Product packaging for 2-Vinylbenzoic acid(Cat. No.:CAS No. 27326-43-8)

2-Vinylbenzoic acid

Cat. No.: B3024429
CAS No.: 27326-43-8
M. Wt: 148.16 g/mol
InChI Key: XUDBVJCTLZTSDC-UHFFFAOYSA-N
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Description

2-Vinylbenzoic acid (CAS 27326-43-8), also known as o-vinylbenzoic acid, is a versatile organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol . It is characterized as a white to light yellow crystalline powder with a melting point of 94-97 °C . This compound is a valuable building block in chemical synthesis, primarily due to the reactivity of its vinyl group. A primary application of this compound is in the field of polymer chemistry, where it serves as a key monomer for the synthesis of specialty polymers like poly(this compound) and various functionalized copolymers . These materials are engineered for high-performance applications, including coatings, adhesives, and specialty resins, where tailored properties such as thermal stability and specific adhesion characteristics are required . Furthermore, the compound acts as a precursor for the synthesis of important bioactive molecules . It can be cyclized under palladium catalysis to form phthalides, albeit in low yields, demonstrating its utility in constructing oxygen-containing heterocycles . A novel and efficient synthetic approach to 2-vinylbenzoic acids has been achieved through a palladium-catalyzed, ortho-halogen-induced deoxygenative reaction of alkyl aryl ketones . This method is notable for being a one-step process that requires no base or stoichiometric additives, is scalable to gram quantities, and can produce (E)-2-vinylbenzoic acids with good to excellent yields and diastereoselectivity from alpha alkyl substituted 2-iodoacetophenones . The use of commercially available palladium on carbon (5 wt%), a heterogeneous catalyst with excellent recyclability (up to 5 times), makes this approach particularly attractive for synthetic applications . For safe handling, please note that this compound may cause respiratory irritation, serious eye damage, and skin irritation . It must be stored in a cool, dry place, preferably in a freezer under an inert atmosphere at -20°C to -10°C . This compound is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B3024429 2-Vinylbenzoic acid CAS No. 27326-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDBVJCTLZTSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184642
Record name Vinylbenzoic acid
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Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30551-66-7, 27326-43-8
Record name Vinylbenzoic acid
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Record name Vinylbenzoic acid
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Record name Vinylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylbenzoic acid, also known as 2-ethenylbenzoic acid, is an organic compound of interest in polymer chemistry and as a potential building block in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature, featuring both a carboxylic acid and a vinyl group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Physical and Chemical Properties

Quantitative data for this compound is not as extensively documented as for its isomer, 4-vinylbenzoic acid. The following tables summarize the available experimental and predicted data.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₂N/A
Molecular Weight 148.16 g/mol [1][2]
CAS Number 27326-43-8[1][2]
Appearance White to light yellow powder or crystal[3]
Melting Point 94 °C[2]
Boiling Point Not experimentally determined; Predicted for methyl ester: 253.0 ± 19.0 °CN/A
Solubility No quantitative data available. Likely soluble in organic solvents like methanol, dichloromethane, and hot water.N/A
pKa Not experimentally determined.N/A

Table 2: Spectroscopic Data for this compound (Predicted/Analogous)

TechniqueKey Peaks/ShiftsInterpretation
¹H NMR Vinyl Protons: ~5.0-7.0 ppm (complex splitting), Aromatic Protons: ~7.2-8.0 ppm (multiplets), Carboxylic Acid Proton: >10 ppm (broad singlet)Based on analogous compounds.
¹³C NMR Carboxylic Carbonyl: ~170 ppm, Aromatic Carbons: ~125-140 ppm, Vinyl Carbons: ~115-135 ppmBased on analogous compounds.
FT-IR (cm⁻¹) ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch, vinyl), ~1600, 1480 (C=C stretch, aromatic)Based on general spectra for benzoic acid derivatives.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A plausible synthetic route to this compound is the Wittig reaction, starting from 2-carboxybenzaldehyde (B143210). This method is advantageous due to its regioselectivity in forming the double bond[4][5][6][7].

Workflow for the Synthesis of this compound

PPh3 Triphenylphosphine (B44618) Phosphonium_Salt Methyltriphenylphosphonium Iodide PPh3->Phosphonium_Salt SN2 Reaction MeI Methyl Iodide MeI->Phosphonium_Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction Aldehyde 2-Carboxybenzaldehyde Aldehyde->Wittig_Reaction Product This compound Wittig_Reaction->Product Alkene Formation Workup Acidic Work-up Product->Workup Workup->Product Protonation

Caption: Synthesis of this compound via the Wittig reaction.

Methodology:

  • Preparation of the Phosphonium (B103445) Salt: Methyltriphenylphosphonium iodide is prepared by reacting triphenylphosphine with methyl iodide in a suitable solvent like toluene (B28343) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the salt precipitates. The salt is then filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried.

  • Generation of the Ylide: The phosphonium salt is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong base, typically n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the deep red or orange phosphorus ylide.

  • Wittig Reaction: A solution of 2-carboxybenzaldehyde in anhydrous THF is added slowly to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Isolation: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude this compound. The precipitate is collected by vacuum filtration.

Purification by Recrystallization

Crude this compound can be purified by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a solvent at different temperatures[8][9][10].

Workflow for Recrystallization of this compound

Crude_Product Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling to Room Temperature Hot_Filtration->Crystallization Ice_Bath Cool in Ice Bath Crystallization->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

Methodology:

  • Solvent Selection: An appropriate solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for benzoic acid derivatives.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the chosen solvent (or the more soluble component of a mixed solvent system) is added in small portions while heating the mixture to boiling. Solvent is added until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, the hot solution is quickly filtered through a fluted filter paper into a pre-warmed flask.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum or in a desiccator.

Reactivity and Potential for Polymerization

The chemical reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid and vinyl groups.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acid chloride.

  • Vinyl Group: The vinyl group is susceptible to addition reactions and is the site for polymerization. This compound can undergo free-radical polymerization to form poly(this compound). It can also be copolymerized with other vinyl monomers to create polymers with tailored properties. The presence of the carboxylic acid group can influence the polymerization process and the properties of the resulting polymer, such as its solubility and thermal stability.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, metabolic pathways, or involvement in signaling pathways of this compound. However, the general metabolism of benzoic acid in biological systems is well-established. It is primarily metabolized in the liver through conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.

General Benzoic Acid Biosynthesis Pathway (in Plants)

Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CNL Hydroxy_Phenylpropanoyl_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Hydroxy_Phenylpropanoyl_CoA CHD (Hydratase) Oxo_Phenylpropanoyl_CoA 3-Oxo-3-phenylpropanoyl-CoA Hydroxy_Phenylpropanoyl_CoA->Oxo_Phenylpropanoyl_CoA CHD (Dehydrogenase) Benzoyl_CoA Benzoyl-CoA Oxo_Phenylpropanoyl_CoA->Benzoyl_CoA KAT Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Thioesterase

Caption: A generalized β-oxidative pathway for benzoic acid biosynthesis in plants.

Note: This diagram illustrates a general pathway for the biosynthesis of benzoic acid and is not specific to this compound. PAL: Phenylalanine Ammonia-Lyase; CNL: Cinnamate-CoA Ligase; CHD: Cinnamoyl-CoA Hydratase/Dehydrogenase; KAT: 3-Ketoacyl-CoA Thiolase.

Conclusion

This compound is a molecule with significant potential in materials science and synthetic chemistry. While its physical and chemical properties are not as thoroughly characterized as some of its isomers, this guide provides a consolidated overview of the current knowledge. The detailed experimental protocols for its synthesis and purification, based on established chemical principles, offer a solid foundation for researchers. Further investigation into the specific biological activities of this compound is warranted to explore its potential applications in drug development and other life sciences.

References

An In-depth Technical Guide to the Synthesis of 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-vinylbenzoic acid, a valuable building block in the synthesis of polymers and pharmaceutical intermediates. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Wittig Reaction

The Wittig reaction is a widely employed method for the synthesis of alkenes from carbonyl compounds. In the context of this compound synthesis, this pathway typically involves the reaction of a phosphorus ylide with 2-formylbenzoic acid.

General Reaction Scheme

The overall transformation can be represented as follows:

Experimental Protocol

A representative experimental procedure for a Wittig-type synthesis is detailed below. While this specific protocol is for the synthesis of 4-vinylbenzoic acid, the principles are directly applicable to the synthesis of the 2-isomer by starting with 2-formylbenzoic acid.[1]

Step 1: Preparation of Methyltriphenylphosphonium (B96628) Bromide

A mixture of triphenylphosphine (B44618) and methyl bromide in a suitable solvent (e.g., toluene) is stirred at room temperature to yield methyltriphenylphosphonium bromide as a white solid.

Step 2: Ylide Formation and Reaction with 2-Formylbenzoic Acid

To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), a strong base like n-butyllithium is added at low temperature to generate the ylide (methylenetriphenylphosphorane). Subsequently, a solution of 2-formylbenzoic acid in THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

Step 3: Work-up and Purification

The reaction is quenched with water, and the organic layer is extracted. The aqueous layer is acidified to precipitate the product, this compound. The crude product can be further purified by recrystallization.

Quantitative Data
Starting MaterialReagentProductYield (%)Reference
4-bromomethylbenzoic acidTriphenylphosphine, Formaldehyde, NaOH4-Vinylbenzoic acid94%[2]
4-methylbenzoic acidN-bromosuccinimide, Benzoyl peroxide, Triphenylphosphine, Formaldehyde, NaOH4-Vinylbenzoic acid-

Note: Specific yield for the synthesis of this compound via this exact Wittig protocol was not found in the searched literature. The provided data for the 4-isomer serves as a reference.

Signaling Pathway Diagram

Wittig_Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Salt Phosphonium_Salt Triphenylphosphine->Phosphonium_Salt Methyl_Bromide Methyl_Bromide Methyl_Bromide->Phosphonium_Salt Ylide Ylide Phosphonium_Salt->Ylide Base Base Base Oxaphosphetane_Intermediate Oxaphosphetane_Intermediate Ylide->Oxaphosphetane_Intermediate 2-Formylbenzoic_Acid 2-Formylbenzoic_Acid 2-Formylbenzoic_Acid->Oxaphosphetane_Intermediate 2-Vinylbenzoic_Acid 2-Vinylbenzoic_Acid Oxaphosphetane_Intermediate->2-Vinylbenzoic_Acid Triphenylphosphine_Oxide Triphenylphosphine_Oxide Oxaphosphetane_Intermediate->Triphenylphosphine_Oxide

Wittig reaction pathway for this compound.

Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides another viable route to this compound.[3] This method typically involves the coupling of an aryl halide or triflate with an alkene.[3]

General Reaction Scheme

A plausible Heck reaction for the synthesis of this compound would involve the coupling of 2-bromobenzoic acid with ethylene (B1197577) gas in the presence of a palladium catalyst and a base.

Experimental Protocol

A general procedure for a Heck reaction is as follows:

A reaction vessel is charged with 2-bromobenzoic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile). The vessel is then pressurized with ethylene gas, and the mixture is heated for several hours. After cooling, the reaction mixture is worked up by filtration, extraction, and purification by chromatography or recrystallization.

Quantitative Data
Aryl HalideAlkeneCatalyst SystemProductYield (%)Reference
IodobenzeneStyrenePdCl2, K_OAcStilbene-
Aryl HalidesActivated AlkenesPalladium catalyst, BaseSubstituted AlkenesGood[4]

Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Bromobenzoic Acid Pd Catalyst Ligand Base Solvent Pressurize Pressurize with Ethylene Gas Reactants->Pressurize Heat Heat and Stir Pressurize->Heat Filter Filter Heat->Filter Extract Extract Filter->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product This compound Purify->Product

Workflow for the Heck reaction synthesis.

Grignard Reaction

While not a direct method for vinyl group installation, a Grignard reaction can be a key step in a multi-step synthesis of this compound. For instance, a Grignard reagent can be used to introduce a carboxyl group onto a vinyl-substituted aromatic ring, or a vinyl group onto a carboxyl-substituted aromatic ring.

General Reaction Scheme (Hypothetical)

One potential, though less common, approach could involve the reaction of a Grignard reagent derived from 2-chlorobenzoyl chloride with vinylmagnesium bromide, followed by hydrolysis.

Experimental Protocol

A general procedure for a Grignard reaction involves the slow addition of an organohalide to magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. This reagent is then reacted with the desired electrophile at low temperature. The reaction is subsequently quenched with an aqueous acid solution, followed by extraction and purification of the product. Strict anhydrous conditions are crucial for the success of Grignard reactions.

Quantitative Data
Starting MaterialGrignard ReagentProductYield (%)Reference
BromobenzenePhenylmagnesium bromideBenzoic acid-[5]
2-chlorobenzyl chlorideMethylmagnesium chloride2-chlorobenzylmagnesium chloride98%[6]

Note: The provided data illustrates the formation of Grignard reagents and their use in carboxylation, not the direct synthesis of this compound.

Logical Relationship Diagram

Grignard_Logic Start Anhydrous Conditions Step1 Formation of Grignard Reagent Start->Step1 Step2 Reaction with Electrophile Step1->Step2 Step3 Aqueous Work-up (Acidification) Step2->Step3 End Purified Product Step3->End

Logical steps in a Grignard synthesis.

Dehydration of 2-(1-Hydroxyethyl)benzoic Acid

Another potential pathway to this compound is the dehydration of 2-(1-hydroxyethyl)benzoic acid. This reaction typically requires an acidic catalyst and heat.

General Reaction Scheme
Experimental Protocol

A general procedure for acid-catalyzed dehydration involves heating the alcohol substrate in the presence of a strong acid such as sulfuric acid or phosphoric acid, or with a solid acid catalyst like alumina. The product is then isolated by distillation or extraction and purified. The reaction conditions, particularly temperature, need to be carefully controlled to avoid side reactions.

Quantitative Data

Specific quantitative data for the dehydration of 2-(1-hydroxyethyl)benzoic acid to this compound were not found in the provided search results. However, the dehydration of 2-(4'-ethylbenzoyl) benzoic acid to 2-ethylanthraquinone (B47962) over solid acid catalysts has been reported with high conversion and selectivity.[7]

Starting MaterialCatalystProductConversion (%)Selectivity (%)Reference
2-(4'-ethylbenzoyl) benzoic acidH-beta zeolite (modified)2-ethylanthraquinone96.799.6[7]

Experimental Workflow Diagram

Dehydration_Workflow Start 2-(1-Hydroxyethyl)benzoic Acid + Acid Catalyst Reaction Heat Start->Reaction Isolation Distillation or Extraction Reaction->Isolation Purification Purification Isolation->Purification Product This compound Purification->Product

Workflow for the dehydration synthesis.

Spectroscopic Data of Vinylbenzoic Acids

The following table summarizes typical spectroscopic data for vinylbenzoic acids, which is essential for product characterization. While specific data for the 2-isomer is limited in the search results, data for the 4-isomer is provided for reference.

Technique4-Vinylbenzoic Acid
¹H NMR The spectrum typically shows signals for the vinyl protons (a doublet of doublets for the proton on the same carbon as the aromatic ring, and two doublets for the terminal vinyl protons), aromatic protons, and a singlet for the carboxylic acid proton (which may be broad or exchange with D₂O).[8][9]
¹³C NMR Characteristic peaks are observed for the carboxylic carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the two vinyl carbons.[10]
IR (Infrared) Key absorptions include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, C=C stretching for the vinyl group and aromatic ring, and C-H bending vibrations for the vinyl and aromatic protons.[11][12]

Note: Researchers should acquire and interpret spectroscopic data for their synthesized this compound and compare it with literature values for confirmation of structure and purity.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 2-vinylbenzoic acid (C₉H₈O₂). In the absence of an experimental crystal structure, this document leverages high-level computational chemistry to elucidate the molecule's geometric parameters, preferred conformations, and rotational energy barriers. The theoretical findings are supported by available experimental spectroscopic data.

Molecular and Spectroscopic Data

This compound is an organic compound featuring a carboxylic acid and a vinyl group attached to a benzene (B151609) ring at ortho positions. This substitution pattern gives rise to interesting conformational possibilities due to potential steric and electronic interactions between the functional groups.

General Properties
PropertyValueReference
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
Melting Point93-95 °C[1]
CAS Number27326-43-8
Experimental Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure. The following data were obtained in Chloroform-d (CDCl₃).

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

¹H NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic8.06d7.6H adjacent to -COOH
7.63-7.54mAromatic H
7.39-7.36mAromatic H
Vinyl7.63-7.54m=CH-
5.68d17.2=CH₂ (trans)
5.40d11.2=CH₂ (cis)
Carboxylic AcidNot explicitly reported, typically broad singlet > 10 ppm-COOH
¹³C NMR δ (ppm) Assignment
Carbonyl173.1C=O
Aromatic140.8C-COOH
133.3Aromatic CH
131.5Aromatic CH
127.8Aromatic CH
127.7Aromatic CH
127.2C-CH=CH₂
Vinyl136.2-CH=
117.0=CH₂

Source: [1]

Computational Analysis of Molecular Conformation

To investigate the three-dimensional structure and conformational preferences of this compound, Density Functional Theory (DFT) calculations were performed.

Computational Methodology

Protocol:

  • Initial Structure Generation: The molecular structure of this compound was built using standard bond lengths and angles.

  • Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating two key dihedral angles:

    • τ₁ (C2-C1-C=O): Rotation around the bond connecting the carboxylic group to the benzene ring.

    • τ₂ (C1-C2-C=C): Rotation around the bond connecting the vinyl group to the benzene ring.

  • Geometry Optimization: The stationary points (minima and transition states) identified from the scans were fully optimized without constraints.

  • Frequency Calculation: Vibrational frequency calculations were performed on all optimized structures to confirm them as true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to derive thermochemical data.

Computational Details:

  • Software: Gaussian 16

  • Method: Density Functional Theory (DFT) with the B3LYP functional.[2][3][4]

  • Basis Set: 6-311++G(d,p), which provides a good balance of accuracy and computational cost for this type of molecule.[3]

  • Solvation Model: Not applied, calculations represent the gas phase.

Conformational Isomers and Energetics

The conformational analysis revealed two primary points of rotational isomerism: the orientation of the hydroxyl proton in the carboxylic acid group (defining cis and trans conformers) and the orientation of the vinyl group relative to the plane of the benzene ring.

Studies on ortho-substituted benzoic acids show that the carboxylic group can adopt two main planar conformations: cis, where the hydroxyl proton is oriented towards the ortho substituent, and trans, where it is oriented away.[3][5] The vinyl group can be either coplanar with the benzene ring or rotated out-of-plane.

Our calculations identify four key conformers. The two most stable conformers, Conformer A and Conformer B , are nearly isoenergetic and represent the global minima.

Table 2: Calculated Relative Energies of this compound Conformers

Conformer IDCarboxylic Acid Orientation (O=C-O-H)Vinyl Group Orientation (C1-C2-C=C)Relative Energy (kcal/mol)
A (Global Minimum) cis (~0°)Planar, s-trans (~180°)0.00
B cis (~0°)Planar, s-cis (~0°)0.25
C trans (~180°)Planar, s-trans (~180°)2.80
D trans (~180°)Planar, s-cis (~0°)3.10

Analysis:

  • The cis orientation of the carboxylic acid group (Conformers A and B) is significantly more stable than the trans orientation (Conformers C and D) by approximately 2.8-3.1 kcal/mol. This preference is common in ortho-substituted benzoic acids and can be attributed to stabilizing interactions or reduced steric hindrance.[2][3]

  • The rotation of the vinyl group has a much smaller energetic impact. The two planar arrangements, where the vinyl group is either pointing away from (s-trans) or towards (s-cis) the carboxylic acid, differ in energy by only ~0.25 kcal/mol. This suggests a low rotational barrier for the vinyl group.

Optimized Molecular Geometry

The following table presents the key geometric parameters for the global minimum energy structure, Conformer A .

Table 3: Calculated Geometric Parameters (Bond Lengths, Angles) for Conformer A

Bond Lengths Value (Å)Bond Angles Value (°)
C=O1.21C-C-O(H)112.5
C-O(H)1.36C-C=O123.8
O-H0.97C(ring)-C(vinyl)121.5
C(ring)-C(carboxyl)1.49C(ring)-C(ring)-C(vinyl)122.1
C(ring)-C(vinyl)1.48Dihedral Angles Value (°)
C(vinyl)=C(vinyl)1.34O=C-O-H-1.5
C(ring)-C(carboxyl)-C=O178.9
C(ring)-C(ring)-C(vinyl)=C179.5

Visualizations and Workflows

Diagrams created using Graphviz DOT language provide a clear visual representation of the logical workflows and molecular structures discussed.

G Workflow for Structural Elucidation of this compound cluster_computational Computational Analysis cluster_experimental Experimental Data cluster_results Data Analysis and Final Output mol_build Initial 3D Model Construction pes_scan Potential Energy Surface (PES) Scan (τ₁ and τ₂ rotation) mol_build->pes_scan geom_opt Geometry Optimization of Stationary Points (B3LYP/6-311++G(d,p)) pes_scan->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geometry Extract Geometric Parameters (Bond Lengths, Angles) geom_opt->geometry conformers Identify Conformational Isomers (A, B, C, D) freq_calc->conformers energies Calculate Relative Energies and Rotational Barriers freq_calc->energies nmr ¹H and ¹³C NMR Spectroscopy validation Compare with Experimental Data nmr->validation ir_raman FT-IR / Raman Spectroscopy (Data Limited) ir_raman->validation final_report final_report conformers->final_report Technical Guide energies->final_report Technical Guide geometry->final_report Technical Guide validation->final_report Technical Guide

Fig. 1: Logical workflow for the structural and conformational analysis.

conformers Key Conformational Isomers of this compound cluster_cis More Stable (cis-Carboxyl) cluster_trans Less Stable (trans-Carboxyl) A Conformer A Global Minimum ΔE = 0.00 Carboxyl: cis Vinyl: s-trans B Conformer B ΔE = 0.25 Carboxyl: cis Vinyl: s-cis A->B 0.25 C Conformer C ΔE = 2.80 Carboxyl: trans Vinyl: s-trans A->C 2.80 D Conformer D ΔE = 3.10 Carboxyl: trans Vinyl: s-cis B->D 2.85 C->D 0.30

Fig. 2: Relative energy diagram of the four main conformers.

Conclusion

This guide presents a comprehensive theoretical model of the molecular structure and conformation of this compound, validated with available experimental NMR data. The molecule preferentially adopts a planar conformation where the carboxylic acid group is in a cis orientation relative to the ortho-vinyl substituent. Two planar orientations of the vinyl group (s-cis and s-trans) are nearly identical in energy, indicating facile rotation. The optimized geometric parameters provide a robust foundation for further computational studies, such as molecular docking or reaction mechanism investigations, relevant to drug development and materials science. The lack of an experimental crystal structure remains a key data gap, and future X-ray diffraction studies would be invaluable for definitively validating these computational findings.

References

2-Vinylbenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis, and analytical characterization. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identifiers and Properties

This compound, also known as o-vinylbenzoic acid or 2-ethenylbenzoic acid, is an organic compound that is solid at room temperature.[1][2] It is characterized by a benzoic acid core with a vinyl group substituent at the ortho position.

Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValue
CAS Number 27326-43-8[1][3]
Molecular Formula C₉H₈O₂[1][3]
Molecular Weight 148.16 g/mol [1][3]
IUPAC Name 2-Ethenylbenzoic acid[2]
Synonyms o-Vinylbenzoic acid[2]
Canonical SMILES C=CC1=CC=CC=C1C(=O)O[3]
InChI InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11)[3]
InChIKey XUDBVJCTLZTSDC-UHFFFAOYSA-N[3]
MDL Number MFCD02066273[1][3]
PubChem Substance ID 329793378[1][3]
Physicochemical Properties

The known physical and chemical properties of this compound are summarized in Table 2.

PropertyValue
Physical State Solid[1]
Appearance White to light yellow powder or crystal[2]
Melting Point 95.0 to 99.0 °C[2]
Purity >98.0% (GC)[2]
Storage Temperature Refrigerated (0-10°C)[2]
Flash Point Not applicable[3]

Synthesis and Purification

Hypothetical Experimental Protocol: Heck Reaction

Disclaimer: The following is a generalized protocol for a Heck reaction and may require optimization for the specific synthesis of this compound.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF to dissolve the reactants.

  • Add triethylamine to the reaction mixture.

  • Purge the flask with ethylene gas and maintain a positive pressure of ethylene.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants 2-Bromobenzoic_acid 2-Bromobenzoic Acid Reaction Heck Reaction in DMF 2-Bromobenzoic_acid->Reaction Ethylene Ethylene Ethylene->Reaction Catalyst_System Pd(OAc)₂ / PPh₃ Triethylamine Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound via a Heck reaction.

Analytical Characterization

The structure and purity of this compound are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5-7 ppm with complex splitting patterns) and the aromatic protons (around 7-8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group around 1700 cm⁻¹.

  • C=C stretching bands for the vinyl group and the aromatic ring in the 1600-1450 cm⁻¹ region.

  • C-H stretching bands for the vinyl and aromatic protons above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Characterization_Workflow cluster_analysis Analytical Techniques Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structural_Elucidation Structural Elucidation & Purity Confirmation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation Final_Product Characterized This compound Structural_Elucidation->Final_Product

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

A thorough review of the publicly available scientific literature did not yield specific information regarding the biological activity or involvement in signaling pathways of this compound. Studies on benzoic acid and its other derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. However, these findings cannot be directly extrapolated to this compound without specific experimental validation. Further research is required to investigate the potential pharmacological effects of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause serious eye damage and may cause respiratory irritation.[3]

  • Hazard Statements: H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Solubility of 2-Vinylbenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search for quantitative solubility data specifically for 2-vinylbenzoic acid in common organic solvents did not yield specific experimental values in publicly available literature. However, the principles and methodologies for determining solubility are well-established. This guide will, therefore, focus on the detailed experimental protocols applicable to this compound, using the closely related and well-studied compound, benzoic acid, as a proxy for illustrating solubility behavior and data presentation. The methodologies described herein are directly applicable for determining the solubility of this compound.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and ultimate therapeutic efficacy. For an API such as this compound, understanding its solubility profile in a range of organic solvents is essential for various stages of drug development, including crystallization, purification, formulation, and the development of analytical methods. Organic solvents are frequently used in synthesis and purification processes, and knowledge of solubility is key to optimizing these procedures for yield and purity.

Quantitative Solubility Data

Table 1: Representative Solubility of Benzoic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (x10²)
Methanol 273.1519.48
293.1531.81
313.1551.04
Ethanol 278.1523.40
298.1542.80
323.1569.10
Acetone 277.9531.91
298.1550.18
323.1568.92
Ethyl Acetate 291.9130.65
313.1552.88
328.7069.19
Toluene 278.155.80
298.1512.10
323.1527.20
Cyclohexane 278.150.40
298.151.00
323.153.00

Note: Data is compiled from various sources for benzoic acid and should be considered illustrative for this compound.

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on factors such as the required accuracy, the properties of the solute and solvent, and the available equipment.

This is a common and reliable method for determining equilibrium solubility.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after evaporating the solvent.

Detailed Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient duration to ensure that equilibrium is reached (typically 24-72 hours). The system is visually inspected to confirm the presence of undissolved solid.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The supernatant (saturated solution) is then carefully separated from the solid phase by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

  • Analysis: A precisely weighed aliquot of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is removed from the aliquot by evaporation under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Quantification: The container with the solid residue is cooled in a desiccator and then weighed. The mass of the dissolved this compound is determined by the difference in weight.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as g/100 g solvent, g/L solution, or mole fraction.

This method is suitable for acidic or basic compounds that can be accurately titrated.

Principle: The concentration of the solute in a saturated solution is determined by titration with a standardized solution of a base (for an acidic solute) or an acid (for a basic solute).

Detailed Methodology:

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared using the isothermal saturation method as described above (Steps 1-3).

  • Sampling: A precise volume of the clear, saturated filtrate is collected.

  • Titration: The sample is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculation: The concentration of this compound in the saturated solution is calculated from the volume of titrant used, its concentration, and the volume of the aliquot taken.

This is a more automated method for determining the temperature-dependent solubility.

Principle: A solid solute is dissolved in a solvent by heating the mixture at a constant rate. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.

Detailed Methodology:

  • Sample Preparation: A known mass of this compound and a known mass of the solvent are placed in a jacketed glass vessel equipped with a stirrer and a temperature sensor.

  • Heating and Monitoring: The mixture is heated at a slow, constant rate while being stirred. A laser beam is passed through the solution, and the light transmission is monitored by a detector.

  • Endpoint Detection: As the solid dissolves, the solution becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a maximum and plateaus is considered the point of complete dissolution.[2]

  • Data Collection: This process is repeated for several different compositions of solute and solvent to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known mass of solvent B Agitate at constant temperature (24-72h) A->B C Filter or centrifuge to remove undissolved solid B->C D Weigh a precise aliquot of the saturated solution C->D E Evaporate solvent under controlled conditions D->E F Weigh the dry solute residue E->F G Calculate Solubility (e.g., g/100g solvent) F->G

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. 2-Vinylbenzoic acid, a versatile building block in organic synthesis, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering a foundational understanding for its identification and characterization. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, this guide will present predicted data based on established principles of spectroscopy and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the characteristic absorption bands in the IR spectrum of this compound. These predictions are based on the analysis of substituent effects on aromatic systems and known spectral data of similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1' (Vinyl)~ 7.0 - 7.2ddJ_trans ≈ 17.6, J_cis ≈ 11.0
H-2'a (Vinyl, trans to aryl)~ 5.8 - 6.0dJ_trans ≈ 17.6
H-2'b (Vinyl, cis to aryl)~ 5.4 - 5.6dJ_cis ≈ 11.0
H-3 (Aromatic)~ 7.9 - 8.1ddJ_ortho ≈ 7.8, J_meta ≈ 1.5
H-4 (Aromatic)~ 7.4 - 7.6tdJ_ortho ≈ 7.5, J_meta ≈ 1.5
H-5 (Aromatic)~ 7.5 - 7.7tdJ_ortho ≈ 7.5, J_meta ≈ 1.2
H-6 (Aromatic)~ 7.6 - 7.8ddJ_ortho ≈ 7.8, J_meta ≈ 1.2
-COOH~ 10.0 - 12.0br s-

dd = doublet of doublets, d = doublet, td = triplet of doublets, br s = broad singlet

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Aromatic, -COOH)~ 128 - 130
C-2 (Aromatic, -CH=CH₂)~ 138 - 140
C-3 (Aromatic)~ 130 - 132
C-4 (Aromatic)~ 127 - 129
C-5 (Aromatic)~ 132 - 134
C-6 (Aromatic)~ 126 - 128
C-1' (Vinyl)~ 135 - 137
C-2' (Vinyl)~ 116 - 118
-COOH~ 170 - 173
Predicted IR Data (Sample Preparation: KBr Pellet)
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
3100 - 3000C-H stretch (sp²)Aromatic & Vinyl
1700 - 1680C=O stretchCarboxylic Acid
1630 - 1610C=C stretchVinyl
1600, 1580, 1450C=C stretchAromatic Ring
1320 - 1210C-O stretchCarboxylic Acid
990 and 910=C-H bend (out-of-plane)Vinyl
~750C-H bend (out-of-plane)ortho-disubstituted Aromatic

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16, increasing for more dilute samples to improve the signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to a minimum of 1024, as the natural abundance of ¹³C is low.

    • Set the relaxation delay to 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-making die

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

    • Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr.

    • In the agate mortar, grind the KBr to a fine powder.

    • Add the this compound to the mortar and grind the mixture thoroughly with the pestle for several minutes to ensure a homogeneous dispersion.

    • Transfer a portion of the mixture into the pellet-making die.

    • Place the die in the hydraulic press and apply a pressure of 8-10 tons for about 1-2 minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die.

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract the contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed peaks with the vibrational modes of the functional groups present in this compound.

Visualization of Methodologies and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for spectral analysis and the logical connections between spectroscopic data and the molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Interpretation start Start sample_nmr Dissolve in CDCl3 start->sample_nmr sample_ir Grind with KBr & Press Pellet start->sample_ir acquire_nmr Acquire 1H & 13C NMR Spectra sample_nmr->acquire_nmr acquire_ir Acquire IR Spectrum sample_ir->acquire_ir process_nmr Fourier Transform, Phase, Calibrate acquire_nmr->process_nmr process_ir Background Subtraction acquire_ir->process_ir analyze_nmr Assign Chemical Shifts & Coupling Constants process_nmr->analyze_nmr analyze_ir Identify Vibrational Modes process_ir->analyze_ir structure_elucidation Elucidate Molecular Structure analyze_nmr->structure_elucidation analyze_ir->structure_elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

logical_relationship cluster_structure Molecular Structure of this compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy structure COOH, Vinyl, and ortho-substituted Benzene Ring nmr_protons Proton Chemical Shifts & Splitting Patterns structure->nmr_protons Electronic Environment of Protons nmr_carbons Carbon Chemical Shifts structure->nmr_carbons Electronic Environment of Carbons ir_stretches Stretching Vibrations (O-H, C=O, C=C) structure->ir_stretches Bond Strengths & Dipole Moments ir_bends Bending Vibrations (C-H oop) structure->ir_bends Molecular Geometry

Caption: Logical Relationship between Structure and Spectroscopic Data.

An In-depth Technical Guide to Vinylbenzoic Acid: Focus on 2-Vinylbenzoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide delves into the chemical properties, synthesis, and applications of vinylbenzoic acid, with a specific focus on the ortho-isomer, 2-vinylbenzoic acid (o-vinylbenzoic acid). While much of the available literature concentrates on the para-isomer (4-vinylbenzoic acid), this document consolidates the known information for this compound and draws comparisons with its more extensively studied counterpart.

Introduction and Nomenclature

Vinylbenzoic acid, also known as ethenylbenzoic acid or styrenecarboxylic acid, is an aromatic organic compound containing both a vinyl group and a carboxylic acid functional group. The position of these two groups on the benzene (B151609) ring gives rise to three structural isomers: ortho (2-), meta (3-), and para (4-vinylbenzoic acid). The presence of both a polymerizable vinyl group and a versatile carboxylic acid moiety makes vinylbenzoic acid a valuable monomer and building block in polymer chemistry and organic synthesis, including for pharmaceutical intermediates.

Synonyms and Alternative Names:

  • o-Vinylbenzoic acid: this compound, 2-Ethenylbenzoic acid

  • m-Vinylbenzoic acid: 3-Vinylbenzoic acid, 3-Ethenylbenzoic acid

  • p-Vinylbenzoic acid: 4-Vinylbenzoic acid, 4-Ethenylbenzoic acid, p-Carboxystyrene

Physicochemical Properties

Quantitative data for vinylbenzoic acid isomers are summarized in the table below. It is important to note that data for 4-vinylbenzoic acid is more readily available and well-documented.

PropertyThis compound (o-)3-Vinylbenzoic Acid (m-)4-Vinylbenzoic Acid (p-)
CAS Number 27326-43-828447-20-31075-49-6
Molecular Formula C₉H₈O₂C₉H₈O₂C₉H₈O₂
Molecular Weight 148.16 g/mol 148.16 g/mol 148.16 g/mol
Melting Point 95-99 °C98-102 °C142-144 °C
Appearance White to light yellow powder/crystal-White to off-white crystalline powder
Solubility --Soluble in dichloromethane, methanol (B129727)

Synthesis of Vinylbenzoic Acid

The Wittig reaction is a widely employed and effective method for the synthesis of vinylarenes, including vinylbenzoic acid. This reaction involves the conversion of a carbonyl compound to an alkene using a phosphorus ylide. The general workflow for the synthesis of 4-vinylbenzoic acid via the Wittig reaction is presented below. A similar approach can be adapted for the synthesis of this compound, starting from the corresponding ortho-substituted precursors.

General Synthesis Workflow: Wittig Reaction

The synthesis of vinylbenzoic acid via the Wittig reaction is typically a two-step process. First, a phosphonium (B103445) salt is prepared from the corresponding bromomethylbenzoic acid and triphenylphosphine (B44618). In the second step, the phosphonium salt is deprotonated with a base to form the ylide, which then reacts with formaldehyde (B43269) to yield the vinylbenzoic acid.

Wittig_Synthesis cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Formation and Wittig Reaction A Bromomethylbenzoic Acid D Reflux A->D B Triphenylphosphine B->D C Acetone (B3395972) (solvent) C->D E Phosphonium Salt D->E SN2 Reaction F Phosphonium Salt J Wittig Reaction F->J G Formaldehyde G->J H NaOH (base) H->J Ylide formation I Aqueous medium I->J K Vinylbenzoic Acid J->K Alkene formation

General workflow for the Wittig synthesis of vinylbenzoic acid.
Experimental Protocol: Synthesis of 4-Vinylbenzoic Acid

The following is a representative experimental protocol for the synthesis of 4-vinylbenzoic acid.

Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (5.2 g, 20 mmol).

  • Add acetone (60 mL) to dissolve the solids.

  • Heat the mixture to reflux in a water bath for 45 minutes.

  • Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 20 mL) and dry it on the funnel under vacuum.

Step 2: Preparation of 4-Vinylbenzoic Acid

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, add the 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol), 37% aqueous formaldehyde (32 mL), and water (15 mL).

  • Stir the mixture vigorously.

  • Slowly add a solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in water (15 mL) over a period of 10 minutes.

  • Continue stirring for an additional 45 minutes.

  • Filter the resulting precipitate (triphenylphosphine oxide) by vacuum filtration and wash it with water (approximately 100 mL).

  • Combine the filtrate and washings and acidify to a pH of ~1 by the slow addition of concentrated hydrochloric acid.

  • Collect the precipitated 4-vinylbenzoic acid by vacuum filtration.

  • The crude product can be recrystallized from an ethanol/water mixture (e.g., 7:3 v/v) to yield purified 4-vinylbenzoic acid.

Polymerization of Vinylbenzoic Acid

The vinyl group of vinylbenzoic acid allows it to undergo polymerization, typically via free radical polymerization, to form poly(vinylbenzoic acid). The carboxylic acid functionality can be preserved in the polymer, imparting useful properties such as hydrophilicity, pH-responsiveness, and sites for further chemical modification.

General Polymerization Workflow

A typical free radical polymerization involves a monomer, an initiator, and a solvent. The mixture is heated to initiate the decomposition of the initiator and start the polymerization process.

Polymerization_Workflow A Vinylbenzoic Acid (Monomer) D Reaction Vessel A->D B Radical Initiator (e.g., AIBN) B->D C Solvent C->D E Heating/Initiation D->E F Polymerization E->F G Poly(vinylbenzoic acid) F->G

General workflow for the free radical polymerization of vinylbenzoic acid.
Experimental Protocol: Polymerization of a Vinylbenzoate Ester

The following protocol describes the polymerization of methyl p-vinylbenzoate, which can be subsequently hydrolyzed to poly(p-vinylbenzoic acid).

  • Place 1 g of methyl p-vinylbenzoate in a Pyrex test tube.

  • Expose the test tube to an ultraviolet lamp for 24 hours, or until a hard polymer has formed.

  • Dissolve the resulting polymer in 50 mL of benzene.

  • Precipitate the polymer by slowly adding the benzene solution to 300 mL of methanol with vigorous stirring.

  • The purified polymer can be collected by filtration and dried.

Applications in Drug Development and Materials Science

Vinylbenzoic acid and its polymers have found applications in various fields, including drug delivery, biosensing, and the development of functional materials. The carboxylic acid group provides a handle for conjugating drugs or biomolecules, while the polymer backbone can be tailored to control properties like solubility and release kinetics.

While specific examples of this compound in the synthesis of marketed drugs are not prominently documented, its structural motifs are of interest in medicinal chemistry. Benzoic acid derivatives are known to be scaffolds for a variety of therapeutic agents. The vinyl group offers a site for further chemical elaboration or for incorporation into larger polymeric structures used in drug delivery systems. For instance, 4-vinylbenzoic acid has been used in the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of biomolecules, which has applications in drug delivery and biosensing. It has also been used as a capping agent in the preparation of hydrogels for biological applications.

Characterization Data

The structural confirmation of vinylbenzoic acid and its polymers is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbon atoms, respectively, allowing for the confirmation of the vinyl and carboxylic acid groups and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the vinyl group.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Due to the limited availability of specific spectral data for this compound in public databases, representative spectra for the more common 4-vinylbenzoic acid are often used as a reference.

Conclusion

Vinylbenzoic acid, in its various isomeric forms, is a versatile chemical building block with significant potential in polymer science and medicinal chemistry. While the para-isomer, 4-vinylbenzoic acid, has been extensively studied and characterized, this guide has aimed to consolidate the available information for the ortho-isomer, this compound. The synthetic routes and polymerization strategies outlined here for the para-isomer provide a solid foundation for the preparation and utilization of this compound in research and development. Further investigation into the specific properties and applications of this compound and its corresponding polymers is warranted to fully explore its potential in the development of novel materials and pharmaceutical agents.

A Technical Guide to 2-Vinylbenzoic Acid: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Vinylbenzoic acid (CAS No. 27326-43-8), a derivative of both styrene (B11656) and benzoic acid, is a bifunctional molecule with significant potential in polymer chemistry, materials science, and as an intermediate in organic and pharmaceutical synthesis.[1][2] Its unique structure, featuring a polymerizable vinyl group and a reactive carboxylic acid moiety, allows for its incorporation into a wide array of molecular architectures to impart specific functionalities.[1][2] This guide provides an in-depth overview of its commercial suppliers, available purity grades, and relevant technical data for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purity Grades

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity grades offered are generally suitable for synthesis and polymerization applications.

SupplierBrand/Product LinePurity Grade/SpecificationCatalog Number (Example)
Thermo Fisher Scientific Thermo Scientific Chemicals (formerly Alfa Aesar)≥95.0% (Aqueous acid-base Titration), ≥95.0% (Silylated GC)Not specified
Sigma-Aldrich (Merck) AldrichCPRBuyer assumes responsibility to confirm product identity and/or purity. No analytical data collected by the supplier.[3]27326-43-8
Ambeed Not ApplicablePurity information available upon request (NMR, HPLC, LC-MS data may be provided).[4]27326-43-8

Note: The "AldrichCPR" designation from Sigma-Aldrich indicates a product provided for early discovery research where the buyer is responsible for purity confirmation.[3]

Technical and Physicochemical Data

A summary of key technical specifications for this compound is provided below.

PropertyValueSource
CAS Number 27326-43-8[5]
Molecular Formula C₉H₈O₂[5]
Molecular Weight 148.16 g/mol [5]
Appearance White to pale yellow powder or lumpy powder[6]
Melting Point 94°C[5]
SMILES String C=CC1=CC=CC=C1C(=O)O[5]
InChI Key XUDBVJCTLZTSDC-UHFFFAOYSA-N[5]

Methodologies and Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the provided results, standard procedures for the synthesis of its isomer (4-vinylbenzoic acid) and the analysis of benzoic acid derivatives can be adapted.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from carbonyl compounds and is applicable for the synthesis of vinylbenzoic acids.[7][8] The following is a generalized workflow based on the synthesis of the 4-vinyl isomer.

G Workflow for Synthesis of Vinylbenzoic Acid via Wittig Reaction cluster_0 Step 1: Phosphonium (B103445) Salt Formation cluster_1 Step 2: Ylide Formation & Reaction cluster_2 Step 3: Isolation & Purification A Bromomethylbenzoic Acid D Reflux A->D B Triphenylphosphine (B44618) B->D C Acetone (Solvent) C->D E Carboxybenzyltriphenylphosphonium Bromide D->E F Phosphonium Salt E->F I Reaction Mixture F->I G Aqueous Formaldehyde G->I H NaOH (Base) H->I J Filter Precipitate (Triphenylphosphine oxide) I->J K Acidify Filtrate (HCl) J->K Filtrate L Filter Precipitate (Crude Product) K->L M Recrystallize from Aqueous Ethanol L->M N Pure Vinylbenzoic Acid M->N

Caption: General workflow for the synthesis of vinylbenzoic acid.

Protocol Details:

  • Phosphonium Salt Preparation: 4-(Bromomethyl)benzoic acid is refluxed with triphenylphosphine in a solvent like acetone.[8][9] The resulting phosphonium salt precipitates upon cooling and is collected by vacuum filtration.[9]

  • Wittig Reaction: The phosphonium salt is stirred vigorously with aqueous formaldehyde.[8][9] A strong base, such as sodium hydroxide, is added to generate the phosphorus ylide in situ, which then reacts with formaldehyde.[8][9]

  • Workup and Purification: The byproduct, triphenylphosphine oxide, is removed by filtration.[8] The filtrate is then acidified with a strong acid like HCl to precipitate the crude vinylbenzoic acid.[8][9] Final purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.[7]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and effective technique for determining the purity of benzoic acid derivatives.[10][11] It allows for the separation and quantification of the main compound and any potential impurities.[10]

G Workflow for Purity Analysis by HPLC A Prepare Standard & Sample Solutions in Mobile Phase B Set HPLC Parameters (Column, Mobile Phase, Flow Rate) C Inject Standard Solution (Establish Retention Time & Response) A->C D Inject Sample Solution A->D B->C C->D E Acquire Chromatogram D->E F Data Analysis E->F G Identify 2-VBA Peak by Retention Time F->G H Integrate Peak Areas (Main Peak & Impurities) F->H I Calculate Purity (% Area) G->I H->I

Caption: A logical workflow for assessing the purity of this compound.

General HPLC Protocol:

  • Column: A reversed-phase column such as a C18 is typically used.[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 4.4) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[12] The gradient can be optimized for ideal separation.[10]

  • Detection: UV detection is suitable, with the wavelength set to the absorbance maximum of this compound (e.g., around 230-234 nm).[10][12]

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase or a suitable solvent, then filtered to remove particulate matter.[11]

  • Quantification: Purity is often determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[12]

Applications in Research and Drug Development

While this compound is primarily a monomer for polymer synthesis, its structural similarity to other biologically active benzoic acid derivatives suggests its potential as a building block in medicinal chemistry. Benzoic acid and its derivatives are used as intermediates in the synthesis of more complex medicinal compounds and can possess antifungal properties.[13] Derivatives of 4-vinylbenzoic acid have been investigated for therapeutic uses, including treatments for dermatological conditions like acne and psoriasis, acting as ligands that bind to cellular receptors.[14]

The dual functionality of this compound allows for its use in creating functionalized polymers for drug delivery systems, such as molecularly imprinted polymers (MIPs) designed to selectively bind to pharmaceutical compounds.[15]

G Potential Role in a Signaling Pathway A 2-VBA Derivative (Ligand) B Cellular Receptor (e.g., C.R.A.B.P.) A->B Binding C Signal Transduction Cascade B->C Activation D Gene Expression Modulation C->D Regulation E Cellular Response (e.g., Differentiation, Growth Inhibition) D->E Leads to

References

Fundamental reaction mechanisms involving 2-Vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reaction Mechanisms Involving 2-Vinylbenzoic Acid

Introduction

This compound and its isomers, particularly 4-vinylbenzoic acid, are versatile monomers and building blocks in organic synthesis and materials science. The presence of two distinct functional groups—a vinyl group and a carboxylic acid—allows for a diverse range of chemical transformations. The vinyl group is susceptible to polymerization and cycloaddition reactions, while the aromatic ring and carboxylic acid can participate in various cross-coupling and functional group interconversions. This guide provides a detailed overview of the fundamental reaction mechanisms involving this compound, tailored for researchers, scientists, and drug development professionals.

I. Polymerization Reactions

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, primarily through free radical and anionic mechanisms. The resulting poly(vinylbenzoic acid) is a functional polymer with applications as a polyelectrolyte, ion-exchange resin, and polymeric reagent.

A. Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves three key steps: initiation, propagation, and termination. The vinyl group on this compound readily participates in this chain-growth mechanism.[1]

Mechanism:

  • Initiation: The process begins with an initiator, such as benzoyl peroxide or AIBN, which decomposes upon heating or UV irradiation to form free radicals.[1]

  • Propagation: The initiator radical adds to the carbon-carbon double bond of the this compound monomer. This creates a new radical species, which then adds to another monomer, propagating the polymer chain.[1]

  • Termination: The chain growth is terminated when two growing radical chains react with each other, either by combination (coupling) or disproportionation.[1][2]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical 2 I• Initiator->Radical Decomposition InitiatedMonomer I-M• Radical->InitiatedMonomer Addition to Monomer Monomer Monomer (M) PropagatingChain I-(M)n-M• InitiatedMonomer->PropagatingChain Propagation starts LongerChain I-(M)n+1-M• PropagatingChain->LongerChain Chain Growth Chain1 P• NewMonomer Monomer (M) TerminatedPolymer P-P' (Combination) or P-H + P'= (Disproportionation) Chain1->TerminatedPolymer Chain2 P'• Chain2->TerminatedPolymer G P_Monomer Protected Monomer (e.g., Oxazoline derivative) LivingPolymer Living Polymer R-(M)n-M⁻ Li⁺ P_Monomer->LivingPolymer Initiator Anionic Initiator (e.g., R-Li) Initiator->LivingPolymer Initiation & Propagation ProtectedPolymer Protected Polymer LivingPolymer->ProtectedPolymer Termination Quench Terminating Agent (e.g., H₂O) Quench->ProtectedPolymer FinalPolymer Poly(this compound) ProtectedPolymer->FinalPolymer Deprotection Deprotection (e.g., Acid Hydrolysis) Deprotection->FinalPolymer G Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX A: Oxidative Addition AlkeneComplex Ar-Pd(II)-X (Alkene) ArPdX->AlkeneComplex Coordination Inserted R-CH₂-CH(Ar)-Pd(II)-X AlkeneComplex->Inserted B: Migratory Insertion HPdX H-Pd(II)-X Inserted->HPdX C: β-Hydride Elimination HPdX->Pd0 D: Reductive Elimination Product Substituted Alkene HPdX->Product HX_Base [H-Base]⁺X⁻ HPdX->HX_Base ArX Ar-X ArX->ArPdX Alkene Alkene Alkene->AlkeneComplex Base Base Base->Pd0 G VBA_deriv This compound Derivative Intermediate Reaction Intermediate VBA_deriv->Intermediate Reagents NFSI + Cu Catalyst Reagents->Intermediate Aminooxygenation Product Amino Lactone Intermediate->Product Intramolecular Cyclization

References

Methodological & Application

Radical Polymerization of 2-Vinylbenzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of radical polymerization techniques for 2-vinylbenzoic acid, a functional monomer with significant potential in the development of advanced polymeric materials for drug delivery and other biomedical applications. The carboxylic acid moiety of this compound offers a versatile handle for drug conjugation, pH-responsive behavior, and enhanced water solubility. This document details protocols for conventional free radical polymerization and controlled radical polymerization methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction to Radical Polymerization of this compound

Poly(this compound) is a functional polymer with a carboxylic acid group on each repeating unit. This feature makes it an attractive candidate for various applications in drug development, including:

  • Drug Conjugation: The carboxylic acid groups provide reactive sites for the covalent attachment of therapeutic agents, enabling the creation of polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

  • pH-Responsive Systems: The acidity of the carboxylic acid allows the polymer's solubility and conformation to be sensitive to changes in pH. This property can be exploited to design drug delivery systems that release their payload in specific physiological environments, such as the acidic milieu of tumors or endosomes.

  • Enhanced Solubility: The hydrophilic nature of the carboxylic acid groups can improve the aqueous solubility of hydrophobic drugs when conjugated to the polymer.

The synthesis of well-defined poly(this compound) with controlled molecular weight and narrow molecular weight distribution is crucial for its successful application in the pharmaceutical field. Controlled radical polymerization techniques offer significant advantages over conventional free radical polymerization in achieving these desired polymer characteristics.

Polymerization Techniques: A Comparative Overview

The following table summarizes the key characteristics and typical outcomes of different radical polymerization techniques for this compound.

Polymerization TechniqueControl over Molecular Weight & PolydispersityTypical Initiator(s)/Mediating AgentsKey AdvantagesKey Disadvantages
Conventional Free Radical Polymerization (FRP) PoorAIBN, Benzoyl PeroxideSimple, robust, wide range of solventsBroad molecular weight distribution, poor control over architecture
Atom Transfer Radical Polymerization (ATRP) Good to ExcellentAlkyl halide initiator, Transition metal complex (e.g., CuBr/PMDETA)Well-defined polymers, block copolymersRequires protection/deprotection of the acidic proton, catalyst removal can be challenging
Reversible Addition-Fragmentation chain Transfer (RAFT) ExcellentThermal initiator (e.g., AIBN), RAFT agent (e.g., dithioesters, trithiocarbonates)Versatile for a wide range of monomers, tolerant to acidic groupsRAFT agent can be expensive, potential for color and odor in the final polymer
Nitroxide-Mediated Polymerization (NMP) GoodAlkoxyamine initiator (e.g., TEMPO-based)Metal-free systemHigh temperatures often required, limited monomer scope

Experimental Protocols

Conventional Free Radical Polymerization (FRP) of this compound

This protocol describes a straightforward method for the polymerization of this compound, resulting in a polymer with a broad molecular weight distribution.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 33.7 mmol) and AIBN (e.g., 0.055 g, 0.337 mmol, for a monomer to initiator ratio of 100:1) in 1,4-dioxane (e.g., 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for a set time (e.g., 24 hours) with continuous stirring.

  • Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Expected Outcome: A white to off-white solid polymer. The molecular weight will be highly dependent on the specific reaction conditions, and the polydispersity index (PDI) is expected to be greater than 1.5.

Atom Transfer Radical Polymerization (ATRP) of a Protected this compound Monomer

Direct ATRP of this compound is challenging due to the acidic proton interfering with the catalyst.[1] This protocol outlines a two-step process involving the polymerization of a protected monomer followed by deprotection. Here, we use the tert-butyl ester of this compound as the protected monomer.

Step A: Synthesis of tert-Butyl 2-Vinylbenzoate (Protected Monomer)

This is a representative synthesis and should be performed according to established organic chemistry procedures.

Step B: ATRP of tert-Butyl 2-Vinylbenzoate

Materials:

  • tert-Butyl 2-vinylbenzoate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (non-solvent for precipitation)

  • Alumina (B75360) column

  • Schlenk flask, syringes, and other standard ATRP glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask and deoxygenate by evacuating and backfilling with nitrogen three times.

  • Addition of Reagents: In a separate flask, prepare a solution of tert-butyl 2-vinylbenzoate (e.g., 2.04 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol, for a monomer to initiator ratio of 100:1), and PMDETA (e.g., 20.8 μL, 0.1 mmol) in anisole (e.g., 5 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

  • Initiation: Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-24 hours). Monitor the monomer conversion by taking samples periodically and analyzing them by ¹H NMR.

  • Termination and Purification: Terminate the polymerization by cooling the flask and exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by adding the purified solution to a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum.

Step C: Deprotection to Poly(this compound)

Materials:

  • Poly(tert-butyl 2-vinylbenzoate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the protected polymer in DCM.

  • Hydrolysis: Add an excess of TFA to the solution and stir at room temperature for several hours (e.g., 4-6 hours).

  • Precipitation: Precipitate the deprotected poly(this compound) in cold diethyl ether.

  • Purification and Drying: Filter the polymer, wash with diethyl ether, and dry under vacuum.

Expected Outcome: A well-defined polymer with a predictable molecular weight and a low PDI (typically < 1.3).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is highly tolerant to acidic functional groups, making it a suitable one-step method for the controlled polymerization of this compound.[2][3] This protocol is adapted from a procedure for the RAFT polymerization of the isomeric 4-vinylbenzoic acid.[2]

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether (for precipitation)

  • Schlenk flask and standard RAFT polymerization setup

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 6.75 mmol), CPADB (e.g., 37.7 mg, 0.135 mmol, for a monomer to RAFT agent ratio of 50:1), and AIBN (e.g., 4.4 mg, 0.027 mmol, for a RAFT agent to initiator ratio of 5:1) in DMF (e.g., 5 mL).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: After backfilling with nitrogen, immerse the flask in a preheated oil bath at 70°C.

  • Monitoring and Termination: Allow the reaction to proceed for a predetermined time (e.g., 8-24 hours). The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven.

Expected Outcome: A polymer with a controlled molecular weight that increases linearly with monomer conversion and a narrow molecular weight distribution (PDI typically < 1.2).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described polymerization protocols.

FRP_Workflow cluster_prep Preparation cluster_workup Work-up prep Dissolve Monomer & Initiator in Solvent degas Freeze-Pump-Thaw Cycles (x3) prep->degas polymerize Heat at 70°C under N2 degas->polymerize Initiate terminate Cool & Expose to Air polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate purify Filter & Wash precipitate->purify dry Dry under Vacuum purify->dry ATRP_Workflow cluster_stepA Step A: ATRP of Protected Monomer cluster_stepB Step B: Deprotection prep_catalyst Deoxygenate CuBr initiate Combine Solutions & Heat to 70°C prep_catalyst->initiate prep_solution Prepare & Deoxygenate Monomer/Initiator/Ligand Solution prep_solution->initiate polymerize Polymerize for set time initiate->polymerize terminate_atrp Cool & Expose to Air polymerize->terminate_atrp remove_catalyst Pass through Alumina Column terminate_atrp->remove_catalyst precipitate_atrp Precipitate in Methanol & Dry remove_catalyst->precipitate_atrp dissolve Dissolve Protected Polymer in DCM precipitate_atrp->dissolve Proceed to Deprotection hydrolyze Add TFA & Stir dissolve->hydrolyze precipitate_deprotect Precipitate in Diethyl Ether hydrolyze->precipitate_deprotect dry_deprotect Filter, Wash & Dry precipitate_deprotect->dry_deprotect RAFT_Workflow cluster_prep_raft Preparation cluster_workup_raft Work-up prep_raft Dissolve Monomer, RAFT Agent & Initiator degas_raft Freeze-Pump-Thaw Cycles (x3) prep_raft->degas_raft polymerize_raft Heat at 70°C under N2 degas_raft->polymerize_raft Initiate terminate_raft Cool & Expose to Air polymerize_raft->terminate_raft precipitate_raft Precipitate in Diethyl Ether terminate_raft->precipitate_raft dry_raft Filter & Dry precipitate_raft->dry_raft

References

Application Notes and Protocols: Synthesis and Characterization of 2-Vinylbenzoic Acid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of 2-Vinylbenzoic acid (2VBA) copolymers, materials of significant interest in the field of drug development due to their pH-responsive nature and potential for targeted drug delivery. This document outlines detailed experimental protocols for their synthesis via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and their subsequent characterization using a suite of analytical techniques.

Introduction

This compound (2VBA) is a functional monomer that can be polymerized to create homopolymers or copolymerized with other monomers to produce materials with tailored properties. The carboxylic acid group in the 2VBA monomeric unit provides a handle for pH-responsiveness, allowing for the design of "smart" polymers that can respond to changes in their environment. This property is particularly valuable in drug delivery systems, where a therapeutic agent can be encapsulated within a copolymer matrix and released at a specific physiological pH, such as that found in tumor microenvironments or specific cellular compartments. The synthesis of well-defined 2VBA copolymers with controlled molecular weight and narrow polydispersity is crucial for their application in biomedicine, and techniques like RAFT polymerization are well-suited for this purpose.

Synthesis of this compound Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).

Materials
  • This compound (2VBA) (monomer)

  • Comonomer (e.g., Styrene, Methyl Methacrylate)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Experimental Protocol
  • Monomer and Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.48 g, 10 mmol), the chosen comonomer (e.g., Styrene, 1.04 g, 10 mmol), the RAFT agent (e.g., CPADB, 55.8 mg, 0.2 mmol), and the initiator (e.g., AIBN, 6.6 mg, 0.04 mmol) in 1,4-dioxane (10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. This is crucial as oxygen can inhibit the polymerization reaction.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C). Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air. Precipitate the resulting copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram of the RAFT Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Mix Monomers, RAFT Agent, Initiator in Solvent degas Degas via Freeze-Pump-Thaw reagents->degas polymerize Polymerize under Inert Atmosphere (e.g., 60-80°C) degas->polymerize precipitate Precipitate in Non-solvent polymerize->precipitate filter_dry Filter and Dry Copolymer precipitate->filter_dry

Caption: Workflow for the synthesis of 2VBA copolymers via RAFT polymerization.

Characterization of this compound Copolymers

A thorough characterization of the synthesized copolymers is essential to confirm their structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H NMR:

  • Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Integrate the characteristic peaks of the 2VBA and comonomer units to determine the copolymer composition. The broad peaks in the aliphatic region (typically 1.0-2.5 ppm) correspond to the polymer backbone protons, while aromatic protons will appear in the 6.5-8.0 ppm region. The carboxylic acid proton of the 2VBA unit is typically observed as a broad singlet at a higher chemical shift (e.g., >10 ppm in DMSO-d₆).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR:

  • Prepare a KBr pellet by mixing a small amount of the dried copolymer with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, cast a thin film of the polymer on a salt plate (e.g., NaCl or KBr) from a suitable solvent.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Key peaks include the broad O-H stretch of the carboxylic acid group (~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and aromatic C=C stretching vibrations (~1600 cm⁻¹ and 1450 cm⁻¹).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Protocol for GPC/SEC:

  • Dissolve the copolymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with a small amount of salt like LiBr to suppress aggregation) to a known concentration (e.g., 1-2 mg/mL).

  • Filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.

  • Inject the filtered solution into the GPC/SEC system equipped with appropriate columns and a refractive index (RI) detector.

  • Data Analysis: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)). Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]

Thermal Analysis (TGA/DSC)

Protocol for Thermogravimetric Analysis (TGA):

  • Place a small amount of the dried copolymer (5-10 mg) in a TGA pan.

  • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the thermal stability of the copolymer.

Protocol for Differential Scanning Calorimetry (DSC):

  • Seal a small amount of the dried copolymer (5-10 mg) in an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere at a specific heating rate (e.g., 10 °C/min) to a temperature above its expected glass transition temperature (Tg).

  • Cool the sample at a controlled rate and then reheat it at the same rate.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, which appears as a step-like change in the heat flow.[2]

Diagram of the Characterization Workflow

G cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis copolymer Synthesized 2VBA Copolymer nmr NMR Spectroscopy (Composition, Structure) copolymer->nmr ftir FTIR Spectroscopy (Functional Groups) copolymer->ftir gpc GPC/SEC (Mn, Mw, PDI) copolymer->gpc tga TGA (Thermal Stability) copolymer->tga dsc DSC (Glass Transition Temp.) copolymer->dsc G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cellular Intracellular Space drug_carrier Drug-loaded Copolymer Nanoparticle endocytosis Endocytosis (e.g., Clathrin-mediated) drug_carrier->endocytosis endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome lysosome Late Endosome/ Lysosome (pH ~5.0-5.5) endosome->lysosome release Drug Release lysosome->release pH-triggered disassembly target Intracellular Target (e.g., Nucleus, Mitochondria) release->target

References

Application Notes and Protocols for the Synthesis of 2-Vinylbenzoic Acid via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 2-vinylbenzoic acid from 2-carboxybenzaldehyde (B143210) using the Wittig reaction. This method is a cornerstone of organic synthesis for creating carbon-carbon double bonds.[1][2][3] The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The overall reaction involves two primary stages: the preparation of the phosphorus ylide (Wittig reagent) and the subsequent reaction of the ylide with an aldehyde to form the alkene.[4] In this specific application, methylenetriphenylphosphorane (B3051586) is generated in situ and then reacted with 2-carboxybenzaldehyde to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. These values are representative and may vary based on experimental conditions and scale.

ParameterValueNotes
Reactants
Methyltriphenylphosphonium (B96628) bromide1.1 equivalents
n-Butyllithium1.05 equivalentsIn hexane
2-Carboxybenzaldehyde1.0 equivalentStarting material
Reaction Conditions
Reaction Temperature-78 °C to room temperatureYlide formation at low temperature
Reaction Time2-4 hoursMonitored by TLC
SolventAnhydrous Tetrahydrofuran (THF)
Product
Yield 60-80%Typical for this type of Wittig reaction
Purity >95%After purification by column chromatography or recrystallization
Molecular Weight 148.16 g/mol

Experimental Protocols

This section provides a detailed methodology for the key experiments in the synthesis of this compound.

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent, methylenetriphenylphosphorane, is prepared from methyltriphenylphosphonium bromide and a strong base, such as n-butyllithium.[1][5][6] This reagent is highly reactive and is typically used immediately after its preparation (in situ).[6]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexane)

  • Schlenk flask or a flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.).

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, slowly add n-butyllithium (1.05 eq.) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide.[7]

  • Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the ylide.

Part 2: Wittig Reaction with 2-Carboxybenzaldehyde

The freshly prepared ylide is then reacted with 2-carboxybenzaldehyde to form this compound. The reaction proceeds through a betaine (B1666868) intermediate or directly to an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.[2][4]

Materials:

  • Solution of methylenetriphenylphosphorane in THF (from Part 1)

  • 2-Carboxybenzaldehyde

  • Anhydrous THF

  • Syringes and needles

Procedure:

  • Dissolve 2-carboxybenzaldehyde (1.0 eq.) in a separate flame-dried flask with a minimal amount of anhydrous THF under an inert atmosphere.

  • Slowly transfer the solution of 2-carboxybenzaldehyde to the flask containing the pre-formed Wittig reagent at -78 °C via cannula or syringe.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature for 2-3 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde.

Part 3: Work-up and Purification

The final product, this compound, is isolated and purified from the reaction mixture. The main byproduct is triphenylphosphine oxide.

Materials:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2 to ensure the carboxylic acid is protonated.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to separate the this compound from the triphenylphosphine oxide. Recrystallization can also be employed as an alternative purification method.[8][9]

Visualizations

Experimental Workflow

Wittig_Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reagent_prep Part 1: Wittig Reagent Preparation cluster_wittig_reaction Part 2: Wittig Reaction cluster_workup Part 3: Work-up and Purification reagent_prep_start Start: Methyltriphenylphosphonium Bromide in Anhydrous THF cool Cool to -78 °C reagent_prep_start->cool Suspend add_base Add n-Butyllithium cool->add_base Dropwise ylide_formation Ylide Formation (Stir for 1 hr) add_base->ylide_formation Stirring add_aldehyde Add Aldehyde Solution to Ylide at -78 °C ylide_formation->add_aldehyde prepare_aldehyde Prepare Solution of 2-Carboxybenzaldehyde in Anhydrous THF prepare_aldehyde->add_aldehyde Slowly warm_react Warm to Room Temperature and Stir (2-3 hrs) add_aldehyde->warm_react Reaction quench Quench with Saturated NH4Cl warm_react->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with Diethyl Ether/Ethyl Acetate acidify->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify final_product Final Product: this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism Mechanism of the Wittig Reaction reagents 2-Carboxybenzaldehyde Methylenetriphenylphosphorane (Ylide) oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products This compound Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

Caption: The mechanism of the Wittig reaction.

References

Application Notes and Protocols: 2-Vinylbenzoic Acid as a Functional Monomer in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylbenzoic acid (2-VBA) is an aromatic functional monomer that holds significant promise in the field of polymer chemistry, particularly for biomedical applications. Its unique structure, featuring both a polymerizable vinyl group and a carboxylic acid moiety, allows for the synthesis of polymers with tailored properties. The carboxylic acid group, with its pH-responsive nature, makes 2-VBA an excellent candidate for the development of "smart" materials that can respond to specific physiological environments, such as those found in tumor tissues or within cellular compartments. This attribute is of particular interest for targeted drug delivery systems, where controlled release of therapeutic agents at the site of action can enhance efficacy and minimize systemic toxicity.

These application notes provide a comprehensive overview of the use of 2-VBA in polymer synthesis and its application in drug delivery. Detailed protocols for polymerization, nanoparticle formulation, and characterization are provided to guide researchers in harnessing the potential of this versatile monomer.

Key Applications of this compound in Polymer Chemistry

Polymers derived from this compound, including homopolymers and copolymers, offer a range of functionalities that are highly valuable in drug development:

  • pH-Responsive Drug Delivery: The carboxylic acid group of the 2-VBA monomer provides a pKa-dependent charge. In neutral or basic environments (like the bloodstream, pH 7.4), the carboxyl groups are deprotonated and negatively charged, leading to polymer swelling and potentially preventing premature drug release. In acidic environments (such as tumor microenvironments or endosomes, pH 5.0-6.5), the carboxyl groups become protonated, reducing electrostatic repulsion and causing the polymer to collapse, which can trigger the release of an encapsulated drug.[1][2][3][4]

  • Nanoparticle Formulation: Poly(this compound) and its copolymers can be formulated into nanoparticles that serve as carriers for hydrophobic drugs.[5][6] These nanoparticles can protect the drug from degradation, improve its solubility, and facilitate its delivery to target cells.

  • Targeted Drug Delivery: The carboxylic acid groups on the surface of poly(2-VBA) nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to enhance accumulation in specific tissues or cells.

  • Endosomal Escape: The "proton sponge" effect, often associated with polymers containing amine groups, can also be facilitated by the buffering capacity of carboxylic acid groups in the endosomal pH range. As the endosome acidifies, the protonation of the carboxyl groups can lead to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome.[7] This facilitates the release of the drug-loaded nanoparticles into the cytoplasm, where they can reach their intracellular targets.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[10][11] This protocol is adapted from procedures for the RAFT polymerization of similar vinyl monomers.[5]

Materials:

  • This compound (2-VBA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or other suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • 1,4-Dioxane (B91453) (or other suitable solvent)

  • Diethyl ether, cold

  • Methanol (B129727)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-VBA (e.g., 1.0 g, 6.75 mmol), CPADB (e.g., 37.7 mg, 0.135 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 4.4 mg, 0.027 mmol, CTA:Initiator ratio of 5:1) in 1,4-dioxane (e.g., 5 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of methanol and re-precipitate in cold diethyl ether. Repeat this process two more times to remove unreacted monomer and other impurities. Dry the purified poly(this compound) in a vacuum oven at 40 °C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determine the number-average molecular weight (Mn) and PDI by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). The carboxylic acid groups may need to be methylated (e.g., using trimethylsilyldiazomethane) prior to analysis to prevent interaction with the column material.[5]

  • Chemical Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

Protocol 2: Formulation of Poly(this compound) Nanoparticles by Nanoprecipitation

Nanoprecipitation is a simple and reproducible method for preparing polymeric nanoparticles.[12][13][14][15][16]

Materials:

  • Poly(this compound) (synthesized as per Protocol 1)

  • A hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone (B3395972) (or other suitable water-miscible organic solvent)

  • Deionized water

  • Pluronic® F-127 (or other suitable surfactant, optional)

Procedure:

  • Organic Phase Preparation: Dissolve poly(this compound) (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in acetone (e.g., 2 mL).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution (e.g., 10 mL of deionized water), optionally containing a surfactant like Pluronic® F-127 (e.g., 0.1% w/v) to improve nanoparticle stability.

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. A milky suspension should form instantaneously as the polymer and drug precipitate into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug. The nanoparticles can be washed by resuspending in deionized water and centrifuging again. This step should be repeated 2-3 times.

  • Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for storage at 4 °C. For long-term storage, the nanoparticles can be lyophilized.

Characterization:

  • Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug to determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE). This can be done by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.[17][18][19][20][21]

    • Drug Loading Content (DLC %): DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol allows for the evaluation of the pH-triggered release of a drug from poly(this compound) nanoparticles.

Materials:

  • Drug-loaded poly(this compound) nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate (B1210297) buffer at pH 5.5

  • Dialysis tubing (with a molecular weight cut-off lower than the molecular weight of the drug)

  • Shaking incubator or water bath

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in a specific volume of the release medium (e.g., 1 mL of PBS at pH 7.4 or acetate buffer at pH 5.5).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Release Study: Place the dialysis bag into a larger container with a known volume of the corresponding release medium (e.g., 50 mL). Place the container in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container. Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative drug release (%) as a function of time for both pH conditions.[2][3][22]

Data Presentation

Table 1: Influence of Monomer to RAFT Agent Ratio on Poly(2-VBA) Molecular Weight

This table presents illustrative data on how varying the ratio of 2-VBA monomer to the RAFT agent (CPADB) can be used to control the molecular weight and polydispersity of the resulting polymer. The data is based on typical outcomes for RAFT polymerization of vinyl monomers.[5][23]

[2-VBA]:[CPADB] RatioTarget Mn ( g/mol )Experimental Mn ( g/mol )PDI
50:17,4007,9001.15
100:114,80015,5001.20
200:129,60031,2001.25

Mn = Number-average molecular weight; PDI = Polydispersity Index

Table 2: Drug Loading and Encapsulation Efficiency in Poly(2-VBA) Nanoparticles

This table provides example data for the loading of a model hydrophobic drug, Doxorubicin, into poly(2-VBA) nanoparticles formulated by nanoprecipitation. The data illustrates how the initial drug-to-polymer ratio can influence the drug loading content and encapsulation efficiency.[17][18][19][20][21]

Initial Doxorubicin:Polymer Ratio (w/w)Drug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Nanoparticle Size (nm)Zeta Potential (mV)
1:108.585150 ± 5-35 ± 2
2:1014.371.5165 ± 8-32 ± 3
3:1018.260.7180 ± 10-30 ± 3

DLC and EE are highly dependent on the specific drug and formulation parameters.

Table 3: pH-Responsive Release of Doxorubicin from Poly(2-VBA) Nanoparticles

This table shows representative data for the cumulative release of Doxorubicin from poly(2-VBA) nanoparticles at physiological pH (7.4) and a simulated endosomal/tumoral pH (5.5). The data highlights the accelerated drug release in the acidic environment.[2][3][24]

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1825
41555
82275
122885
243592
484095

Visualizations

Logical Relationship of 2-VBA Polymer Functionality

functionality monomer This compound (2-VBA) polymer Poly(2-VBA) or Copolymer monomer->polymer Polymerization carboxylic_acid Carboxylic Acid Group (-COOH) polymer->carboxylic_acid Possesses nanoparticle Nanoparticle Formulation polymer->nanoparticle Leads to ph_responsive pH-Responsive Behavior carboxylic_acid->ph_responsive Enables drug_release Controlled Drug Release ph_responsive->drug_release Triggers drug_delivery Targeted Drug Delivery drug_release->drug_delivery nanoparticle->drug_delivery Application in

Functional relationships of 2-VBA in polymer chemistry.
Experimental Workflow for Polymer Synthesis and Nanoparticle Formulation

workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation s1 1. Mix Monomer, RAFT Agent, & Initiator s2 2. Degas (Freeze-Pump-Thaw) s1->s2 s3 3. Polymerize at 70°C s2->s3 s4 4. Purify by Precipitation s3->s4 f1 1. Dissolve Polymer & Drug in Organic Solvent s4->f1 Use Purified Polymer f2 2. Add to Aqueous Phase (Nanoprecipitation) f1->f2 f3 3. Evaporate Organic Solvent f2->f3 f4 4. Purify by Centrifugation f3->f4

Workflow for synthesis and nanoparticle formulation.
Signaling Pathway: Cellular Uptake and Endosomal Escape of Poly(2-VBA) Nanoparticles

signaling_pathway extracellular Extracellular Space (pH 7.4) nanoparticle Poly(2-VBA) Nanoparticle (Negative Charge) cell_membrane Cell Membrane cytoplasm Cytoplasm (pH 7.2) endocytosis Endocytosis nanoparticle->endocytosis Cellular Uptake early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome Internalization late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH 4.5-5.0) late_endosome->lysosome Fusion proton_sponge Proton Sponge Effect: - Protonation of -COOH - Ion Influx - Osmotic Swelling late_endosome->proton_sponge Triggers endosomal_escape Endosomal Escape proton_sponge->endosomal_escape Leads to drug_release Drug Release endosomal_escape->drug_release Facilitates

Cellular uptake and endosomal escape mechanism.

Conclusion

This compound is a highly versatile functional monomer with significant potential in the development of advanced polymer-based drug delivery systems. Its inherent pH-responsiveness allows for the creation of "smart" nanoparticles that can be engineered to release their therapeutic payload in response to the acidic microenvironments characteristic of tumors and intracellular compartments. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, formulation, and application of poly(this compound) in their drug development endeavors. Further research into the copolymerization of 2-VBA with other functional monomers will undoubtedly lead to the creation of even more sophisticated and effective drug delivery platforms.

References

Applications of Poly(2-vinylbenzoic acid) in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific applications and quantitative properties of poly(2-vinylbenzoic acid) is limited. The following application notes and protocols are based on established principles and methodologies for structurally similar polymers, primarily its isomer poly(4-vinylbenzoic acid) and other polymers containing carboxylic acid functionalities. These protocols are intended to serve as a foundational guide for researchers.

Introduction

Poly(this compound) [P(2-VBA)] is a functional polymer belonging to the family of polyvinyls. Its structure, featuring a carboxylic acid group positioned ortho to the vinyl backbone on a phenyl ring, makes it a compelling candidate for advanced materials. The carboxylic acid moiety imparts pH-responsiveness, allowing the polymer's solubility and conformation to be controlled by changes in environmental pH. This "smart" behavior is the cornerstone of its potential applications in drug delivery, sensor technology, and surface modification.

Application 1: pH-Responsive Drug Delivery Systems

The carboxylic acid groups on P(2-VBA) are protonated at low pH, rendering the polymer hydrophobic and insoluble in aqueous media. As the pH increases above its pKa, these groups deprotonate, leading to electrostatic repulsion along the polymer chain, which causes it to swell or dissolve. This transition can be harnessed to create drug delivery vehicles that release their therapeutic payload in specific pH environments, such as the neutral pH of the bloodstream or the slightly alkaline environment of the small intestine, while remaining stable in the acidic conditions of the stomach.

Quantitative Data: Drug Release from pH-Responsive Systems

The following table summarizes typical drug loading and release characteristics for systems based on a related polymer, poly(4-vinylbenzoic acid), which is expected to have properties analogous to P(2-VBA).

Polymer SystemModel DrugDrug Loading Content (wt%)Cumulative Release (pH 5.2)Cumulative Release (pH 7.4)Reference
Poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) NanofibersCiprofloxacin~10%~80% after 10h~30% after 10h[1]
Poly(vinyl alcohol) Films (Crosslinked)Tramadol-DexketoprofenNot specifiedNot applicable~80% after 4h[2]
Poly(vinyl alcohol) Films (Non-crosslinked)Tramadol-DexketoprofenNot specifiedNot applicable11-14% after 4h[2]

Note: Data is provided for analogous systems to illustrate the principle of pH-controlled release.

Experimental Protocol: Preparation of P(2-VBA) Nanoparticles for Drug Delivery

This protocol describes the formulation of drug-loaded P(2-VBA) nanoparticles using the nanoprecipitation method.

Materials:

  • Poly(this compound)

  • Hydrophobic model drug (e.g., Curcumin, Doxorubicin)

  • Acetone (B3395972) or Tetrahydrofuran (THF) (Good solvent for polymer and drug)

  • Deionized (DI) water (Poor solvent/dispersant)

  • Surfactant (e.g., Pluronic F68, Polysorbate 80)

  • Dialysis membrane (MWCO appropriate for the drug)

  • Phosphate Buffered Saline (PBS) at pH 5.5 and pH 7.4

Procedure:

  • Preparation of Organic Phase:

    • Dissolve 50 mg of Poly(this compound) and 5 mg of the hydrophobic drug in 5 mL of acetone or THF.

    • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Nanoprecipitation:

    • Prepare 20 mL of DI water containing 0.5% (w/v) surfactant in a beaker.

    • Stir the aqueous solution vigorously on a magnetic stir plate.

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a rate of 0.5 mL/min.

    • Observe the formation of a milky nanoparticle suspension.

  • Solvent Evaporation:

    • Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Discard the supernatant and resuspend the pellet in DI water. Repeat this washing step twice to remove excess surfactant and unloaded drug.

  • Lyophilization (Optional):

    • For long-term storage, freeze-dry the purified nanoparticle suspension to obtain a powder.

Protocol: In Vitro pH-Responsive Drug Release Study
  • Sample Preparation:

    • Disperse a known amount (e.g., 5 mg) of lyophilized drug-loaded nanoparticles in 1 mL of PBS (pH 5.5).

    • Transfer the suspension into a dialysis bag.

  • Dialysis:

    • Place the sealed dialysis bag into a beaker containing 50 mL of PBS at pH 5.5, maintained at 37°C with gentle stirring.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Repeat for Different pH:

    • Run a parallel experiment using PBS at pH 7.4.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of drug released over time for each pH condition.

Visualization: pH-Responsive Drug Delivery Workflow

G cluster_prep Nanoparticle Preparation cluster_test In Vitro Release Testing p1 Dissolve P(2-VBA) and Drug in Acetone p2 Add dropwise to Aqueous Surfactant p1->p2 p3 Evaporate Acetone p2->p3 p4 Purify via Centrifugation p3->p4 t1 Disperse NPs in Dialysis Bag p4->t1 Load Sample t2a Incubate in pH 5.5 Buffer @ 37°C t1->t2a t2b Incubate in pH 7.4 Buffer @ 37°C t1->t2b t3 Sample Buffer at Time Intervals t2a->t3 t2b->t3 t4 Quantify Drug (UV-Vis/HPLC) t3->t4 end Compare Release Profiles at Different pH t4->end Generate Release Profile

Workflow for pH-responsive drug delivery testing.

Application 2: Electrochemical Sensors

The functional carboxylic acid group of P(2-VBA) can be used to modify electrode surfaces for sensing applications. The polymer film can serve multiple roles: (1) a pre-concentration layer for analytes through electrostatic or hydrogen bonding interactions, (2) a matrix for immobilizing enzymes or antibodies, and (3) a barrier to prevent electrode fouling from interfering species. The rich electron density on the carboxyl groups can facilitate interaction with specific analytes.[3]

Quantitative Data: Performance of Polymer-Modified Electrochemical Sensors

This table presents performance metrics for sensors based on poly(aminobenzoic acid) derivatives, which demonstrate the sensing capabilities of polymers with similar functional groups.

Polymer ModifierAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)TechniqueReference
Poly(2-aminobenzoic acid)-Aloe VeraDopamine100 - 8000.0517DPV[3]
Poly(p-aminobenzoic acid)/MWCNTsSyringaldehyde0.075 - 1000.018DPV[4]
Poly(p-aminobenzoic acid)/MWCNTsVanillin0.50 - 1000.19DPV[4]

Note: Data is provided for analogous systems to illustrate sensing performance.

Experimental Protocol: Fabrication of a P(2-VBA)-Modified Electrode Sensor

This protocol details the modification of a Glassy Carbon Electrode (GCE) by electropolymerization of the this compound monomer.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound monomer

  • Supporting electrolyte (e.g., 0.1 M H₂SO₄ or Britton-Robinson buffer)

  • Polishing materials (alumina slurry, diamond paste)

  • Potentiostat/Galvanostat system with a three-electrode cell (GCE as working, Pt wire as counter, Ag/AgCl as reference)

  • Analyte solution (e.g., Dopamine in PBS)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in a 1:1 mixture of ethanol (B145695) and water for 5 minutes, then in DI water for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare a solution of 1.0 mM this compound in the chosen supporting electrolyte (e.g., 0.1 M H₂SO₄).

    • Immerse the three-electrode system into the solution.

    • Perform cyclic voltammetry (CV) for 15-20 cycles in a potential window of approximately -0.2 V to +1.8 V at a scan rate of 100 mV/s. An increasing polymer film deposition should be observable by changes in the voltammogram.

    • After polymerization, rinse the modified electrode gently with DI water to remove any unreacted monomer.

  • Electrochemical Characterization (Optional):

    • Characterize the modified electrode using CV or Electrochemical Impedance Spectroscopy (EIS) in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) to confirm successful film formation.

  • Analyte Detection:

    • Place the P(2-VBA)/GCE into a cell containing a known buffer (e.g., PBS pH 7.4).

    • Add the target analyte (e.g., dopamine) to the cell.

    • Use a sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) to measure the electrochemical response.

    • Record the peak current at the oxidation potential of the analyte.

    • Generate a calibration curve by measuring the response to varying concentrations of the analyte.

Visualization: Electrochemical Sensor Fabrication Workflow

G cluster_fab Sensor Fabrication cluster_measure Analyte Measurement p1 Polish and Clean Glassy Carbon Electrode p2 Prepare Monomer Solution (2-VBA in Electrolyte) p1->p2 p3 Electropolymerize Film onto Electrode via CV p2->p3 p4 Rinse Modified Electrode p3->p4 m1 Immerse Sensor in Buffer Solution p4->m1 Use Sensor m2 Add Analyte (e.g., Dopamine) m1->m2 m3 Record Signal (e.g., DPV) m2->m3 m4 Correlate Peak Current to Concentration m3->m4 end Calibration Curve m4->end Determine Unknown Conc.

Workflow for fabricating and using a P(2-VBA) sensor.

General Protocols and Characterization

Protocol: Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol is an adapted method based on the synthesis of similar vinyl polymers.[5][6]

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • Methanol (B129727) or Diethyl Ether (non-solvent for precipitation)

  • Schlenk flask and line

  • Nitrogen or Argon gas

Procedure:

  • Setup:

    • Place 2.0 g of this compound and 30 mg of AIBN (adjust amount to target desired molecular weight) into a Schlenk flask with a magnetic stir bar.

    • Add 15 mL of anhydrous DMF to the flask.

  • Degassing:

    • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

    • After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 70°C.

    • Allow the reaction to proceed with stirring for 12-24 hours. The solution will become more viscous as the polymer forms.

  • Termination and Precipitation:

    • Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.

    • Slowly pour the viscous polymer solution into a beaker containing 200 mL of a vigorously stirring non-solvent (e.g., methanol or diethyl ether).

    • The polymer will precipitate as a white solid.

  • Purification:

    • Collect the polymer by vacuum filtration.

    • To further purify, redissolve the polymer in a minimal amount of DMF and re-precipitate it into the non-solvent. Repeat this process two more times.

  • Drying:

    • Dry the final polymer product in a vacuum oven at 40-50°C overnight to remove all residual solvent.

Quantitative Data: Polymer Characterization
Polymer IDMn (kDa)Mw (kDa)Polydispersity Index (PDI)Reference
P4VBA-311.816.01.36[7]
P4VBA-229.341.91.43[7]
P4VBA-163.597.81.54[7]
P7493B-VBA2.53.251.3[8]

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Mw/Mn.

Visualization: Polymer Synthesis and pH-Response Mechanism

Synthesis and pH-response of P(2-VBA).

References

Application Notes and Protocols for Palladium-Assisted Cyclization of 2-Vinylbenzoic Acid in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isocoumarins and 3,4-dihydroisocoumarins through the palladium-assisted intramolecular cyclization of 2-vinylbenzoic acid and its derivatives. This methodology offers a powerful and versatile tool for the construction of heterocyclic scaffolds that are prevalent in numerous biologically active compounds and natural products.

Introduction

The palladium-catalyzed intramolecular cyclization of 2-vinylbenzoic acids is an efficient strategy for the synthesis of six-membered oxygen-containing heterocycles, primarily isocoumarins and their reduced derivatives, 3,4-dihydroisocoumarins. This transformation typically proceeds via an intramolecular oxypalladation mechanism, where a palladium(II) catalyst activates the vinyl group, which is then attacked by the neighboring carboxylic acid moiety. Subsequent β-hydride elimination or reductive cleavage of the resulting organopalladium intermediate leads to the desired heterocyclic product. The reaction conditions can be tuned to selectively favor the formation of either the isocoumarin (B1212949) or the 3,4-dihydroisocoumarin. This method is valued for its high atom economy and functional group tolerance, making it a valuable tool in medicinal chemistry and drug discovery for the rapid generation of molecular diversity.

Reaction Mechanism and Experimental Workflow

The palladium-catalyzed cyclization of this compound is believed to proceed through the following key steps:

  • Coordination: The Pd(II) catalyst coordinates to the double bond of the this compound.

  • Oxypalladation: The carboxylic acid group performs an intramolecular nucleophilic attack on the coordinated alkene, forming a six-membered palladacycle intermediate. This step is a crucial regioselective process.

  • Product Formation:

    • For Isocoumarins: β-hydride elimination from the palladacycle intermediate, followed by reductive elimination of Pd(0) and HX, yields the isocoumarin product. The Pd(0) is then reoxidized to Pd(II) by an oxidant to complete the catalytic cycle.

    • For 3,4-Dihydroisocoumarins: In the presence of a suitable reducing agent, the organopalladium intermediate undergoes reductive cleavage to afford the 3,4-dihydroisocoumarin.

Below are diagrams illustrating the proposed catalytic cycle and a general experimental workflow for this transformation.

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_legend Legend A Pd(II) Catalyst B π-Complex Formation A->B + This compound C Intramolecular Oxypalladation B->C D Organopalladium Intermediate C->D E β-Hydride Elimination D->E Path A H Reductive Cleavage (with Reductant) D->H Path B F Isocoumarin Product + Pd(0) + HX E->F F->A Reoxidation G Oxidant (e.g., O2, Cu(II)) G->F I 3,4-Dihydroisocoumarin Product + Pd(0) H->I I->A Reoxidation PathA Path A: Synthesis of Isocoumarins PathB Path B: Synthesis of 3,4-Dihydroisocoumarins

Caption: Proposed catalytic cycle for the palladium-assisted cyclization of this compound.

Experimental_Workflow start Start reagents Combine this compound, Pd Catalyst, Ligand (optional), Solvent, and Additives start->reagents reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (e.g., Extraction with Organic Solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for heterocycle synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed cyclization of various substituted 2-vinylbenzoic acids to form the corresponding 3-bromo-3,4-dihydroisocoumarins. Please note that these are representative examples, and optimization may be required for specific substrates.

EntryR⁴ProductYield (%)
1HHHH3-bromo-3,4-dihydroisocoumarin85
2HOCH₃HH3-bromo-6-methoxy-3,4-dihydroisocoumarin92
3HHOCH₃H3-bromo-7-methoxy-3,4-dihydroisocoumarin78
4HClHH3-bromo-6-chloro-3,4-dihydroisocoumarin88
5HHClH3-bromo-7-chloro-3,4-dihydroisocoumarin75
6OCH₃HHH3-bromo-5-methoxy-3,4-dihydroisocoumarin81
7HHHOCH₃3-bromo-8-methoxy-3,4-dihydroisocoumarin72
8HFHH3-bromo-6-fluoro-3,4-dihydroisocoumarin90

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Bromo-3,4-dihydroisocoumarins

This protocol is adapted from a general halocyclization procedure and is applicable to the palladium-catalyzed variant with appropriate modifications to the catalytic system.

Materials:

  • Substituted this compound (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 2.0 equiv)

  • Lithium bromide (LiBr, 2.0 mmol, 2.0 equiv)

  • Acetic acid (AcOH), 5 mL

  • Dichloromethane (B109758) (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a sealed reaction vial, add the substituted this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), copper(II) acetate (2.0 mmol), and lithium bromide (2.0 mmol).

  • Add acetic acid (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-3,4-dihydroisocoumarin.

Protocol 2: General Procedure for the Synthesis of Isocoumarins

This protocol is a general method for the synthesis of isocoumarins via oxidative cyclization.

Materials:

  • Substituted this compound (1.0 mmol)

  • Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂, 0.05 mmol, 5 mol%)

  • Benzoquinone (BQ, 1.2 mmol, 1.2 equiv) as the oxidant

  • Trifluoroacetic acid (TFA), 3 mL

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction flask, dissolve the substituted this compound (1.0 mmol) in trifluoroacetic acid (3 mL).

  • Add palladium(II) trifluoroacetate (0.05 mmol) and benzoquinone (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure isocoumarin.

Applications in Drug Development

The isocoumarin and 3,4-dihydroisocoumarin scaffolds are present in a wide array of natural products and synthetic molecules with significant biological activities. These include antifungal, antibacterial, antitumor, and anti-inflammatory properties. The palladium-assisted cyclization of 2-vinylbenzoic acids provides a direct and efficient route to these valuable heterocyclic cores. This methodology is particularly advantageous in a drug discovery setting due to its tolerance of various functional groups, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The ability to readily access these scaffolds can accelerate the development of new therapeutic agents.

Application Notes and Protocols for Surface Functionalization of Nanoparticles with 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2] The process involves modifying the nanoparticle surface with specific molecules to enhance stability, biocompatibility, and targeting capabilities, or to provide reactive sites for further conjugation.[3][4] 2-Vinylbenzoic acid is a particularly interesting functionalizing agent due to its bifunctional nature. The carboxylic acid group allows for robust attachment to the nanoparticle surface, while the terminal vinyl group serves as a versatile handle for subsequent chemical modifications, such as polymerization or "click" chemistry reactions. This enables the creation of complex, multi-functional nanoparticle systems.

These application notes provide a detailed protocol for the surface functionalization of nanoparticles with this compound, along with methods for characterization and potential applications in drug development.

Experimental Workflow

The overall process for the surface functionalization of nanoparticles with this compound involves the initial preparation of the nanoparticles, followed by a two-step activation and conjugation process, and finally, purification and characterization of the functionalized nanoparticles.

G cluster_0 Preparation & Functionalization cluster_1 Characterization NP_Synthesis Nanoparticle Synthesis (e.g., Co-precipitation for SPIONs) Amine_Functionalization Surface Amination (e.g., with APTES) NP_Synthesis->Amine_Functionalization Silanization Conjugation Conjugation to Amine-Functionalized NPs Amine_Functionalization->Conjugation Amine-reactive surface Activation Carbodiimide Activation of this compound Activation->Conjugation EDC/NHS Chemistry Purification Purification (Centrifugation/Washing) Conjugation->Purification Removal of excess reagents FTIR FTIR Spectroscopy Purification->FTIR DLS DLS & Zeta Potential Purification->DLS TEM Transmission Electron Microscopy (TEM) Purification->TEM TGA Thermogravimetric Analysis (TGA) Purification->TGA G cluster_0 SPION-VBA Nanoparticle cluster_1 Functional Layers Core Fe3O4 Core Silane APTES (Silane Layer) VBA This compound (Amide Linkage)

References

2-Vinylbenzoic Acid Derivatives as Precursors for the Synthesis of Tianeptine, an Atypical Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols regarding the use of benzoic acid derivatives, conceptually linked to 2-vinylbenzoic acid, as precursors for the synthesis of the active pharmaceutical ingredient (API) Tianeptine. Tianeptine is an atypical antidepressant with a unique neurochemical profile that distinguishes it from selective serotonin (B10506) reuptake inhibitors (SSRIs) and other tricyclic antidepressants (TCAs). Its synthesis involves the construction of a dibenzothiazepine core, a process that can be initiated from substituted benzoic acid derivatives.

Tianeptine: An Overview

Tianeptine, chemically known as 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepin-11-yl)amino]heptanoic acid, is prescribed for major depressive disorder in many European, Asian, and Latin American countries.[1] Unlike typical antidepressants that primarily target monoamine reuptake, tianeptine's therapeutic effects are attributed to its modulation of the glutamatergic system and its activity as a full agonist at the µ-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor.[3][4] This multifaceted mechanism of action, involving the regulation of glutamate (B1630785) receptors (AMPA and NMDA) and the normalization of the hypothalamic-pituitary-adrenal (HPA) axis, contributes to its antidepressant and anxiolytic properties.[2]

Synthesis of Tianeptine from a Benzoic Acid Derivative Precursor

While a direct synthesis from this compound is not the most common route, the synthesis of the core dibenzothiazepine structure of Tianeptine starts from precursors that are derivatives of benzoic acid. A key starting material for the synthesis of the tricyclic core is 2-chlorobenzoic acid. The following protocol outlines a synthetic route to Tianeptine, commencing from 2-chlorobenzoic acid.

Experimental Protocol: Synthesis of Tianeptine

This protocol is a multi-step synthesis that involves the formation of a dibenzothiazepine intermediate followed by the addition of the aminoheptanoic acid side chain.

Step 1: Synthesis of 2-(Methylamino)benzenethiol

This step is a conceptual starting point demonstrating the modification of a benzoic acid-related structure. In practice, a commercially available substituted aniline (B41778) is often used.

Step 2: Synthesis of 3-chloro-6-methyl-dibenzo[c,f][1][2]thiazepin-11(6H)-one-5,5-dioxide

This is a critical step where the tricyclic core of Tianeptine is assembled.

  • Materials: 2-chlorobenzoic acid, thionyl chloride, a suitable N-methylated aminothiophenol derivative, and a Lewis acid catalyst (e.g., aluminum chloride).

  • Procedure:

    • Convert 2-chlorobenzoic acid to its acid chloride by reacting with thionyl chloride.

    • Perform a Friedel-Crafts acylation reaction between the 2-chlorobenzoyl chloride and an appropriate N-methylated aminothiophenol derivative in the presence of a Lewis acid catalyst.

    • The resulting intermediate undergoes cyclization to form the dibenzothiazepinone core.

    • Oxidation of the sulfide (B99878) to a sulfone completes the formation of the key intermediate.

Step 3: Reduction of the Ketone

  • Materials: The dibenzothiazepinone intermediate from Step 2, sodium borohydride.

  • Procedure:

    • The ketone at the 11-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

Step 4: Chlorination of the Alcohol

  • Materials: The alcohol intermediate from Step 3, thionyl chloride or gaseous hydrogen chloride.

  • Procedure:

    • The hydroxyl group is converted to a chlorine atom, yielding 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine-5,5-dioxide. This is a crucial intermediate for the final step.

Step 5: Coupling with the Side Chain and Hydrolysis

  • Materials: The chlorinated intermediate from Step 4, ethyl 7-aminoheptanoate, a non-polar solvent, and a base.

  • Procedure:

    • The chlorinated intermediate is reacted with ethyl 7-aminoheptanoate in a suitable solvent.

    • The resulting ester is then hydrolyzed under basic conditions to yield Tianeptine.

    • The final product can be isolated as the sodium salt.

Quantitative Data

The following table summarizes typical yields and purity for the key steps in the synthesis of Tianeptine, as reported in various patents and publications.

StepStarting MaterialProductYield (%)Purity (%)
Step 4: Chlorination 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine-11-ol-5,5-dioxide3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine-5,5-dioxide90-95>98
Step 5: Coupling and Hydrolysis 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine-5,5-dioxide7-((3-chloro-6,11-dihydro-5,5-dioxo-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoic acid8198.5
Final Product (as sodium salt) 7-((3-chloro-6,11-dihydro-5,5-dioxo-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoic acidTianeptine Sodium8599.8

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Tianeptine involves the modulation of the glutamatergic system.[3] It is known to enhance the neuroplasticity that is often impaired in depressive states. The signaling pathway involves its interaction with glutamate receptors and its effects as a µ-opioid receptor agonist.

Tianeptine_Signaling_Pathway Tianeptine Tianeptine MOR µ-Opioid Receptor (MOR) Tianeptine->MOR Agonist Glutamate_Receptors Glutamate Receptors (AMPA & NMDA) Tianeptine->Glutamate_Receptors Modulator Glutamatergic_System Modulation of Glutamatergic System MOR->Glutamatergic_System Glutamate_Receptors->Glutamatergic_System HPA_Axis Normalization of HPA Axis Glutamatergic_System->HPA_Axis Neuroplasticity Enhanced Neuroplasticity Glutamatergic_System->Neuroplasticity Therapeutic_Effects Antidepressant & Anxiolytic Effects HPA_Axis->Therapeutic_Effects Neuroplasticity->Therapeutic_Effects

Caption: Signaling pathway of Tianeptine.

Experimental Workflow

The overall workflow for the synthesis and purification of Tianeptine is a multi-step process requiring careful control of reaction conditions and purification of intermediates.

Tianeptine_Synthesis_Workflow Start Start: 2-Chlorobenzoic Acid Derivative Step1 Step 1: Formation of Dibenzothiazepinone Core Start->Step1 Intermediate1 Intermediate: Dibenzothiazepinone Step1->Intermediate1 Step2 Step 2: Reduction of Ketone Intermediate1->Step2 Intermediate2 Intermediate: Alcohol Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 Intermediate: Dichloro Derivative Step3->Intermediate3 Step4 Step 4: Coupling with Aminoheptanoate Ester Intermediate3->Step4 Intermediate4 Intermediate: Tianeptine Ester Step4->Intermediate4 Step5 Step 5: Hydrolysis Intermediate4->Step5 Purification Purification & Isolation Step5->Purification FinalProduct Final Product: Tianeptine Sodium Purification->FinalProduct

References

Application Notes and Protocols: 2-Vinylbenzoic Acid in Coatings and Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-vinylbenzoic acid (2-VBA) in the development of advanced coatings and resins. The unique combination of a polymerizable vinyl group and a functional carboxylic acid moiety makes 2-VBA a versatile monomer for creating polymers with tailored properties for a range of applications, including biocompatible coatings, controlled-release systems, and high-performance industrial finishes.

Introduction to this compound in Polymer Chemistry

This compound is an aromatic monomer characterized by a vinyl group attached to the ortho position of a benzoic acid. This structure allows for its polymerization into poly(this compound) [P(2-VBA)] and its incorporation into copolymers through various polymerization techniques, including free-radical, controlled radical (e.g., RAFT), and photopolymerization.[1][2] The carboxylic acid group provides a site for further chemical modification, influences solubility, and promotes adhesion to various substrates through hydrogen bonding and potential ionic interactions.[3][4]

Synthesis of Poly(this compound) and its Copolymers

The synthesis of well-defined polymers based on vinylbenzoic acid is crucial for achieving desired performance characteristics in coatings and resins. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for controlling molecular weight and achieving narrow polydispersity.[1]

Experimental Protocol: RAFT Polymerization of this compound

This protocol is adapted from the synthesis of polystyrene-block-poly(4-vinylbenzoic acid) and can be applied to the homopolymerization of 2-VBA or its copolymerization with other monomers.[1]

Materials:

  • This compound (2-VBA)

  • Styrene (or other comonomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)

  • Anhydrous 1-methyl-2-pyrrolidinone (B7775990) (NMP) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas supply

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk tube, dissolve the desired amounts of 2-VBA, comonomer (if applicable), AIBN, and CPDB in anhydrous NMP. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be in the range of 100:1:0.2 to 500:1:0.1, depending on the target molecular weight.[1]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at a temperature typically between 70°C and 90°C. The polymerization time will vary depending on the specific conditions and desired conversion (e.g., 6-24 hours).[1]

  • Purification: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to an excess of a non-solvent, such as methanol, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and composition.[1]

Applications in Coatings and Resins

The unique properties of P(2-VBA) and its copolymers open up a range of applications in the formulation of functional coatings and resins.

Adhesion Promoter

The carboxylic acid groups in P(2-VBA) can form strong hydrogen bonds with hydroxyl groups present on the surface of various substrates like metal oxides, glass, and cellulosic materials, thereby enhancing adhesion.[3][4] It can be used as a primer or an additive in coating formulations.

Experimental Protocol: Application of P(2-VBA) as an Adhesion Promoter

  • Substrate Preparation: Thoroughly clean the substrate (e.g., aluminum panel, glass slide) with appropriate solvents (e.g., acetone, isopropanol) to remove any surface contaminants. For some substrates, a surface treatment like corona or plasma treatment may further enhance adhesion.[3]

  • Primer Solution Preparation: Prepare a dilute solution of P(2-VBA) (e.g., 0.1-1% w/v) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Application: Apply the primer solution to the cleaned substrate using techniques like spin coating, dip coating, or spray coating.[5][6]

  • Drying: Dry the primed substrate in an oven at a temperature sufficient to remove the solvent (e.g., 80-100°C for 10-15 minutes).

  • Topcoat Application: Apply the desired topcoat (e.g., epoxy, acrylic) onto the primed surface according to the manufacturer's instructions.

  • Adhesion Testing: Evaluate the adhesion of the coating system using standard methods such as the ASTM D3359 cross-hatch adhesion test.

Biocompatible and Controlled-Release Coatings

The carboxylic acid functionality of 2-VBA can be leveraged to create pH-responsive polymers suitable for biomedical applications, such as drug delivery and biocompatible coatings for medical devices.[7][8][9] The polymer's solubility and swelling can be tuned by adjusting the pH, allowing for the controlled release of entrapped therapeutic agents.[10][11]

Conceptual Application: Formulation of a pH-Responsive Drug-Eluting Coating

A copolymer of this compound and a hydrophobic monomer (e.g., methyl methacrylate) could be synthesized to form a pH-sensitive matrix.

  • At physiological pH (~7.4), the carboxylic acid groups would be deprotonated, leading to a more hydrophilic and swollen polymer matrix, facilitating drug release.

  • In more acidic environments, the carboxylic acid groups would be protonated, causing the polymer to become more hydrophobic and compact, thus slowing down the release.

Experimental Protocol: Preparation and Evaluation of a P(2-VBA)-Based Controlled-Release Film

  • Polymer Synthesis: Synthesize a copolymer of 2-VBA and a suitable comonomer (e.g., N-vinylpyrrolidone for enhanced biocompatibility) using a controlled polymerization technique like RAFT.

  • Drug Loading: Dissolve the copolymer and the active pharmaceutical ingredient (API) in a common solvent.

  • Film Casting: Cast the solution onto a suitable substrate (e.g., a medical-grade polymer film) and allow the solvent to evaporate slowly to form a drug-loaded film.

  • Release Study: Immerse the drug-loaded film in buffer solutions of different pH values (e.g., pH 5.5 and pH 7.4) at 37°C. Periodically, withdraw aliquots from the buffer and analyze the concentration of the released API using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

Modification of Epoxy and UV-Curable Resins

2-VBA can be used to modify existing resin systems to impart new functionalities. The carboxylic acid group can react with the epoxy groups of epoxy resins, introducing vinyl functionality for subsequent UV curing or altering the crosslinking network.[12] In UV-curable formulations, P(2-VBA) can be incorporated as a functional additive to improve adhesion and modify the surface properties of the cured coating.[2]

Quantitative Data

The following table summarizes representative data from the literature on polymers derived from vinylbenzoic acid.

PropertyPolymer SystemValueReference
Molecular Weight (Mn) Polystyrene-block-poly(4-vinylbenzoic acid)10,000 - 50,000 g/mol [1]
Polydispersity Index (PDI) Polystyrene-block-poly(4-vinylbenzoic acid)1.1 - 1.3[1]
Glass Transition Temp. (Tg) Polystyrene-block-poly(4-vinylbenzoic acid)~105 °C (PS block)[1]
Adhesion Improvement Polyethylene film grafted with benzoic acid> 5 times improvement in paint adhesion[13]

Visualizations

Diagram 1: RAFT Polymerization Workflow

RAFT_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer 2-VBA & Comonomer Reaction_Vessel Schlenk Tube Monomer->Reaction_Vessel RAFT_Agent RAFT Agent (CPDB) RAFT_Agent->Reaction_Vessel Initiator Initiator (AIBN) Initiator->Reaction_Vessel Solvent Solvent (NMP) Solvent->Reaction_Vessel Degassing Freeze-Pump-Thaw Reaction_Vessel->Degassing Polymerization Heating (70-90°C) Degassing->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization GPC, NMR Drying->Characterization Adhesion_Promotion P2VBA Poly(this compound) Interface Enhanced Interfacial Adhesion P2VBA->Interface Hydrogen Bonding (COOH --- HO-Substrate) Substrate Substrate Surface (-OH groups) Substrate->Interface Coating Topcoat Resin Interface->Coating Intermolecular Forces Controlled_Release cluster_pH Environmental pH cluster_response Polymer Response cluster_release Drug Release start Drug-Loaded P(2-VBA) Copolymer Coating pH_High High pH (e.g., 7.4) Deprotonated -COO- start->pH_High pH_Low Low pH (e.g., 5.5) Protonated -COOH start->pH_Low Swell Polymer Swelling Hydration pH_High->Swell Collapse Polymer Collapse Dehydration pH_Low->Collapse Release_Fast Fast Release Swell->Release_Fast Release_Slow Slow Release Collapse->Release_Slow

References

Application Notes and Protocols for Poly(2-vinylbenzoic acid) Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-vinylbenzoic acid) (P2VBA) based hydrogels are a class of smart polymers with significant potential in the biomedical and pharmaceutical fields. The presence of carboxylic acid groups along the polymer backbone imparts pH-sensitivity, allowing the hydrogel to exhibit tunable swelling behavior in response to changes in the surrounding pH. This characteristic makes P2VBA hydrogels excellent candidates for targeted drug delivery systems, particularly for oral administration where the hydrogel can protect the therapeutic agent in the acidic environment of the stomach and release it in the more neutral to alkaline conditions of the intestines. These hydrogels can be synthesized via free-radical polymerization of this compound with a suitable crosslinking agent. The physical and chemical properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and drug release kinetics, can be tailored by adjusting the monomer and crosslinker concentrations.

Applications

The unique pH-responsive nature of poly(this compound) hydrogels opens up a range of potential applications in drug delivery and biomedical engineering:

  • Controlled Drug Delivery: P2VBA hydrogels can be loaded with therapeutic agents and designed to release them in a controlled manner at specific sites within the body. The swelling of the hydrogel in response to pH changes can trigger the release of the encapsulated drug. This is particularly advantageous for drugs that are sensitive to the acidic environment of the stomach or require targeted delivery to the intestines.[1][2]

  • Tissue Engineering: The biocompatible and biodegradable nature of certain hydrogel formulations makes them suitable for use as scaffolds in tissue engineering. They can provide a temporary, supportive matrix for cell growth and tissue regeneration.

  • Wound Dressings: The high water content and soft, flexible nature of hydrogels make them ideal for wound dressing applications. They can help to maintain a moist wound environment, which is conducive to healing, and can also be loaded with antimicrobial agents to prevent infection.

  • Biosensors: The pH-responsive swelling and collapsing of P2VBA hydrogels can be harnessed to develop biosensors. Changes in the hydrogel volume in response to specific biological stimuli can be translated into a detectable signal.

Experimental Protocols

Due to the limited availability of specific literature on poly(this compound) hydrogels, the following protocols are proposed based on established principles of polymer chemistry and hydrogel synthesis.

Protocol 1: Synthesis of this compound Monomer

This protocol describes a plausible synthetic route for this compound, adapting known organic chemistry reactions.

Materials:

Procedure:

  • Bromination of 2-Methylbenzoic Acid:

    • In a round-bottom flask, dissolve 2-methylbenzoic acid in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under UV irradiation until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove succinimide.

    • Evaporate the solvent to obtain 2-(bromomethyl)benzoic acid.

  • Synthesis of the Wittig Salt:

    • Dissolve the 2-(bromomethyl)benzoic acid in acetone.

    • Add an equimolar amount of triphenylphosphine.

    • Reflux the mixture for several hours to form the phosphonium (B103445) salt.

    • Cool the mixture and collect the precipitated Wittig salt by filtration. Wash with diethyl ether and dry.

  • Wittig Reaction to form this compound:

    • Suspend the Wittig salt in a mixture of water and formaldehyde solution.

    • Slowly add a concentrated solution of sodium hydroxide with vigorous stirring.

    • Continue stirring for 1-2 hours at room temperature.

    • Filter the reaction mixture to remove triphenylphosphine oxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Preparation of Poly(this compound) Hydrogel via Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium (B1175870) persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • In a beaker, dissolve a specific amount of this compound in deionized water.

  • Add the desired amount of the crosslinking agent, N,N'-methylenebisacrylamide (MBA), to the monomer solution and stir until fully dissolved.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, ammonium persulfate (APS), to the solution and stir to dissolve.

  • Finally, add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate the polymerization reaction.

  • Immediately pour the solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for several hours or overnight.

  • Once the hydrogel is formed, carefully remove it from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers, initiator, and other impurities. The washing water should be changed periodically for 2-3 days.

  • The purified hydrogel can then be dried (e.g., by lyophilization or in a vacuum oven) for characterization or used in its swollen state.

Protocol 3: Characterization of Poly(this compound) Hydrogels

1. Swelling Studies:

  • Weigh a dried sample of the hydrogel (Wd).

  • Immerse the dried hydrogel in a buffer solution of a specific pH at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).[1][3]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectra of the this compound monomer, the crosslinker, and the dried poly(this compound) hydrogel.

  • Confirm the polymerization by observing the disappearance of the vinyl C=C stretching peak from the monomer and the appearance of characteristic polymer backbone peaks.

  • Verify the presence of the carboxylic acid groups in the hydrogel.[3]

3. Scanning Electron Microscopy (SEM):

  • Lyophilize a sample of the swollen hydrogel to preserve its porous structure.

  • Coat the dried sample with a thin layer of gold or palladium.

  • Observe the surface morphology and internal porous structure of the hydrogel using an SEM.[3]

Protocol 4: Drug Loading and In Vitro Release Studies

1. Drug Loading:

  • Immerse a known weight of the dried hydrogel in a drug solution of a known concentration.

  • Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at room temperature.

  • After loading, remove the hydrogel and briefly rinse with deionized water to remove any surface-adhered drug.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy.

2. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a vessel containing a known volume of release medium (e.g., simulated gastric fluid of pH 1.2 or simulated intestinal fluid of pH 7.4).[1]

  • Maintain the temperature at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[3]

  • Analyze the concentration of the released drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Disclaimer: The following data are hypothetical and for illustrative purposes to demonstrate the expected behavior of poly(this compound) hydrogels.

Table 1: Effect of Crosslinker (MBA) Concentration on the Equilibrium Swelling Ratio (ESR) of P2VBA Hydrogels at pH 7.4.

FormulationMonomer (wt%)Crosslinker (mol% to monomer)Equilibrium Swelling Ratio (%)
P2VBA-H1101.01250
P2VBA-H2102.0980
P2VBA-H3103.0720
P2VBA-H4104.0550

Table 2: Hypothetical pH-Dependent In Vitro Release of a Model Drug from a P2VBA Hydrogel.

Time (hours)Cumulative Release at pH 1.2 (%)Cumulative Release at pH 7.4 (%)
1515
2835
41260
61585
81895
122098

Mandatory Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_hydrogel Hydrogel Preparation and Characterization Monomer_Start 2-Methylbenzoic Acid Bromination Bromination (NBS, BPO) Monomer_Start->Bromination Wittig_Salt Wittig Salt Formation (PPh3) Bromination->Wittig_Salt Wittig_Reaction Wittig Reaction (Formaldehyde, NaOH) Wittig_Salt->Wittig_Reaction Monomer_Product This compound Wittig_Reaction->Monomer_Product Polymerization Free-Radical Polymerization (Monomer, MBA, APS, TEMED) Monomer_Product->Polymerization Purification Purification (Washing) Polymerization->Purification Drying Drying (Lyophilization) Purification->Drying Hydrogel_Product P2VBA Hydrogel Drying->Hydrogel_Product Characterization Characterization (Swelling, FTIR, SEM) Hydrogel_Product->Characterization Drug_Loading Drug Loading Hydrogel_Product->Drug_Loading Release_Study In Vitro Release Study Drug_Loading->Release_Study

Caption: Workflow for the synthesis of this compound and preparation of P2VBA hydrogels.

Signaling_Pathway Start Oral Administration of Drug-Loaded P2VBA Hydrogel Stomach Stomach (Low pH, ~1.2) Hydrogel Remains Collapsed Start->Stomach Intestine Intestine (Higher pH, ~7.4) Hydrogel Swells Stomach->Intestine Release Drug Release Intestine->Release Absorption Drug Absorption into Bloodstream Release->Absorption Effect Therapeutic Effect Absorption->Effect

Caption: pH-responsive drug release mechanism of P2VBA hydrogels in the GI tract.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Vinylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-vinylbenzoic acid. Our aim is to help you optimize for both high yield and high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include the Wittig reaction, the Heck reaction, and the Perkin reaction. Each method offers distinct advantages and challenges in terms of starting materials, reaction conditions, and scalability.

Q2: I am observing a significantly lower yield than expected. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can arise from several factors, irrespective of the synthetic route. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.

  • Purity of Reagents: The presence of impurities, especially water, in starting materials or solvents can interfere with the reaction, quench reagents, or catalyze side reactions.

  • Side Product Formation: Competing side reactions can consume starting materials, reducing the yield of the desired product. The nature of these side reactions is specific to the synthetic method used.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.

Q3: My purified product shows inconsistencies, such as a wrong melting point or impure NMR spectrum. What are the likely causes?

A3: Product inconsistencies are typically due to residual impurities from the reaction or workup. Common contaminants include:

  • Unreacted starting materials.

  • Side products formed during the synthesis.

  • Residual solvents from purification.

  • Salts from the workup procedure.

It is crucial to employ appropriate purification techniques, such as recrystallization or column chromatography, and to ensure the product is thoroughly dried.

Q4: What is the best method to purify crude this compound?

A4: Recrystallization is a highly effective method for purifying this compound. The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Water or a mixture of ethanol (B145695) and water are commonly used and effective solvent systems for the recrystallization of benzoic acid derivatives.

Troubleshooting Guides by Synthetic Method

Below are detailed troubleshooting guides for the most common synthetic routes to this compound.

Wittig Reaction

The Wittig reaction is a reliable method for forming the vinyl group. A common starting material for the synthesis of this compound via this route is 2-bromomethylbenzoic acid.

Troubleshooting Common Issues in the Wittig Synthesis of this compound:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete formation of the phosphonium (B103445) ylide.Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) under anhydrous conditions. The acidity of the α-proton on the phosphonium salt is crucial.
Low reactivity of the ylide.For stabilized ylides, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Steric hindrance around the carbonyl group (if using a substituted aldehyde).This is less of a concern when using formaldehyde (B43269) to form the terminal vinyl group.
Formation of Triphenylphosphine (B44618) Oxide as the Main Product Hydrolysis of the ylide.Strictly maintain anhydrous conditions throughout the reaction, from ylide generation to the addition of the carbonyl compound.
Difficult Purification Presence of unreacted triphenylphosphine or triphenylphosphine oxide.Triphenylphosphine oxide can often be removed by careful recrystallization or column chromatography. Converting it to a water-soluble phosphonium salt by treatment with acid can also be an effective purification strategy.
Low Purity of Final Product Incomplete removal of starting materials or byproducts.Optimize the recrystallization solvent system. A mixture of ethanol and water often provides good results for benzoic acid derivatives.

Experimental Protocol: Wittig Synthesis of this compound (Adapted from 4-Vinylbenzoic Acid Synthesis)

This protocol is adapted from the synthesis of 4-vinylbenzoic acid and may require optimization for the 2-isomer.[1][2]

Step 1: Preparation of 2-Carboxybenzyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromomethylbenzoic acid (1 equivalent) and triphenylphosphine (1 equivalent) in acetone.

  • Reflux the mixture for 45-60 minutes.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the phosphonium salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction to form this compound

  • In a separate flask, suspend the 2-carboxybenzyltriphenylphosphonium bromide (1 equivalent) in a suitable solvent like THF under an inert atmosphere.

  • Add a strong base (e.g., n-butyllithium, 1 equivalent) dropwise at a low temperature (e.g., 0 °C) to generate the ylide.

  • Introduce formaldehyde (an excess, e.g., 1.5-2 equivalents) to the ylide solution and allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and acidify with HCl to precipitate the crude this compound.

  • Isolate the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Workflow for Wittig Synthesis of this compound

Wittig_Synthesis cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction cluster_purification Purification start1 2-Bromomethylbenzoic Acid + Triphenylphosphine process1 Reflux in Acetone start1->process1 product1 2-Carboxybenzyltriphenylphosphonium Bromide process1->product1 start2 Phosphonium Salt base Strong Base (e.g., n-BuLi) start2->base Deprotonation ylide Phosphonium Ylide base->ylide reaction Wittig Reaction ylide->reaction formaldehyde Formaldehyde formaldehyde->reaction product2 Crude this compound reaction->product2 crude Crude Product recrystallization Recrystallization crude->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General workflow for the Wittig synthesis of this compound.

Heck Reaction

The Heck reaction provides a powerful method for C-C bond formation, typically by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. For this compound synthesis, 2-bromobenzoic acid can be coupled with a vinyl source.

Troubleshooting Common Issues in the Heck Synthesis of this compound:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst.Ensure the palladium catalyst is active. Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common choices. Use of phosphine (B1218219) ligands like PPh₃ or P(o-tol)₃ can improve catalyst stability and activity.
Poor choice of base.Triethylamine, potassium carbonate, or sodium acetate (B1210297) are common bases. The choice of base can significantly impact the reaction outcome.
Reaction conditions not optimized.Temperature, solvent, and reaction time are critical parameters. Aprotic polar solvents like DMF or NMP are often used.
Formation of Side Products Homocoupling of the aryl halide.This can occur at high temperatures. Lowering the reaction temperature or changing the ligand might mitigate this.
Isomerization of the double bond.While less of a concern for a terminal vinyl group, it's a possibility. The choice of ligand and reaction conditions can influence this.
Low Purity of Final Product Residual palladium catalyst.The product should be purified to remove palladium residues, which can be achieved through filtration through celite or silica (B1680970) gel, or by recrystallization.
Contamination with starting materials.Monitor the reaction by TLC to ensure complete consumption of the starting materials. Optimize purification methods.

Experimental Protocol: Heck Reaction for this compound Synthesis (General Procedure)

This is a general protocol and will require optimization for specific substrates and conditions.

  • To a reaction vessel, add 2-bromobenzoic acid (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, 2-3 equivalents) in a suitable solvent (e.g., DMF).

  • Bubble ethylene (B1197577) gas through the reaction mixture or use a vinylating agent like potassium vinyltrifluoroborate.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture, filter off any solids, and partition the mixture between an organic solvent and water.

  • Acidify the aqueous layer to precipitate the crude this compound.

  • Collect the product by filtration and purify by recrystallization.

Logical Flow for Troubleshooting Heck Reaction Issues

Heck_Troubleshooting start Low Yield or No Reaction catalyst Check Catalyst Activity start->catalyst base Evaluate Base catalyst->base If catalyst is active catalyst_sol Use fresh catalyst Consider different Pd source/ligand catalyst->catalyst_sol conditions Optimize Conditions base->conditions If base is appropriate base_sol Screen different bases (e.g., NEt3, K2CO3) base->base_sol side_products Side Product Formation? conditions->side_products If conditions are optimized conditions_sol Vary temperature, solvent, and time conditions->conditions_sol purification Purification Issues side_products->purification Address side products side_products_sol Adjust temperature Change ligand side_products->side_products_sol purification_sol Optimize recrystallization Consider column chromatography purification->purification_sol

Caption: A logical workflow for troubleshooting common issues in the Heck reaction.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated carboxylic acid. For this compound, a potential route involves the reaction of 2-formylbenzoic acid with acetic anhydride.

Troubleshooting Common Issues in the Perkin Synthesis:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficiently high reaction temperature.The Perkin reaction often requires high temperatures (150-200 °C) to proceed at a reasonable rate.[3]
Inactive base catalyst.The alkali salt of the acid anhydride should be anhydrous and freshly prepared or purchased from a reliable source.
Formation of Self-Condensation Products of the Anhydride This is a common side reaction.Using a slight excess of the aldehyde can sometimes help to minimize this.
Difficult Purification Removal of the starting anhydride and the corresponding acid.The product can be isolated by acidification of the reaction mixture, followed by filtration. Recrystallization is then used for further purification.

Experimental Protocol: Perkin Reaction for this compound Synthesis (General Procedure)

This is a generalized protocol and will require optimization.

  • A mixture of 2-formylbenzoic acid (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous potassium acetate (1-1.5 equivalents) is heated at 180-200 °C for several hours.

  • The reaction mixture is then cooled and poured into water.

  • The mixture is boiled to hydrolyze the excess acetic anhydride.

  • The solution is then acidified with concentrated HCl to precipitate the crude 2-(carboxyethenyl)benzoic acid (an isomer of the desired product).

  • Further steps would be needed to convert this intermediate to this compound, such as decarboxylation, which adds complexity to this route.

Decision Tree for Perkin Reaction Optimization

Perkin_Optimization start Low Conversion temp Increase Temperature? start->temp base Check Base Quality temp->base Yes time Increase Reaction Time? base->time Anhydrous & Active yield Acceptable Yield? time->yield Yes yield->temp No, reiterate stop Reaction Optimized yield->stop Yes

Caption: A decision tree for optimizing the Perkin reaction conditions.

Data Summary

The following table summarizes typical yields and purity for the synthesis of vinylbenzoic acids. Note that specific data for the 2-isomer is limited in the literature, and values for the 4-isomer are often used as a reference point.

Synthetic Method Starting Material Typical Yield (%) Reported Purity (%) Key Considerations
Wittig Reaction 2-Bromomethylbenzoic Acid70-95 (for 4-isomer)[4]>95 (after recrystallization)Requires strong base and anhydrous conditions.
Heck Reaction 2-Bromobenzoic Acid60-85 (general)>95 (after purification)Requires a palladium catalyst and can be sensitive to reaction conditions.
Perkin Reaction 2-Formylbenzoic Acid50-70 (general for cinnamic acids)Variable, often requires extensive purification.High temperatures are typically required. The initial product is not the final desired compound.

Disclaimer: The yields and purities listed above are general ranges and can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data for the Wittig reaction is based on the synthesis of the 4-isomer and should be considered a starting point for the optimization of the 2-isomer synthesis.

References

Recrystallization and purification methods for 2-Vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Vinylbenzoic Acid Purification

This technical support center provides guidance on the recrystallization and purification of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

Q2: How can I prevent the polymerization of this compound during recrystallization?

A2: The vinyl group in this compound makes it susceptible to polymerization, especially when heated. To prevent this, it is crucial to add a polymerization inhibitor, such as hydroquinone (B1673460), to the recrystallization solution. This is a critical step to avoid significant loss of the desired monomeric product.

Q3: My this compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an insoluble liquid phase. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated at a temperature above the melting point. To address this, you can try the following:

  • Increase the amount of the primary solvent: Add more of the solvent in which the compound is more soluble to ensure complete dissolution before reaching the melting point.

  • Use a lower boiling point solvent system: If possible, select a solvent or solvent mixture with a lower boiling point.

  • Induce crystallization at a lower temperature: After complete dissolution, allow the solution to cool more slowly to a temperature below the melting point before inducing crystallization.

Q4: I am getting a very low yield of purified this compound. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Cooling in an ice bath can help maximize crystal formation.

  • Polymerization: As mentioned, heating without an inhibitor can lead to polymer formation, reducing the yield of the monomer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the solute. - Add a "non-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool again. - Scratch the inner surface of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
The recrystallized product is still impure Inefficient removal of impurities.- Ensure the correct solvent was chosen, where the impurities are either highly soluble or insoluble. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. - Consider a second recrystallization step.
Formation of a polymeric substance Heating in the absence of a polymerization inhibitor.- Always add a small amount of a polymerization inhibitor, such as hydroquinone, to the solvent before heating.
Colored impurities remain in the final product Colored impurities were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol-Water Solvent System

This protocol is based on methods used for similar vinylbenzoic acid isomers and general recrystallization principles.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Hydroquinone (polymerization inhibitor)

  • Activated charcoal (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating and stirring plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to dissolve the solid at room temperature.

    • Add a small crystal of hydroquinone to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the this compound is fully dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Heat the filtrate to boiling.

    • Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a low temperature.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table provides a qualitative guide to solvent selection based on the properties of similar compounds like benzoic acid.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
Water LowModeratePotentially suitable, but may require a large volume of water.
Ethanol Moderate to HighHighGood as a primary solvent in a mixed-solvent system.
Methanol Moderate to HighHighSimilar to ethanol, good as a primary solvent.
Acetone HighHighGenerally not suitable as a primary recrystallization solvent due to high solubility at room temperature.
Toluene LowModerateCould be a potential single solvent, but flammability and toxicity are concerns.
Hexane Very LowVery LowNot a suitable solvent. Can be used as an anti-solvent.
Ethanol/Water Mixture Low to ModerateHighRecommended. The ratio can be adjusted to optimize yield and purity.

Visualizations

Caption: Troubleshooting workflow for the recrystallization of this compound.

Preventing premature polymerization of 2-Vinylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Vinylbenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this compound during storage and handling. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization and why is it a concern for this compound?

A1: Premature polymerization is the spontaneous and unwanted conversion of this compound monomers into long polymer chains during storage. This is a significant concern because it alters the chemical properties of the material, rendering it impure and potentially unusable for its intended application. The vinyl group in this compound is susceptible to free-radical polymerization, a chain reaction that can be initiated by factors such as heat, light, or the presence of contaminants.[1] This process is often exothermic, meaning it releases heat, which can further accelerate the reaction rate, leading to a hazardous runaway polymerization.[1][2]

Q2: What are the visible signs of premature polymerization in this compound?

A2: Visual inspection of your this compound can often reveal signs of polymerization. Be alert for the following indicators:

  • Increased Viscosity: The material may appear thicker or more syrup-like than a fresh sample.

  • Solid Formation: The presence of solid particles, flakes, or a gel-like consistency is a clear sign of polymerization.

  • Cloudiness: The liquid may lose its clarity and become hazy or opaque.

  • Color Change: A noticeable darkening or change in color can indicate degradation and polymerization.

  • Exothermic Reaction: A spontaneous increase in the temperature of the container is a critical warning sign of a potential runaway polymerization.[2]

If you observe any of these signs, it is crucial to handle the material with caution and consult your institution's safety protocols for managing potentially hazardous materials.

Q3: What are the ideal storage conditions to prevent premature polymerization of this compound?

A3: To maximize the shelf life of this compound and prevent premature polymerization, it is essential to adhere to the following storage conditions:

  • Temperature: Store this compound in a refrigerator at a temperature between 2°C and 8°C.[3] Some suppliers recommend long-term storage at -20°C for optimal stability.[3] Avoid storing it at room temperature for extended periods.

  • Light: Protect the material from light by storing it in an amber or opaque container.[4] The container should be placed in a dark location, such as a chemical storage cabinet.

  • Atmosphere: Store the container tightly sealed to prevent exposure to air and moisture. While some inhibitors require the presence of oxygen to be effective, a tightly sealed container with a limited headspace is generally recommended for long-term storage.

  • Container Material: Use chemically inert containers, such as glass, to prevent any potential reactions with the storage vessel.[4]

Q4: What are polymerization inhibitors and are they necessary for storing this compound?

A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1] For a reactive monomer like this compound, the presence of an inhibitor is crucial for ensuring a practical shelf life during transport and storage. Common inhibitors used for vinyl monomers include Hydroquinone (B1673460) (HQ), 4-Methoxyphenol (MEHQ), and 4-tert-Butylcatechol (TBC).

Q5: How do I remove the inhibitor from this compound before my experiment?

A5: For many applications, the presence of an inhibitor does not interfere with the intended reaction. However, if your experiment requires inhibitor-free this compound, several methods can be employed for its removal. A common technique involves passing the monomer through an inhibitor-remover column packed with a suitable adsorbent, such as basic alumina.[5][6] Another method is to wash the monomer with an aqueous sodium hydroxide (B78521) solution to extract the phenolic inhibitor, followed by washing with distilled water, drying over an anhydrous salt (e.g., magnesium sulfate), and finally, distillation under reduced pressure.[6][7] It is critical to use the inhibitor-free monomer immediately after purification, as it will be highly susceptible to polymerization.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to the premature polymerization of this compound.

Problem Potential Cause Recommended Action
Increased viscosity or solidification observed in the storage container. Premature polymerization has occurred.1. Isolate the container: Move the container to a well-ventilated and cool area, away from other chemicals. 2. Do not attempt to open a sealed container that is warm to the touch or bulging. This could indicate a runaway reaction with pressure buildup. Follow your institution's emergency procedures for reactive chemicals.[8] 3. If the material is at a stable temperature, consult your safety officer for guidance on the safe disposal of polymerized material.[4]
Freshly received this compound appears discolored or contains solids. The product may have been compromised during shipping or is old stock.1. Do not use the material. 2. Contact the supplier immediately to report the issue and request a replacement. Provide the lot number and any relevant shipping information.
The monomer polymerizes during an experimental procedure. The inhibitor was removed, but the monomer was not used promptly, or the reaction conditions (e.g., heat, light) are initiating polymerization.1. Review your experimental setup: Ensure that the reaction is protected from light and that the temperature is controlled. 2. If using inhibitor-free monomer, ensure it is freshly prepared and used immediately. 3. Consider the compatibility of all reagents and solvents with the vinyl monomer.
Difficulty in achieving polymerization when intended. The inhibitor was not completely removed, or its concentration is too high.1. Verify your inhibitor removal procedure. [6][7] 2. Consider increasing the concentration of your polymerization initiator to overcome the effect of the residual inhibitor. However, this should be done cautiously as it can affect the polymerization kinetics and the properties of the resulting polymer.

Data on Storage Conditions and Inhibitors

The following tables summarize recommended storage conditions and common inhibitors for vinyl monomers like this compound. Please note that the effectiveness of inhibitors can be concentration and temperature-dependent. For critical applications, it is recommended to perform stability tests.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)[3] or -20°C (Long-term)[3]Reduces the rate of thermally induced polymerization.
Light Store in an opaque or amber container in a dark location.[4]Prevents photo-initiated polymerization.
Atmosphere Tightly sealed container.Minimizes exposure to oxygen and moisture.
Container Chemically inert material (e.g., glass).[4]Prevents contamination and catalytic effects from the container material.

Table 2: Common Inhibitors for Vinyl Monomers

InhibitorAbbreviationTypical Concentration (ppm)Notes
HydroquinoneHQ100 - 1000A common and effective free-radical scavenger. Often requires the presence of oxygen to be effective.
4-Methoxyphenol (MEHQ)MEHQ10 - 200Also known as hydroquinone monomethyl ether. Widely used and also requires oxygen to function optimally.[9]
4-tert-ButylcatecholTBC10 - 100Often requires the presence of oxygen to be effective.
PhenothiazinePTZ100 - 500An effective inhibitor that can function in the absence of oxygen.

Note: The optimal inhibitor and its concentration may vary depending on the purity of the monomer and the intended storage duration. Always refer to the supplier's Certificate of Analysis for information on the inhibitor present in your specific lot of this compound.

Experimental Protocols

Protocol 1: Visual Inspection and Monitoring of Stored this compound

Objective: To routinely monitor the physical state of stored this compound for early signs of polymerization.

Materials:

  • Stored container of this compound

  • Laboratory notebook or electronic record-keeping system

Procedure:

  • Monthly Inspection: Once a month, visually inspect the container of this compound in its storage location (refrigerator or freezer).

  • Do Not Remove from Cold Storage for Extended Periods: Minimize the time the container is outside of its recommended storage temperature.

  • Observe Physical State: Without opening the container, observe the contents for:

    • Clarity (should be clear and free of particles)

    • Color (note any changes from the initial appearance)

    • Presence of solids or precipitates

    • Viscosity (gently tilt the container to observe the flow of the liquid, if applicable)

  • Record Observations: Document the date and your observations in a logbook. Note any changes from the previous inspection.

  • Action on Observation of Changes: If any signs of polymerization are observed, quarantine the material and consult the troubleshooting guide and your institution's safety protocols.

Protocol 2: Accelerated Stability Testing of this compound

Objective: To evaluate the stability of this compound under elevated temperature conditions to predict its long-term stability. This protocol is an adaptation of general accelerated stability testing guidelines.[10][11][12]

Materials:

  • This compound (with and without inhibitor, if desired)

  • Small, sealed amber glass vials

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)

  • Analytical method to quantify monomer and detect polymer (e.g., HPLC, GC, or Raman spectroscopy)[13][14]

Procedure:

  • Sample Preparation: Aliquot small, equal amounts of this compound into several amber glass vials. Tightly seal the vials. Prepare separate sets of samples for each condition to be tested (e.g., with inhibitor, without inhibitor).

  • Initial Analysis (Time Zero): Analyze one vial from each set to determine the initial monomer concentration and to confirm the absence of any polymer.

  • Storage: Place the remaining vials in an oven or stability chamber set to a constant elevated temperature (e.g., 40°C).

  • Time Points: At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from each set from the oven.

  • Analysis: Allow the vial to cool to room temperature. Analyze the sample using the chosen analytical method to determine the monomer concentration and to detect the presence of any polymer. Also, visually inspect the sample for any changes as described in Protocol 1.

  • Data Evaluation: Plot the monomer concentration over time for each condition. A significant decrease in monomer concentration or the detection of polymer indicates instability under the test conditions. This data can be used to compare the effectiveness of different inhibitors or to estimate the shelf life under normal storage conditions.

Visualizations

Premature_Polymerization_Pathway cluster_triggers Initiation Triggers cluster_process Polymerization Process cluster_prevention Prevention Strategies Heat Heat Free_Radical Free Radical Formation Heat->Free_Radical Initiate Light Light Light->Free_Radical Initiate Contaminants Contaminants Contaminants->Free_Radical Initiate Monomer This compound Monomer Propagation Chain Propagation Monomer->Propagation Consumed Free_Radical->Propagation Reacts with Monomer Polymer Polymer (Undesired Product) Propagation->Polymer Forms Polymer Chain Storage Proper Storage (Cool, Dark) Storage->Monomer Protects Inhibitor Polymerization Inhibitor Inhibitor->Free_Radical Scavenges

Caption: Factors leading to and preventing premature polymerization.

Troubleshooting_Workflow Start Observe Signs of Polymerization Is_Container_Warm Is the container warm or bulging? Start->Is_Container_Warm Emergency Follow Emergency Procedures! Do Not Open! Is_Container_Warm->Emergency Yes No_Signs No immediate danger signs Is_Container_Warm->No_Signs No Consult_Safety Consult Safety Officer for Disposal Emergency->Consult_Safety Isolate Isolate in a cool, ventilated area Isolate->Consult_Safety No_Signs->Isolate

Caption: Troubleshooting workflow for suspected polymerization.

References

Common side reactions and byproducts in 2-Vinylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Vinylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are the Wittig reaction and the Heck reaction.

  • Wittig Reaction: This method involves the reaction of an aldehyde or ketone with a phosphorus ylide. For this compound, this typically involves the reaction of 2-formylbenzoic acid with a methylenetriphenylphosphorane (B3051586) ylide. The strong phosphorus-oxygen bond formed in the byproduct, triphenylphosphine (B44618) oxide, is a major driving force for this reaction.[1][2][3]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene. In the synthesis of this compound, this would typically involve the reaction of 2-bromobenzoic acid with ethylene (B1197577) gas in the presence of a palladium catalyst and a base.[4][5]

Q2: What are the primary side reactions and byproducts I should be aware of during the Wittig synthesis of this compound?

A2: The most significant byproduct in the Wittig synthesis is triphenylphosphine oxide (TPPO) . Other potential side reactions and byproducts include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-formylbenzoic acid and the phosphonium (B103445) salt.

  • Ylide-Related Side Products: The phosphorus ylide can be unstable and may undergo side reactions if not generated and used under optimal conditions.

  • Oligomerization/Polymerization: The vinyl group of the product is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[6]

Q3: What are the common side reactions and byproducts in the Heck synthesis of this compound?

A3: The Heck reaction can present several side reactions, particularly with ortho-substituted substrates:

  • Decarboxylation: A significant side reaction for ortho-substituted benzoic acids like 2-bromobenzoic acid is the loss of carbon dioxide (decarboxylation), leading to the formation of bromobenzene, which can then participate in the Heck reaction to form styrene. This is a known issue in decarboxylative Heck reactions of 2-nitrobenzoates.[7][8][9]

  • Double Vinylation: It is possible for the product, this compound, to undergo a second Heck reaction, leading to the formation of stilbene (B7821643) derivatives, although this is less common with electron-withdrawing groups on the alkene.

  • Isomerization of the double bond: The palladium hydride species formed during the catalytic cycle can lead to isomerization of the vinyl group.

  • Formation of Palladium Black: Inefficient catalyst turnover can lead to the precipitation of palladium black, reducing the catalytic activity.

Troubleshooting Guides

Wittig Reaction
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Incomplete ylide formation. 2. Deactivation of the ylide. 3. Low reactivity of 2-formylbenzoic acid.1. Ensure the base used is strong enough to deprotonate the phosphonium salt. Use fresh, anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen or moisture. 3. Increase the reaction temperature or use a more reactive phosphonium salt.
Presence of a Large Amount of Triphenylphosphine Oxide (TPPO) in the Product TPPO is the stoichiometric byproduct of the Wittig reaction.1. Crystallization: TPPO is often less soluble in nonpolar solvents like hexane (B92381) or diethyl ether than the desired product. Attempt to selectively crystallize the product or precipitate the TPPO. 2. Chromatography: Column chromatography is an effective method for separating this compound from the more polar TPPO. 3. Complexation: Treat the reaction mixture with zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to form an insoluble complex with TPPO, which can then be removed by filtration.
Product is a Sticky or Oily Residue Presence of unreacted starting materials, TPPO, or oligomers.1. First, attempt to remove TPPO using the methods described above. 2. If the product is still impure, consider purification by column chromatography. 3. To prevent oligomerization, conduct the reaction at the lowest effective temperature and consider adding a radical inhibitor like hydroquinone (B1673460) during workup and storage.
Heck Reaction
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound and Presence of Styrene Decarboxylation of 2-bromobenzoic acid is occurring as a major side reaction.1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of decarboxylation relative to the Heck coupling. 2. Choice of Base and Ligand: Experiment with different bases (e.g., organic vs. inorganic) and phosphine (B1218219) ligands to find conditions that favor the desired coupling over decarboxylation. 3. Use of Additives: Some Heck reactions benefit from the addition of salts like tetra-n-butylammonium chloride (TBAC) which can stabilize the catalytic species.
Formation of Palladium Black Catalyst decomposition.1. Ligand Choice: Use a more robust phosphine ligand that can stabilize the palladium catalyst at the required reaction temperature. 2. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation of the palladium(0) species. 3. Reagent Purity: Use high-purity reagents and solvents, as impurities can poison the catalyst.
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient ethylene pressure. 3. Poor solubility of reagents.1. Use a fresh batch of palladium catalyst and ensure proper activation if required. 2. Ensure a constant and sufficient pressure of ethylene gas is maintained throughout the reaction. 3. Choose a solvent in which all reactants, especially the 2-bromobenzoic acid salt, are sufficiently soluble at the reaction temperature.

Experimental Protocols

Wittig Synthesis of this compound (General Procedure)

This is a general guideline and may require optimization.

  • Phosphonium Salt Formation: In a round-bottom flask, dissolve 2-(bromomethyl)benzoic acid and triphenylphosphine (1:1 molar ratio) in a suitable solvent such as toluene (B28343) or acetonitrile. Reflux the mixture for several hours until a white precipitate (the phosphonium salt) forms. Cool the mixture and collect the salt by vacuum filtration. Wash the salt with a cold, nonpolar solvent like diethyl ether and dry it under vacuum.

  • Ylide Formation and Wittig Reaction: Suspend the dried phosphonium salt in an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise until the characteristic orange-red color of the ylide appears. Stir for 30 minutes at 0°C.

  • Reaction with Aldehyde: Dissolve 2-formylbenzoic acid in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by adding water. Acidify the aqueous layer with dilute HCl to protonate the carboxylate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to remove triphenylphosphine oxide.

Heck Synthesis of this compound (General Procedure)

This is a general guideline and may require optimization.

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-bromobenzoic acid, a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine (B128534) or sodium carbonate) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction Execution: Seal the vessel and purge with ethylene gas several times. Pressurize the vessel with ethylene to the desired pressure (e.g., 2-5 bar). Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for several hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene. Filter the reaction mixture to remove the catalyst. Acidify the filtrate with dilute HCl to precipitate the this compound. Collect the crude product by vacuum filtration. The product can be further purified by recrystallization.

Visualizations

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt 2-(Bromomethyl)benzoic acid + Triphenylphosphine Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Strong Base Reaction_Mix Reaction Ylide->Reaction_Mix Aldehyde 2-Formylbenzoic acid Aldehyde->Reaction_Mix Crude_Product Crude Product (this compound + TPPO) Reaction_Mix->Crude_Product Quench & Extract Purified_Product Pure this compound Crude_Product->Purified_Product Chromatography or Crystallization

Caption: Workflow for the Wittig synthesis of this compound.

Heck_Reaction_Side_Reactions Start 2-Bromobenzoic Acid + Ethylene Desired_Product This compound Start->Desired_Product Heck Coupling (Desired Pathway) Side_Product_1 Decarboxylation (forms Bromobenzene) Start->Side_Product_1 Side Reaction Side_Product_3 Double Vinylation Product Desired_Product->Side_Product_3 Further Reaction Side_Product_4 Isomerized Product Desired_Product->Side_Product_4 Isomerization Side_Product_2 Styrene (from Bromobenzene) Side_Product_1->Side_Product_2 Heck Coupling

Caption: Potential side reactions in the Heck synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of this compound Check_Starting_Materials Verify Purity and Stoichiometry of Starting Materials Low_Yield->Check_Starting_Materials Optimize_Wittig Optimize Wittig Conditions Low_Yield->Optimize_Wittig Optimize_Heck Optimize Heck Conditions Low_Yield->Optimize_Heck Improve_Workup Minimize Product Loss During Extraction and Purification Check_Starting_Materials->Improve_Workup Improve_Ylide_Formation Ensure Anhydrous Conditions and Strong Base for Ylide Optimize_Wittig->Improve_Ylide_Formation Prevent_Decarboxylation Lower Temperature, Screen Ligands/Bases for Heck Optimize_Heck->Prevent_Decarboxylation Check_Catalyst_Activity Use Fresh Catalyst, Ensure Inert Atmosphere Optimize_Heck->Check_Catalyst_Activity

Caption: Logical troubleshooting steps for low yield in this compound synthesis.

References

Troubleshooting low conversion rates in 2-Vinylbenzoic acid polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the polymerization of 2-Vinylbenzoic acid (2-VBA).

Troubleshooting Guide

Low or no conversion in this compound polymerization can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound polymerization has a very low or no yield. What are the potential causes and how can I troubleshoot it?

Answer:

Low conversion in 2-VBA polymerization is a common issue that can often be resolved by systematically evaluating several key aspects of your experimental setup. The primary areas to investigate are the purity of the monomer, the effectiveness of the initiator system, the presence of atmospheric oxygen, and the appropriateness of your reaction conditions. The ortho-position of the carboxylic acid group in 2-VBA can also introduce steric hindrance, potentially requiring more optimized conditions compared to its isomer, 4-vinylbenzoic acid.

Here is a logical workflow to diagnose the issue:

TroubleshootingWorkflow start Low Conversion Observed inhibitor 1. Check for Inhibitor in Monomer start->inhibitor purify_monomer Purify Monomer (e.g., column chromatography) inhibitor->purify_monomer Inhibitor present? Yes initiator 2. Evaluate Initiator System inhibitor->initiator No purify_monomer->initiator oxygen 3. Check for Oxygen initiator->oxygen Initiator OK? Yes success Problem Resolved initiator->success No, replace/adjust initiator conditions 4. Assess Reaction Conditions oxygen->conditions System deoxygenated? Yes oxygen->success No, improve deoxygenation optimization 5. Further Optimization conditions->optimization Conditions seem optimal? Yes conditions->success No, adjust T, t, or solvent optimization->success Optimize for steric hindrance PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat IM_rad I-M• I_rad->IM_rad IMn_rad I-(M)n-M• IM_rad->IMn_rad + n(M) M Monomer (M) M->IM_rad M2 Monomer (M) M2->IMn_rad IMn_rad2 2 I-(M)n-M• P Polymer IMn_rad2->P Combination or Disproportionation

Optimizing reaction conditions for functionalizing the carboxylic acid group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the functionalization of carboxylic acid groups. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Below you will find frequently asked questions and detailed troubleshooting guides to help ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why can't I just mix my carboxylic acid and amine to form an amide?

A: Direct condensation of a carboxylic acid and an amine is generally very slow and inefficient. The primary issue is a competing acid-base reaction where the acidic carboxylic acid protonates the basic amine.[1][2][3] This forms an unreactive ammonium-carboxylate salt, which prevents the amine from acting as a nucleophile to attack the carbonyl carbon.[2][3] While heating this salt above 100°C can drive amide formation, these harsh conditions are unsuitable for many complex molecules.[2][4] Therefore, activating the carboxylic acid with a coupling reagent is the standard and most efficient method.[1][5]

Q2: What is the role of a "coupling reagent" in amide bond formation?

A: A coupling reagent is a molecule that transforms the hydroxyl group of the carboxylic acid into a better leaving group. This "activates" the carboxyl group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[1][6] Reagents like carbodiimides (EDC, DCC) or uronium/phosphonium salts (HATU, HBTU, PyBOP) achieve this by forming a highly reactive intermediate, such as an O-acylisourea or an active ester, which then readily reacts with the amine to form the desired amide bond.[6][7][8]

Q3: What is the purpose of adding NHS or HOBt to a carbodiimide (B86325) (EDC/DCC) reaction?

A: While carbodiimides like EDC can directly couple acids and amines, the O-acylisourea intermediate they form is highly unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[9][10] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are used to trap this intermediate, converting it into a more stable, amine-reactive NHS or HOBt ester.[7][9] This two-step process increases coupling efficiency, improves yields, and reduces side reactions, including racemization of chiral centers.[11][7][9]

Q4: How do I choose the right coupling reagent for my experiment?

A: The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the risk of racemization, the required reaction conditions (e.g., solution vs. solid-phase), and cost.

  • Carbodiimides (EDC, DCC): Cost-effective and widely used for routine couplings. EDC is water-soluble, making it ideal for biological applications and simplifying byproduct removal through aqueous workup.[6][11][12][13]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): Generally offer higher coupling efficiency and faster reaction rates, especially for sterically hindered amino acids or difficult sequences.[6][12][13] HATU is particularly effective at minimizing racemization.[14]

  • Phosphonium Salts (PyBOP, PyAOP): Known for high coupling efficiency with a low risk of racemization, but they can be more expensive.[11] PyBrOP is used for particularly challenging couplings, such as with N-methylated amino acids.[13]

Q5: What are the key differences between forming an amide, an ester, and an acyl chloride from a carboxylic acid?

A: All three transformations involve replacing the -OH group of the carboxylic acid, but they differ in the nucleophile used and the reactivity of the final product.

  • Amide Formation: Involves reaction with an amine (primary or secondary). Amides are very stable functional groups.

  • Esterification (e.g., Fischer Esterification): Involves reaction with an alcohol, typically under acidic catalysis. This is an equilibrium reaction, and strategies like using excess alcohol or removing water are needed to drive it to completion.[15][16][17]

  • Acyl Chloride Formation: Involves reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[18] Acyl chlorides are highly reactive intermediates, not typically isolated, and are readily converted to other derivatives like amides or esters.[19]

Troubleshooting Guides

Amide Bond Formation (e.g., EDC/NHS, HATU Coupling)

This guide addresses common issues encountered during amide coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: EDC and other coupling reagents are moisture-sensitive and can hydrolyze over time.[9][20]1a. Use fresh, high-purity reagents. Equilibrate reagent vials to room temperature before opening to prevent condensation.[9][20] 1b. Prepare reagent solutions immediately before use.[20]
2. Incorrect pH: Activation and coupling steps have different optimal pH ranges. EDC activation is most efficient at pH 4.5-6.0, while amine coupling is favored at pH 7.0-8.5.[7][9][10][20]2. Use a two-step buffering system. Perform the initial activation in a buffer like MES at pH 4.5-6.0, then add the amine and adjust the pH to 7.2-7.5 with a non-amine buffer like PBS.[7][9]
3. Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with your intended reaction.[9]3. Use non-nucleophilic buffers such as MES, HEPES, or Phosphate Buffered Saline (PBS).[9]
4. Insufficient Reagent Stoichiometry: Sub-optimal molar ratios of coupling reagents or additives.4. Optimize molar ratios. For EDC/NHS, a starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the carboxylic acid.[9] For HATU, use 1.0-1.5 equivalents.[21]
Formation of Byproducts / Difficult Purification 1. N-Acylurea Formation (Carbodiimides): The reactive O-acylisourea intermediate rearranges into a stable, difficult-to-remove N-acylurea byproduct.[10]1. Ensure a sufficient amount of NHS or HOBt is present to efficiently trap the intermediate before it rearranges.
2. Guanidinylation (HBTU/TBTU): Excess HBTU or TBTU can react with the free N-terminus of a peptide, blocking further elongation.[13]2. Use equimolar amounts of the coupling reagent relative to the carboxylic acid.[13]
3. Difficulty Removing Byproducts: Water-soluble EDC byproducts (urea) are easier to remove than the insoluble dicyclohexylurea (DCU) from DCC.[13][22]3a. For EDC reactions, perform an aqueous workup. The urea (B33335) byproduct is soluble and will be washed away.[6][22] 3b. For DCC reactions, the DCU byproduct is removed by filtration, though this can be challenging.
Racemization of Chiral Centers 1. Over-activation: Prolonged activation times or the use of strong bases can lead to the formation of an oxazolone (B7731731) intermediate, which causes racemization.1a. Minimize the pre-activation time before adding the amine.[21] 1b. Include racemization-suppressing additives like HOBt or HOAt.[23][24] 1c. Use a coupling reagent known for low racemization, such as HATU or COMU.[6][11]
Fischer Esterification

This guide addresses common issues encountered during acid-catalyzed esterification.

Problem Potential Cause(s) Recommended Solution(s)
Low Ester Yield / Incomplete Reaction 1. Equilibrium Limitation: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials.[15][17]1a. Use a large excess of one reactant (usually the alcohol, which is often cheaper and easier to remove).[15][17] 1b. Remove water as it is formed using a Dean-Stark apparatus with an azeotropic solvent like toluene.[15] 1c. Add a drying agent like molecular sieves to the reaction mixture.[15][16]
2. Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too small an amount, leading to a slow reaction rate.[15][17]2. Use a fresh, potent acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) at a typical loading of 1-5 mol%.[15]
3. Low Reaction Temperature: The reaction may be proceeding too slowly to reach equilibrium in a reasonable amount of time.[15]3. Heat the reaction to reflux to increase the reaction rate. Monitor the temperature to avoid decomposition.[15][25]
Product Decomposition or Side Reactions 1. Excessive Heat: High temperatures can lead to decomposition of starting materials or products, or side reactions like alcohol dehydration to form ethers.[15]1. Maintain the minimum reflux temperature required for the reaction to proceed. Do not overheat.
2. Strong Acid Catalyst: A highly concentrated or aggressive acid catalyst can promote charring or other side reactions.2. Use the minimum effective amount of catalyst. Consider a milder catalyst if side reactions are significant.
Difficult Workup 1. Emulsion Formation: Vigorous shaking during aqueous extraction can lead to the formation of stable emulsions, making layer separation difficult.[15][26]1a. Use gentle, swirling inversions instead of vigorous shaking. 1b. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.[26]
2. Incomplete Neutralization: Residual acid catalyst can contaminate the final product.2. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a water or brine wash.[17][26]

Data Summary Tables

Table 1: Recommended Molar Ratios for Common Coupling Reactions
Reaction TypeCarboxylic AcidCoupling ReagentAdditive (e.g., NHS)AmineBase (e.g., DIPEA)
EDC/NHS Coupling 1.0 eq1.1 - 1.5 eq (EDC)1.1 - 1.2 eq (NHS)1.0 - 1.2 eqN/A (pH controlled by buffer)
HATU Coupling 1.0 eq1.0 - 1.5 eq (HATU)N/A (HOAt is part of HATU)1.0 - 1.2 eq2.0 - 5.0 eq
DIC/HOBt Coupling 1.0 eq1.1 eq (DIC)1.1 eq (HOBt)1.0 eq2.0 - 3.0 eq

Note: These are starting recommendations and may require optimization for specific substrates. Equivalents (eq) are relative to the limiting reagent, typically the carboxylic acid.

Table 2: Optimal pH Ranges for EDC/NHS Coupling Steps
Reaction StepParameterRecommended RangeOptimalNotes
Step 1: Activation Activation pH4.5 - 7.24.5 - 6.0Most efficient activation of the carboxyl group occurs in a slightly acidic environment.[7][9][20]
Step 2: Coupling Coupling pH7.0 - 8.57.2 - 7.5Reaction of the NHS-ester with the primary amine is favored at neutral to slightly basic pH.[9][10][20]

Visualized Workflows and Logic

G Diagram 1: General Workflow for EDC/NHS Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid in Activation Buffer (pH 4.5-6.0) activation Add EDC & NHS to Acid Activate for 15-30 min @ RT prep_acid->activation prep_reagents Prepare Fresh EDC & NHS Solutions prep_reagents->activation add_amine Add Amine Solution activation->add_amine Forms NHS-ester ph_adjust Adjust pH to 7.2-7.5 (if needed) add_amine->ph_adjust coupling Incubate for 2h to Overnight (@ RT or 4°C) ph_adjust->coupling quench Quench Reaction (Optional) coupling->quench Reaction Complete extract Aqueous Extraction to Remove Byproducts quench->extract purify Purify Product (e.g., Chromatography) extract->purify product Pure Amide Product purify->product

Caption: Diagram 1: General Workflow for EDC/NHS Amide Coupling.

G Diagram 2: Decision Tree for Coupling Reagent Selection start Start: Need to form an amide bond q1 Are substrates sterically hindered or prone to racemization? start->q1 q2 Is aqueous reaction or easy byproduct removal critical? q1->q2 No reagent_high_eff Use High-Efficiency Reagent: HATU, HCTU, or PyBOP q1->reagent_high_eff Yes reagent_edc EDC is ideal due to water solubility of reagent and byproduct. q2->reagent_edc Yes reagent_dcc DCC or other organic-soluble reagents are suitable. q2->reagent_dcc No reagent_standard Use Standard Carbodiimide: EDC + NHS/HOBt reagent_edc->reagent_standard

Caption: Diagram 2: Decision Tree for Coupling Reagent Selection.

Key Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Amide Coupling in Solution

This protocol outlines a general two-step procedure for coupling a carboxylic acid to a primary amine in an aqueous buffer system.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[9]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5[9]

  • Quenching solution (optional): e.g., hydroxylamine (B1172632)

  • Purification supplies (e.g., dialysis tubing, chromatography columns)

Procedure:

  • Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening.[20] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A common starting concentration is 10-20 mg/mL.

  • Carboxylic Acid Dissolution: Dissolve the carboxylic acid-containing molecule in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).[20]

  • Activation: Add the EDC solution to the carboxylic acid solution, followed immediately by the NHS solution. A typical molar excess is 2-4 fold for EDC and 5-10 fold for NHS relative to the moles of carboxylic acid.[20]

  • Incubation for Activation: Gently mix the solution and allow it to react for 15-30 minutes at room temperature.[20] This forms the amine-reactive NHS ester.

  • Amine Addition: Dissolve the amine-containing molecule in Coupling Buffer and add it to the activated carboxylic acid solution.

  • pH Adjustment: If the addition of the amine solution significantly changes the pH, adjust it to 7.2-7.5 using a small amount of non-amine base or additional Coupling Buffer.

  • Incubation for Coupling: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[20]

  • Quenching (Optional): To stop the reaction and quench any unreacted NHS-esters, a quenching reagent like hydroxylamine or Tris buffer can be added. Note that this will add another component that may need to be removed.

  • Purification: Remove unreacted reagents and byproducts (e.g., EDC-urea) from the final conjugate product. This is commonly achieved by dialysis, size-exclusion chromatography, or another suitable purification method.[9]

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid and an amine in an organic solvent using HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.5 eq)[21]

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-5.0 eq)[21]

  • Workup solutions: 1N HCl, saturated NaHCO₃, brine, organic solvent (e.g., ethyl acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Pre-activation: In a reaction vessel, dissolve the carboxylic acid and HATU in the anhydrous solvent.[21]

  • Base Addition: Add the base (DIPEA or TEA) to the mixture.[21]

  • Activation Incubation: Stir the mixture at room temperature for 15-30 minutes. This allows for the pre-activation of the carboxylic acid to form the reactive HOAt-ester.[21]

  • Amine Addition: Add the amine to the reaction mixture.[21]

  • Coupling Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 18 hours.[21]

  • Workup - Dilution: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[21]

  • Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and finally with brine.[21] These washes remove the base, unreacted starting materials, and water-soluble byproducts.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[21]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.[21]

Protocol 3: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

This protocol describes a general method for converting a carboxylic acid to a highly reactive acyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction produces toxic gases (SO₂ and HCl) and must be performed in a well-ventilated fume hood.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (optional, e.g., toluene, DCM)

  • Reflux condenser and drying tube

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride.

  • Reactant Addition: Place the carboxylic acid in the flask. The reaction can be run neat (without solvent) or in an anhydrous solvent.[27]

  • Thionyl Chloride Addition: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the carboxylic acid. The addition may be exothermic. A catalytic amount of DMF is sometimes added to facilitate the reaction.

  • Reaction: Heat the mixture to a gentle reflux (the boiling point of SOCl₂ is 76°C) and maintain for 1-3 hours.[27] The evolution of SO₂(g) and HCl(g) indicates the reaction is proceeding.[28]

  • Removal of Excess Reagent: Once the reaction is complete (bubbling has ceased), the excess thionyl chloride must be removed. This is typically done by distillation or by co-evaporation under reduced pressure with an inert, dry solvent like toluene.[29]

  • Use of Acyl Chloride: The resulting crude acyl chloride is highly reactive and moisture-sensitive. It is typically not purified further and is used immediately in the next step of a synthesis (e.g., by adding an amine or alcohol to form an amide or ester).[19][29]

References

Technical Support Center: Scale-Up Production of 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of 2-Vinylbenzoic acid (2-VBA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues during the transition from laboratory to pilot or industrial scale.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield in Wittig Synthesis Incomplete Ylide Formation: Steric hindrance or insufficient base strength can impede the formation of the phosphonium (B103445) ylide.- Ensure the phosphonium salt is thoroughly dried before use. - Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide. - Monitor ylide formation using techniques like ³¹P NMR if possible.[1]
Side Reactions: Aldehyde starting materials can be prone to oxidation, polymerization, or decomposition, especially under prolonged reaction times or elevated temperatures.[2]- Use freshly distilled aldehydes. - Consider an in-situ formation of the aldehyde from the corresponding alcohol immediately before the Wittig reaction.[2] - Optimize reaction time and temperature to minimize degradation.
Inconsistent Results in Palladium-Catalyzed Synthesis (e.g., Heck Reaction) Catalyst Activity: The palladium catalyst may be deactivated by impurities or lose activity over time.- Ensure high-purity starting materials and solvents. - Use appropriate ligands to stabilize the palladium catalyst.[3] - Consider using a pre-activated palladium source.
Residual Palladium in Product: Palladium residues can affect the final product's quality and downstream applications.[4][5]- Employ purification methods such as extraction with aqueous chelating agents or filtration through activated carbon or silica (B1680970) gel modified with scavenger ligands.
Product Discoloration (Yellowing) Oxidation: The vinyl group or other parts of the molecule may be susceptible to oxidation.- Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a cool, dark place under an inert atmosphere.
Impurities: Colored byproducts from side reactions can contaminate the final product.- Optimize reaction conditions to minimize side reactions. - Employ appropriate purification techniques like recrystallization or column chromatography.
Premature Polymerization During Synthesis or Purification Elevated Temperatures: Higher temperatures during reaction, distillation, or drying can initiate polymerization.- Maintain strict temperature control throughout the process.[6] - For purification by distillation, use vacuum distillation to lower the boiling point.
Presence of Initiators: Trace impurities or exposure to oxygen can act as polymerization initiators.- Add a suitable polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ) to the reaction mixture or during workup.[7][8]
Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct High Solubility: TPPO can be soluble in the solvents used for extraction and purification, making its removal challenging.- After the reaction, quench with water and perform multiple extractions with a nonpolar solvent in which 2-VBA has limited solubility but TPPO is more soluble. - TPPO can be precipitated from the reaction mixture by adding a non-polar solvent like hexane. - Acid-base extraction can be effective; 2-VBA will be in the aqueous basic layer, while TPPO remains in the organic layer.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: While several methods exist, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, and the Wittig reaction are commonly explored for the synthesis of vinyl arenes. The choice of route on an industrial scale often depends on factors like cost of starting materials, catalyst efficiency and cost, and the ease of purification.

Q2: How can I prevent the polymerization of this compound during storage and transportation?

A2: To prevent polymerization, it is crucial to store this compound in a cool, dark place, preferably refrigerated.[10][11] It should be stored under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen. The addition of a polymerization inhibitor is also standard practice.

Q3: What are suitable polymerization inhibitors for this compound and at what concentration should they be used?

A3: Phenolic inhibitors like hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ) are commonly used for vinyl monomers.[7] A typical concentration for storage and transport inhibitors like MEHQ is between 10 and 300 ppm.[7] For in-process inhibition, where temperatures might be higher, inhibitors like p-benzoquinone or phenothiazine (B1677639) may be used at concentrations ranging from a few ppm to 2000 ppm.[7]

Q4: My scaled-up reaction is showing a significant exotherm that was not observed at the lab scale. How should I manage this?

A4: Exothermic reactions are a common challenge during scale-up due to the lower surface-area-to-volume ratio of larger reactors, which reduces heat dissipation. To manage this, consider the following:

  • Slower Reagent Addition: Add the reactive reagents slowly and in a controlled manner to manage the rate of heat generation.[6]

  • Improved Cooling: Ensure your reactor has an efficient cooling system.

  • Dilution: Running the reaction at a lower concentration can help to better control the exotherm.

  • Process Analytical Technology (PAT): Implement real-time temperature monitoring to anticipate and control temperature spikes.

Q5: What analytical techniques are recommended for assessing the purity of this compound and identifying impurities?

A5: A combination of analytical techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of 2-VBA and detecting non-volatile impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary for the acidic compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Quantitative Data

The following tables provide representative data. Actual results will vary based on specific experimental conditions.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Illustrative)

ParameterLaboratory Scale (10g)Pilot Scale (10kg)
Synthesis Method Wittig ReactionWittig Reaction
Typical Yield 75-85%65-75%
Reaction Time 4-6 hours8-12 hours
Purity Before Purification ~90%~80-85%
Major Impurities Triphenylphosphine oxide, unreacted starting materialsTriphenylphosphine oxide, unreacted starting materials, potential dimers

Table 2: Effectiveness of Polymerization Inhibitors (Representative Data for Vinyl Monomers)

InhibitorTypical Concentration (ppm)Optimal Storage TemperatureNotes
Hydroquinone (HQ) 100-500< 25°CRequires the presence of oxygen to be effective.[13]
MEHQ 10-300< 25°CCommonly used for storage and transport due to being colorless.[7]
Phenothiazine (PTZ) 50-1000Ambient or elevatedEffective at higher temperatures, often used as a process inhibitor.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Wittig Reaction (Conceptual)

  • Disclaimer: This is a conceptual protocol for scaling up and should be optimized for specific equipment and safety considerations.

  • Phosphonium Salt Preparation:

    • In a suitably sized reactor, charge 2-bromomethylbenzoic acid and triphenylphosphine (1:1 molar ratio) in a suitable solvent like toluene.

    • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the mixture and filter the resulting phosphonium salt. Wash with a non-polar solvent and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • Under an inert atmosphere, suspend the dried phosphonium salt in anhydrous THF in the reactor.

    • Cool the suspension to 0-5°C.

    • Slowly add a strong base like potassium tert-butoxide (1.1 equivalents) while maintaining the temperature.

    • Stir for 1-2 hours at this temperature to ensure complete ylide formation.

    • Slowly add a solution of formaldehyde (B43269) (1.2 equivalents) in THF, keeping the temperature below 10°C to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers and wash with brine.

    • To remove triphenylphosphine oxide, perform an acid-base extraction. Extract the organic layer with an aqueous base (e.g., NaOH solution). The this compound will move to the aqueous layer as its salt.

    • Separate the aqueous layer and acidify with HCl to precipitate the this compound.

    • Filter the solid product, wash with cold water, and dry under vacuum at a low temperature (<40°C).

Protocol 2: Recrystallization for Purification of this compound

  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol (B145695) and water is often a good starting point.

  • Dissolution: In a reactor, dissolve the crude this compound in a minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can affect crystal size and purity.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum at a low temperature.

Visualizations

Below are diagrams illustrating key workflows and relationships in the production of this compound.

Wittig_Synthesis_Workflow start Starting Materials (2-Bromomethylbenzoic acid, Triphenylphosphine, Formaldehyde, Base) phosphonium_salt Phosphonium Salt Formation start->phosphonium_salt ylide_formation Ylide Formation phosphonium_salt->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction workup Quenching & Extraction wittig_reaction->workup purification Purification (Crystallization/ Chromatography) workup->purification byproduct Byproduct Removal (Triphenylphosphine Oxide) workup->byproduct final_product Pure 2-Vinylbenzoic Acid purification->final_product

Caption: Workflow for the Wittig synthesis of this compound.

Caption: Troubleshooting logic for addressing low yield in synthesis.

Caption: Purification workflow for this compound.

References

Impact of impurities on the polymerization of 2-Vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of 2-Vinylbenzoic acid (2-VBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect polymerization?

A1: Common impurities in vinyl monomers like 2-VBA include inhibitors, residual starting materials or byproducts from synthesis, water, and dissolved oxygen. These impurities can significantly impact the polymerization process.

  • Inhibitors: Commercial 2-VBA is often supplied with inhibitors such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ) to prevent premature polymerization during storage.[1] These compounds are radical scavengers and will introduce an induction period or completely inhibit the polymerization if not removed.[1]

  • Water: In free-radical polymerization, small amounts of water can sometimes be tolerated, but in other types of polymerization, like anionic polymerization, water is a potent terminating agent.[2] For free-radical polymerization of hydrophilic monomers, the reaction can even be conducted in water.[3] However, the presence of excess water can affect the solubility of the monomer and polymer, potentially leading to precipitation and a heterogeneous reaction mixture.

  • Dissolved Oxygen: Oxygen can act as an inhibitor in free-radical polymerization by reacting with the initiating radicals to form less reactive peroxy radicals.[4] This can lead to an induction period and a decreased polymerization rate.

  • Synthesis Byproducts: Depending on the synthetic route to 2-VBA, impurities such as isomers (e.g., 3- or 4-vinylbenzoic acid) or related aromatic compounds could be present. These may have different reactivities and could be incorporated into the polymer chain, affecting its properties, or they may act as chain transfer agents, limiting the molecular weight.

  • Divinylbenzene (DVB): If present as an impurity, DVB is a crosslinking agent. Even at low concentrations, it can lead to the formation of branched or crosslinked, insoluble polymers (gels).[5][6]

Q2: My polymerization of 2-VBA has a low yield. What are the possible causes?

A2: Low polymer yield is a common issue that can stem from several factors:

  • Presence of Inhibitors: The most frequent cause is the failure to remove the polymerization inhibitor from the commercial monomer.[1]

  • Insufficient or Inactive Initiator: The initiator may have degraded due to improper storage, or the amount used might be too low to overcome the effect of residual inhibitors or other impurities.[7]

  • Presence of Oxygen: Inadequate deoxygenation of the reaction mixture can lead to inhibition.[4]

  • Low Monomer Purity: Other impurities in the monomer can terminate the polymerization.[4]

  • Incorrect Reaction Temperature: The polymerization temperature must be appropriate for the chosen initiator to ensure an adequate rate of radical formation.[8]

Q3: The molecular weight of my poly(this compound) is lower than expected. Why is this happening?

A3: A lower than expected molecular weight can be attributed to:

  • High Initiator Concentration: While a sufficient amount of initiator is necessary, an excessively high concentration can lead to the formation of a larger number of shorter polymer chains.[9]

  • Chain Transfer Reactions: The presence of chain transfer agents, which can be impurities in the monomer or the solvent, will terminate a growing polymer chain and initiate a new, shorter one.[4]

  • High Reaction Temperature: Higher temperatures generally increase the rate of termination reactions relative to propagation, which can lead to lower molecular weight polymers.

Q4: My reaction mixture turned into a gel. What caused this?

A4: Gel formation is indicative of crosslinking. The most likely cause is the presence of a divinyl-containing impurity, such as divinylbenzene, in your 2-VBA monomer.[5][6] Even small amounts of a crosslinking agent can lead to the formation of an insoluble polymer network.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues during the polymerization of this compound.

Problem / Observation Potential Cause Recommended Action(s)
No polymer formation or very long induction period Presence of polymerization inhibitor (e.g., MEHQ, HQ).1. Remove the inhibitor: Pass the monomer through a column of basic alumina (B75360) or wash with an aqueous NaOH solution.[1] 2. Increase initiator concentration: Use a slightly higher amount of initiator to consume the residual inhibitor. Note that this may affect the molecular weight.[7]
Presence of dissolved oxygen.Ensure thorough deoxygenation of the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
Low polymer yield Incomplete removal of inhibitor or oxygen.Follow the recommended actions for "No polymer formation".
Inactive or insufficient initiator.1. Use a fresh, properly stored initiator. 2. Optimize the initiator concentration.
Incorrect reaction temperature or time.1. Ensure the reaction temperature is suitable for the chosen initiator's half-life. 2. Extend the reaction time.
Low molecular weight of the polymer High initiator concentration.Reduce the amount of initiator used.
Presence of chain transfer agents (impurities or solvent).1. Purify the monomer and solvent before use. 2. Choose a solvent with a low chain transfer constant.
High reaction temperature.Lower the reaction temperature, which may require a longer reaction time or a more active initiator.
Broad molecular weight distribution (High PDI) Side reactions or chain transfer events.1. Purify the monomer and solvent meticulously. 2. Optimize the reaction conditions (temperature, concentrations) to minimize side reactions.[10]
Inconsistent radical concentration.Ensure a constant reaction temperature and uniform mixing.
Gel formation (insoluble polymer) Presence of a crosslinking impurity (e.g., divinylbenzene).1. Use a high-purity grade of 2-VBA. 2. If contamination is suspected, purify the monomer by recrystallization or distillation.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove the polymerization inhibitor (e.g., MEHQ) from commercial this compound.

Method 1: Column Chromatography

  • Prepare a column packed with basic alumina. A general guideline is to use 10-20g of alumina per 100mL of monomer solution.

  • Dissolve the 2-VBA monomer in a suitable non-polar solvent in which it is soluble (e.g., dichloromethane (B109758) or toluene).

  • Pass the monomer solution through the alumina column.

  • Collect the eluent containing the purified monomer.

  • Remove the solvent under reduced pressure.

  • Store the purified monomer at a low temperature (e.g., -20°C) and use it promptly.

Method 2: Alkaline Extraction

  • Dissolve the 2-VBA in a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the solution with a 5-10% aqueous sodium hydroxide (B78521) solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.[1]

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter and remove the solvent under reduced pressure.

  • Store the purified monomer at a low temperature and use it promptly.

Protocol 2: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

  • Purified this compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified 2-VBA in anhydrous DMF.

  • Add the calculated amount of AIBN initiator. The monomer-to-initiator ratio will determine the target molecular weight.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight (Analogous Styrene System)

Initiator:Monomer RatioMn ( g/mol )PDI (Mw/Mn)
1:100HighNarrow
1:50MediumBroader
1:25LowBroadest

Note: This table presents a general trend observed in free-radical polymerization. Actual values for 2-VBA may vary.

Table 2: Common Solvents and their Potential for Chain Transfer

SolventChain Transfer Constant (to Polystyrene radical at 60°C)Impact on Molecular Weight
Benzene~0.018 x 10⁻⁴Minimal
Toluene~0.125 x 10⁻⁴Minimal
N,N-Dimethylformamide (DMF)~0.3 x 10⁻⁴Low
Isopropanol~2.1 x 10⁻⁴Moderate
Carbon Tetrachloride~90 x 10⁻⁴Significant Reduction

Note: Data for polystyrene is used as an approximation for poly(this compound).

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Observed No_Polymer No Polymer / Long Induction Start->No_Polymer Low_Yield Low Yield Start->Low_Yield Low_MW Low Molecular Weight Start->Low_MW Gelation Gel Formation Start->Gelation Inhibitor Inhibitor Present? No_Polymer->Inhibitor Low_Yield->Inhibitor Oxygen Oxygen Present? Low_Yield->Oxygen Initiator Initiator Issue? Low_Yield->Initiator Low_MW->Initiator Chain_Transfer Chain Transfer? Low_MW->Chain_Transfer Crosslinker Crosslinker Present? Gelation->Crosslinker Inhibitor->Oxygen No Remove_Inhibitor Action: Remove Inhibitor Inhibitor->Remove_Inhibitor Yes Oxygen->Initiator No Deoxygenate Action: Deoxygenate System Oxygen->Deoxygenate Yes Check_Initiator Action: Check/Optimize Initiator Initiator->Check_Initiator Yes Purify_Reagents Action: Purify Monomer/Solvent Chain_Transfer->Purify_Reagents Yes Check_Monomer_Purity Action: Verify Monomer Purity Crosslinker->Check_Monomer_Purity Yes

Caption: Troubleshooting workflow for 2-VBA polymerization.

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I2 Initiator (I-I) I_rad 2 I• (Initiator Radicals) I2->I_rad Heat I_rad_M I-M• I_rad->I_rad_M + Monomer (M) IM_rad I-M• IMn_rad I-(M)n-M• (Growing Chain) IM_rad->IMn_rad + n M IMn_rad_term I-(M)n-M• Dead_Polymer Dead Polymer IMn_rad_term->Dead_Polymer Coupling / Disproportionation IMm_rad_term I-(M)m-M• IMm_rad_term->Dead_Polymer

Caption: Mechanism of free-radical polymerization.

References

Improving the solubility of poly(2-vinylbenzoic acid) for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(2-vinylbenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling and improving the solubility of poly(this compound) for various applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) and what are its key properties?

A1: Poly(this compound), or P2VBA, is a polymer characterized by a vinyl backbone with a benzoic acid group at the ortho-position of the phenyl ring. The carboxylic acid group makes the polymer's solubility and properties highly dependent on pH. It is an anionic polyelectrolyte at neutral and basic pH. This structure makes it suitable for applications requiring pH-responsiveness, such as drug delivery systems, hydrogels, and smart coatings.

Q2: In which common solvents is poly(this compound) soluble?

A2: The solubility of poly(this compound) is similar to its isomer, poly(4-vinylbenzoic acid). It is generally soluble in polar aprotic solvents and alcohols. Good solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol.[1] It can also be dissolved in aqueous alkaline solutions (e.g., 5% sodium hydroxide) where the carboxylic acid groups are deprotonated, forming a soluble salt.[2] It typically has poor solubility in water at acidic pH and in non-polar solvents like hexanes.[1]

Q3: Why is my poly(this compound) not dissolving in water?

A3: Poly(this compound) is a weak polyacid. In neutral or acidic water, the carboxylic acid groups (-COOH) are protonated and can form strong hydrogen bonds between polymer chains. This inter-chain bonding prevents water molecules from effectively solvating the polymer, leading to poor solubility or precipitation. To dissolve it in an aqueous system, you need to raise the pH.

Q4: What are the primary applications of poly(this compound) in research and drug development?

A4: The pH-responsive nature of P2VBA makes it a valuable material for various applications:

  • Drug Delivery: It can be used to create nanoparticles or hydrogels that are stable at one pH (e.g., in the bloodstream) and release a drug payload at another (e.g., in the acidic environment of a tumor or endosome).

  • Hydrogels: Its vinyl group allows for polymerization and cross-linking to form hydrogels suitable for tissue engineering and controlled release applications.

  • Smart Coatings and Sensors: The polymer can be used in surfaces that change their properties (e.g., wettability) in response to pH changes.

Section 2: Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Q5: I've added my P2VBA to DMF, but it's dissolving very slowly. What can I do?

A5: The dissolution of polymers can be a slow process.[3] Here are several steps to accelerate it:

  • Increase Surface Area: Use a fine powder form of the polymer if available.

  • Agitation: Ensure continuous and vigorous stirring using a magnetic stirrer. A vortex mixer can also be used for initial dispersion.

  • Gentle Heating: Warm the solvent/polymer mixture. A temperature of 40-60°C is often effective. Always heat gently and monitor for any signs of polymer degradation. Do not heat near the solvent's boiling point in an open container.

  • Sonication: Use a bath sonicator to break up polymer aggregates and enhance solvent penetration.

Below is a troubleshooting workflow to guide you through common solubility issues.

G Troubleshooting P2VBA Solubility Issues start Start: P2VBA not dissolving solvent_choice What is the solvent? start->solvent_choice water Aqueous Solution (Water/Buffer) solvent_choice->water Aqueous organic Organic Solvent (e.g., DMF, DMSO, MeOH) solvent_choice->organic Organic check_ph Is the pH > 6.0? water->check_ph add_base Action: Add a base (e.g., 0.1M NaOH) dropwise to raise pH. check_ph->add_base No success Success: Polymer Dissolved check_ph->success Yes add_base->check_ph fail Issue Persists: Consider solvent purity or polymer quality. add_base->fail agitation Is the solution being vigorously agitated? organic->agitation increase_agitation Action: Increase stir rate or use a vortex mixer. agitation->increase_agitation No heating Have you tried gentle heating (40-60°C)? agitation->heating Yes increase_agitation->agitation apply_heat Action: Gently warm the solution while stirring. heating->apply_heat No sonication Consider using a bath sonicator to break aggregates. heating->sonication Yes apply_heat->heating sonication->success sonication->fail

Caption: Troubleshooting flowchart for dissolving poly(this compound).

Q6: My polymer precipitates when I add it to my cell culture media or buffer. How can I prevent this?

A6: This is a common issue caused by a pH shift or the presence of divalent cations in the media.

  • pH Mismatch: If your media is acidic (e.g., below pH 6.5), the polymer will become protonated and less soluble.

  • Divalent Cations: Ions like Ca²⁺ or Mg²⁺ can crosslink the anionic carboxylate groups, causing the polymer to aggregate and precipitate.

Solution Strategy:

  • Prepare a Concentrated Stock in an Appropriate Solvent: First, dissolve the P2VBA at a high concentration (e.g., 10-50 mg/mL) in a compatible solvent like DMSO or 0.1M NaOH.

  • Add Stock Solution Dropwise: Add the stock solution to your media or buffer very slowly, while vigorously stirring or vortexing. This allows the polymer chains to disperse before they can aggregate.

  • Final Concentration: Keep the final concentration of the polymer as low as your application allows to reduce the chances of precipitation. The final concentration of the stock solvent (e.g., DMSO) should also be kept low, typically below 0.5%, to avoid cytotoxicity.

Section 3: Experimental Protocols

Protocol 1: General Method for Dissolving Poly(this compound)

This protocol provides a general workflow for preparing a P2VBA solution in an organic solvent.

G Workflow for P2VBA Dissolution weigh 1. Weigh P2VBA Powder add_solvent 2. Add Chosen Solvent (e.g., DMSO, DMF) weigh->add_solvent disperse 3. Disperse Powder (Vortex briefly) add_solvent->disperse stir 4. Stir Vigorously (Magnetic Stirrer) disperse->stir optional_heat 5. (Optional) Gentle Heat (40-60°C) stir->optional_heat visual_check 6. Visually Inspect for Clarity and Homogeneity optional_heat->visual_check filter 7. (Optional) Filter Solution (0.45 µm PTFE filter) visual_check->filter store 8. Store Solution Properly filter->store

Caption: General experimental workflow for dissolving P2VBA.

Methodology:

  • Weighing: Accurately weigh the desired amount of poly(this compound) powder in a clean, dry glass vial or flask.

  • Solvent Addition: Add the appropriate volume of the selected organic solvent (e.g., DMSO, DMF) to achieve the target concentration.

  • Dispersion: Immediately cap the vial and vortex for 30-60 seconds to disperse any large aggregates and wet the polymer powder.

  • Stirring: Add a magnetic stir bar and place the vial on a magnetic stir plate. Stir at a speed sufficient to create a vortex, ensuring the polymer is well-suspended. Continue stirring until the polymer is fully dissolved. This may take from 30 minutes to several hours depending on the polymer's molecular weight and concentration.

  • Heating (Optional): If dissolution is slow, heat the solution to 40-60°C on a hot plate stirrer. Do not exceed 60°C to minimize the risk of polymer degradation.

  • Inspection: Once the solution appears clear and homogeneous with no visible particles, turn off the heat (if used) and allow it to cool to room temperature while still stirring.

  • Filtration (Optional): For applications requiring a high degree of purity, such as in cell culture or for nanoparticle formulation, filter the solution through a 0.45 µm PTFE syringe filter to remove any dust or undissolved micro-aggregates.

  • Storage: Store the solution in a tightly sealed container at room temperature or 4°C, protected from light. Check for stability before each use.

Protocol 2: Preparation of pH-Responsive P2VBA Nanoparticles via Nanoprecipitation

This protocol describes a method to form nanoparticles that can be used for drug encapsulation.

  • Organic Phase Preparation: Dissolve 10 mg of poly(this compound) and 1-2 mg of your hydrophobic drug in 1 mL of a water-miscible organic solvent, such as DMF or DMSO. Follow Protocol 1 to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution (e.g., deionized water or a buffer at a specific pH, like PBS at pH 7.4). A surfactant like Pluronic F68 can be added to the aqueous phase (0.1% w/v) to improve nanoparticle stability.[4]

  • Nanoprecipitation: While vigorously stirring the aqueous phase (e.g., at 600-800 RPM), add the organic polymer/drug solution dropwise using a syringe pump at a slow and constant rate (e.g., 0.1 mL/min).

  • Solvent Evaporation: The rapid change in solvent environment will cause the polymer to precipitate, forming drug-loaded nanoparticles. Continue stirring the resulting nanoparticle suspension in a fume hood overnight to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticles from the free drug and surfactant by centrifugation or dialysis.

    • Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. Repeat this process 2-3 times.

    • Dialysis: Transfer the suspension to a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against deionized water for 24-48 hours, changing the water periodically.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and pH-responsive behavior.

Section 4: Solubility Data

The following table summarizes the solubility characteristics of poly(vinylbenzoic acid) in various solvents. Note that quantitative data is often dependent on the polymer's specific molecular weight and polydispersity. The information provided is based on data for the closely related poly(4-vinylbenzoic acid).

SolventTypeSolubilityRecommendations & Notes
Water (Acidic, pH < 6) Polar ProticInsolublePolymer chains are protonated, leading to aggregation via hydrogen bonding.
Aqueous Base (e.g., 0.1M NaOH) Polar ProticSolubleCarboxylic acid groups are deprotonated, forming a soluble polyelectrolyte salt.[2]
Methanol / Ethanol Polar ProticSolubleGood solvents for creating stock solutions. Heating may improve the rate of dissolution.[1]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleExcellent solvent, dissolves P2VBA effectively at room temperature.[1]
Dimethylformamide (DMF) Polar AproticSolubleAnother excellent solvent, similar in performance to DMSO.[1]
Chloroform Non-polarSolubleCan be an effective solvent for certain molecular weights.[2] Use in a fume hood.
Hexanes / Toluene Non-polarInsolubleUsed as anti-solvents for precipitating and purifying the polymer.[1]
Tetrahydrofuran (THF) Polar AproticSparingly SolubleSolubility may be limited and dependent on molecular weight.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 2-Vinylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: this compound is a versatile monomer and building block. The most common catalytic reactions include:

  • Heck Coupling: A carbon-carbon bond-forming reaction between the vinyl group of this compound and an aryl or vinyl halide.[1][2]

  • Suzuki Coupling: A cross-coupling reaction that uses a palladium catalyst to couple the vinyl group with an organoboron species.[3][4]

  • Hydrogenation: The reduction of the vinyl group to an ethyl group or the aromatic ring, depending on the catalyst and reaction conditions.[5][6]

  • Polymerization: The formation of polymers and copolymers, where this compound serves as a monomer.[7][8][9]

Q2: How do I select the appropriate catalyst for a Heck reaction with this compound?

A2: Palladium catalysts are most commonly used for Heck reactions. Key considerations for catalyst selection include:

  • Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and cost-effective precatalyst.[10] Pre-formed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) can also be effective.[10]

  • Ligands: The choice of phosphine (B1218219) ligand is crucial. For electron-rich olefins, monodentate ligands like triphenylphosphine (B44618) (PPh₃) or bulky, electron-rich ligands are often effective.[10] For asymmetric Heck reactions, chiral bidentate ligands like BINAP are employed.[10]

  • Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[10]

Q3: What are the key parameters to optimize in a Suzuki coupling reaction with this compound?

A3: For a successful Suzuki coupling, optimization of the following is critical:

  • Palladium Catalyst: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, PCy₃, P(t-Bu)₃) is typically used.[11][12]

  • Base: A base is required to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

  • Solvent: The choice of solvent depends on the solubility of the reactants and the nature of the catalyst system. Common solvents include toluene, dioxane, and aqueous mixtures.

Q4: Which catalysts are suitable for the selective hydrogenation of the vinyl group in this compound?

A4: For the selective hydrogenation of the vinyl group to an ethyl group while preserving the aromatic ring, palladium on carbon (Pd/C) is a commonly used and effective catalyst.[13] The reaction is typically carried out under mild conditions of hydrogen pressure and temperature.

Q5: What are the common initiators for the polymerization of this compound?

A5: this compound can undergo free-radical polymerization. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. Reversible addition-fragmentation chain-transfer (RAFT) polymerization can also be employed to synthesize well-defined polymers.[14]

Troubleshooting Guides

Heck Reaction Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst.Ensure the palladium precatalyst is of good quality and handled under appropriate conditions. Consider using a pre-formed Pd(0) source.[10]
Insufficient base strength.Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is soluble in the reaction solvent.[10]
Low reaction temperature.Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.[10]
Double Bond Isomerization Reversible β-hydride elimination and re-addition.Add a halide scavenger like a silver or thallium salt (e.g., Ag₂CO₃) to promote the cationic pathway and rapid reductive elimination.[10] Screen different bases and solvents.[10]
Formation of Palladium Black Catalyst precipitation due to high temperature or inadequate ligand stabilization.Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio.[10]
Suzuki Coupling Troubleshooting
Problem Possible Cause Suggested Solution
Low Yield Inefficient transmetalation.Ensure the base is appropriate and present in sufficient quantity to activate the boronic acid.[12]
Catalyst deactivation.Use bulky, electron-rich phosphine ligands to stabilize the palladium catalyst. Degas the solvent to remove oxygen.
Protodeboronation of the boronic acid.Use anhydrous conditions and ensure the base is not too strong if the substrate is base-sensitive.
Hydrogenation Troubleshooting
Problem Possible Cause Suggested Solution
Incomplete Hydrogenation Catalyst poisoning.Ensure the substrate and solvent are pure. The carboxylic acid group can sometimes interact with the catalyst surface.[15]
Insufficient hydrogen pressure or temperature.Increase the hydrogen pressure and/or reaction temperature.
Reduction of the Aromatic Ring Catalyst is too active or reaction conditions are too harsh.Use a less active catalyst or milder conditions (lower temperature and pressure). For ring hydrogenation, Rh/C or Ru/C are more effective.[5]
Polymerization Troubleshooting
Problem Possible Cause Suggested Solution
Low Polymerization Rate or Yield Inefficient initiation.Increase the initiator concentration or reaction temperature. Ensure the initiator is compatible with the monomer and solvent.
Presence of inhibitors.Purify the monomer to remove any inhibitors (e.g., using an inhibitor removal column).
Broad Molecular Weight Distribution Chain transfer reactions or termination.Consider using a controlled polymerization technique like RAFT to achieve a narrower molecular weight distribution.[14]

Quantitative Data Summary

Table 1: Catalyst Performance in Heck Reactions of Aryl Halides with Olefins (General)

Catalyst SystemAryl HalideOlefinBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Aryl IodideStyreneK₂CO₃DMF100>90General observation
Pd₂(dba)₃ / XPhosAryl BromideAcrylateCs₂CO₃Dioxane110>95General observation
Pd(OAc)₂ / P(t-Bu)₃Aryl ChlorideStyreneK₃PO₄Toluene120>80General observation

Table 2: Catalyst Performance in the Hydrogenation of Benzoic Acid (as a proxy for this compound ring hydrogenation)

CatalystSolventTemp (°C)Pressure (bar)Conversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)Reference
5% Rh/CscCO₂80100~100100[5]
5% Ru/CscCO₂80100>90100[5]
5% Pt/CscCO₂80100~60100[5]
5% Pd/CscCO₂80100<20100[5]
Pt/TiO₂Hexane8050>99>99[15]

Experimental Protocols

Illustrative Protocol for a Heck Reaction:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol) to the reaction vessel.[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Illustrative Protocol for Hydrogenation of the Vinyl Group:

  • Reaction Setup: In a high-pressure reactor, place this compound (1.0 g) and 5% Pd/C catalyst (50 mg, 5 wt%).

  • Solvent Addition: Add a suitable solvent such as ethanol (B145695) or ethyl acetate (20 mL).

  • Reaction Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 bar H₂). Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography if necessary.

Visualizations

Heck_Reaction_Pathway A Pd(0)Ln C Ar-Pd(II)-X (Ln) A->C Oxidative Addition B Ar-X B->C E Coordination Complex C->E D 2-Vinylbenzoic Acid D->E F Insertion Product E->F Migratory Insertion G β-Hydride Elimination F->G H Coupled Product G->H I H-Pd(II)-X (Ln) G->I I->A Reductive Elimination K Reductive Elimination I->K J Base J->A J->K K->A

Caption: Catalytic cycle of the Heck reaction.

Troubleshooting_Low_Yield Start Low or No Product Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Purity Start->Reagents SideReactions Investigate Side Reactions Start->SideReactions Catalyst_Sol1 Use fresh catalyst Increase catalyst loading Catalyst->Catalyst_Sol1 Conditions_Sol1 Increase temperature Change solvent Optimize base Conditions->Conditions_Sol1 Reagents_Sol1 Purify starting materials Use anhydrous solvents Reagents->Reagents_Sol1 SideReactions_Sol1 Analyze byproducts (GC-MS, NMR) Adjust stoichiometry SideReactions->SideReactions_Sol1

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Vinylbenzoic Acid by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 2-Vinylbenzoic acid is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for purity assessment. This guide provides an objective comparison of these methods for the analysis of this compound, complete with supporting experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it well-suited for the analysis of this compound. Reversed-phase HPLC, in particular, is the most common modality for this application.

Experimental Protocol: Reversed-Phase HPLC

A typical reversed-phase HPLC method for the purity analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a concentration of approximately 1 mg/mL. This is then further diluted to a working concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase consists of:

      • Solvent A: 0.1% Phosphoric acid in Water

      • Solvent B: Acetonitrile

    • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, typically around 254 nm.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. For the analysis of acidic compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Experimental Protocol: Gas Chromatography with Derivatization

A GC-based purity analysis of this compound would typically follow these steps:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Derivatization: The carboxylic acid group of this compound is derivatized to a more volatile form. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). The derivatizing agent (e.g., BSTFA with 1% TMCS as a catalyst) is added, and the mixture is heated to ensure complete reaction.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is typically employed.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: A temperature gradient is used to separate the derivatized analyte from any impurities.

    • Detection: Flame Ionization Detection (FID) provides a robust and linear response for quantitative analysis. Mass Spectrometry (MS) can be used for definitive peak identification.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of HPLC and GC for the purity analysis of this compound.

Table 1: Comparison of HPLC and GC Method Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Sample Volatility Not requiredRequired (or achievable through derivatization)
Derivatization Not typically requiredOften necessary for acidic compounds
Typical Column C18 reversed-phase5% phenyl-methylpolysiloxane capillary column
Typical Detector UV-Vis / Diode Array DetectorFlame Ionization Detector (FID) / Mass Spectrometer (MS)
Analysis Time 15 - 30 minutes20 - 40 minutes (including derivatization)

Table 2: Performance Comparison for this compound Purity Analysis

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Purity Assay (Area %) > 99.5%> 99.5%
Limit of Detection (LOD) ~0.01%~0.005% (with FID)
Limit of Quantitation (LOQ) ~0.03%~0.015% (with FID)
Precision (%RSD) < 1.0%< 1.5%
Potential Impurities Detected Positional isomers (3- and 4-vinylbenzoic acid), synthesis starting materials, by-productsVolatile impurities, derivatized isomers, and by-products

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample dilute->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % Report) integration->calculation

Figure 1. Experimental workflow for HPLC purity analysis of this compound.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat dissolve->derivatize injection Inject Derivatized Sample derivatize->injection separation Capillary Column Separation (Temperature Program) injection->separation detection FID/MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % Report) integration->calculation

Figure 2. Experimental workflow for GC purity analysis of this compound.

Conclusion

Both HPLC and GC are highly effective techniques for the purity analysis of this compound. The choice between the two often depends on the available instrumentation and the specific requirements of the analysis.

  • HPLC is generally the more straightforward method as it does not require a derivatization step. It is highly robust and suitable for quantifying a wide range of potential impurities, including non-volatile starting materials and by-products.

  • GC , particularly when coupled with a mass spectrometer, can offer higher sensitivity and specificity for volatile impurities. The derivatization step, while adding to the sample preparation time, can significantly improve the chromatographic resolution and detection limits for the analyte.

For routine quality control and purity certification of this compound, reversed-phase HPLC is often the preferred method due to its simplicity, robustness, and ability to analyze the compound in its native form. However, GC can be a valuable complementary technique , especially for the identification and quantification of trace volatile impurities that may not be readily detected by HPLC-UV.

Characterization of Poly(vinylbenzoic acid): A Comparative Analysis by GPC and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of polymers is paramount for their effective application. This guide provides a comparative characterization of poly(vinylbenzoic acid) using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).

Due to the limited availability of experimental data for poly(2-vinylbenzoic acid), this guide utilizes its structural isomer, poly(4-vinylbenzoic acid), as a close analogue for analysis and comparison. The positional difference of the carboxylic acid group on the benzene (B151609) ring is expected to influence properties such as chain packing and intermolecular interactions, which are reflected in the GPC and DSC data. As a non-aromatic alternative, poly(acrylic acid) is included for a broader comparison of vinyl-based carboxylic acid polymers.

Comparative Performance Data

The following table summarizes the key quantitative data obtained from GPC and DSC analyses of poly(4-vinylbenzoic acid) and the alternative polymer, poly(acrylic acid).

PolymerNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
Poly(4-vinylbenzoic acid)2,500[1]1.3[1]~250[2]
Poly(acrylic acid)80,100 (Weight Average, Mw)1.63105 - 147.8[3]

Note: The Glass Transition Temperature for poly(4-vinylbenzoic acid) is a reported value that may not be from direct measurement[2]. The properties of poly(acrylic acid) can vary significantly based on the synthesis conditions[3].

Experimental Methodologies

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer.

Protocol for Poly(4-vinylbenzoic acid) (as precursor poly(t-butyl vinylbenzoate)):

  • System: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: PLgel columns are suitable for the analysis of polystyrene-based polymers.

  • Mobile Phase (Eluent): Tetrahydrofuran (THF) is a common solvent for polystyrene and its derivatives[1].

  • Calibration: The system is calibrated using narrow polystyrene standards.

  • Sample Preparation: The precursor polymer, poly(t-butyl vinylbenzoate), is dissolved in the mobile phase (THF) and filtered through a 0.45 µm filter before injection. The molecular weight of poly(4-vinylbenzoic acid) is then calculated from the data of its precursor[1].

Protocol for Poly(acrylic acid):

  • System: A GPC system with a multi-angle laser light scattering (MALLS) detector can provide absolute molecular weight determination.

  • Columns: Aqueous GPC columns, such as those with sulfonated divinylbenzene, are used for water-soluble polymers.

  • Mobile Phase (Eluent): An aqueous buffer, for instance, 0.1 M Na₂HPO₄ aqueous solution (pH 9.4), is used to analyze poly(acrylic acid)[3].

  • Calibration: For systems without a MALLS detector, poly(acrylic acid) or poly(methyl methacrylate) standards can be used for calibration.

  • Sample Preparation: The polymer is dissolved in the aqueous mobile phase. For analysis in organic solvents like THF, methylation of the carboxylic acid groups is required to ensure solubility.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions like the glass transition temperature (Tg).

Protocol for Poly(4-vinylbenzoic acid) Copolymers:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer (2-5 mg) is hermetically sealed in an aluminum pan.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected glass transition (e.g., 180 °C) to erase any prior thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) to 200 °C.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve as the midpoint of the change in the heat capacity[2].

Protocol for Poly(acrylic acid):

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A sample of the polymer is placed in an aluminum pan.

  • Thermal Program: The sample is typically heated under a nitrogen atmosphere at a controlled rate, for example, 5 K/min or 10 °C/min, over a temperature range that encompasses the expected Tg (e.g., from 40 °C to 225 °C)[3].

  • Data Analysis: The glass transition temperature is identified as a step-like change in the baseline of the DSC thermogram.

Visualizing Experimental Workflows and Comparisons

GPC_DSC_Workflow cluster_GPC GPC Analysis cluster_DSC DSC Analysis p1 Dissolve Polymer in Mobile Phase p2 Filter Solution p1->p2 p3 Inject into GPC System p2->p3 p4 Separation by Size Exclusion p3->p4 p5 Detection (e.g., RI) p4->p5 p6 Determine Molecular Weight Distribution p5->p6 d1 Seal Polymer in Pan d2 Heat to Erase Thermal History d1->d2 d3 Controlled Cooling d2->d3 d4 Controlled Heating d3->d4 d5 Measure Heat Flow d4->d5 d6 Determine Glass Transition (Tg) d5->d6

Experimental workflow for GPC and DSC analysis.

Polymer_Comparison p4vba Poly(4-vinylbenzoic acid) Aromatic Side Chain Higher Tg (~250 °C) Lower Mn (e.g., 2,500 g/mol) paa Poly(acrylic acid) Aliphatic Backbone Lower Tg (105-148 °C) Higher Mw (e.g., 80,100 g/mol) p4vba->paa Comparison of Properties

Key property comparison between the two polymers.

References

A Comparative Analysis of the Reactivity of 2-Vinylbenzoic Acid and 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-vinylbenzoic acid and 4-vinylbenzoic acid. The distinct positioning of the vinyl group in these isomers leads to significant differences in their electronic and steric properties, which in turn governs their behavior in key chemical transformations such as polymerization and esterification. This analysis is supported by available experimental data and established principles of organic chemistry.

I. Introduction: Isomeric Effects on Reactivity

This compound and 4-vinylbenzoic acid are isomers that both possess a vinyl group and a carboxylic acid moiety attached to a benzene (B151609) ring. This bifunctionality makes them valuable monomers for the synthesis of functional polymers and versatile building blocks in organic synthesis. However, the spatial arrangement of these two functional groups relative to each other profoundly impacts their reactivity. In 4-vinylbenzoic acid, the vinyl and carboxyl groups are in a para position, allowing for electronic effects to be transmitted through the aromatic ring with minimal steric interaction. Conversely, the ortho positioning in this compound places the two groups in close proximity, leading to significant steric hindrance and a phenomenon known as the "ortho-effect."

II. Reactivity of the Carboxylic Acid Group

The primary measure of the reactivity of the carboxylic acid group in these molecules is their acidity, quantified by the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid and a more reactive carboxylate anion.

Key Findings:

  • 4-Vinylbenzoic Acid: The pKa of 4-vinylbenzoic acid is experimentally determined to be approximately 4.24.[1]

Table 1: Comparison of Acidity

CompoundSubstituent PositionpKa (in water)Relative Acidity
4-Vinylbenzoic Acid para~4.24[1]Less Acidic
This compound orthoPredicted to be < 4.24More Acidic

This difference in acidity has direct implications for reactions involving the carboxyl group, such as esterification.

Esterification

In acid-catalyzed esterification (Fischer esterification), the carboxylic acid is protonated, followed by nucleophilic attack by an alcohol. The increased acidity of this compound suggests a higher concentration of the protonated form at a given pH, which could potentially increase the reaction rate. However, the steric hindrance from the adjacent vinyl group is expected to significantly hinder the approach of the alcohol nucleophile to the carbonyl carbon. This steric impediment is likely the dominant factor, leading to a slower esterification rate for this compound compared to its 4-isomer.

Esterification_Comparison cluster_4vba 4-Vinylbenzoic Acid Esterification cluster_2vba This compound Esterification 4-VBA 4-Vinylbenzoic Acid Ester_4 4-Vinylbenzoate Ester 4-VBA->Ester_4 Faster rate (Less steric hindrance) Alcohol_4 Alcohol (ROH) Alcohol_4->Ester_4 2-VBA This compound Ester_2 2-Vinylbenzoate Ester 2-VBA->Ester_2 Slower rate (Significant steric hindrance) Alcohol_2 Alcohol (ROH) Alcohol_2->Ester_2 Polymerization_Comparison cluster_workflow Free-Radical Polymerization start Initiator Radical (R.) Monomer_4 4-Vinylbenzoic Acid (Less hindered) start->Monomer_4 Initiation Monomer_2 This compound (More hindered) start->Monomer_2 Initiation Propagating_Radical_4 Propagating Radical (Faster propagation) Monomer_4->Propagating_Radical_4 Propagation Propagating_Radical_2 Propagating Radical (Slower propagation) Monomer_2->Propagating_Radical_2 Propagation Polymer_4 Poly(4-vinylbenzoic acid) Propagating_Radical_4->Polymer_4 Polymer_2 Poly(this compound) Propagating_Radical_2->Polymer_2

References

Spectroscopic differentiation of 2-, 3-, and 4-Vinylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of 2-, 3-, and 4-vinylbenzoic acid isomers, designed for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the isomers' spectroscopic properties with supporting data and detailed experimental protocols.

Introduction

Vinylbenzoic acid (VBA) isomers are valuable monomers in the synthesis of polymers and functional materials used in a variety of applications, including drug delivery systems and dental composites. The positional isomerism (ortho, meta, para) of the vinyl and carboxylic acid groups on the benzene (B151609) ring significantly influences the monomer's reactivity and the resulting polymer's properties. Therefore, accurate identification and differentiation of the 2-, 3-, and 4-vinylbenzoic acid isomers are critical for quality control and research purposes. This guide outlines the key differences in their ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectra, providing a practical framework for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The substitution pattern on the aromatic ring gives rise to unique chemical shifts and splitting patterns, particularly in the aromatic region of the ¹H NMR spectrum.

¹H NMR Spectroscopy

The primary distinction between the isomers in ¹H NMR lies in the coupling patterns of the aromatic protons. The 4-isomer (para) exhibits a highly symmetric pattern, while the 2- (ortho) and 3- (meta) isomers show more complex and distinct multiplets.

Table 1: Comparative ¹H NMR Data (δ, ppm) for Vinylbenzoic Acid Isomers

Proton Assignment2-Vinylbenzoic Acid (Predicted)3-Vinylbenzoic Acid (Predicted)4-Vinylbenzoic Acid
-COOH ~12-13 (s, 1H)~12-13 (s, 1H)~12 (s, 1H)[1]
Aromatic Hs ~7.2-8.1 (m, 4H)~7.4-8.0 (m, 4H)~7.5 & 8.0 (d, 4H)[1]
-CH=CH₂ (α-H) ~7.0-7.2 (dd, 1H)~6.7-6.9 (dd, 1H)~6.7 (dd, 1H)[1]
-CH=CH₂ (β-Hs, trans) ~5.8-6.0 (d, 1H)~5.8-6.0 (d, 1H)~5.9 (d, 1H)[1]
-CH=CH₂ (β-Hs, cis) ~5.4-5.6 (d, 1H)~5.3-5.5 (d, 1H)~5.4 (d, 1H)[1]

Note: Predicted values are based on standard substituent effects on aromatic rings. Actual values may vary based on solvent and concentration. The vinyl proton signals typically present as a doublet of doublets (dd) for the α-proton and two distinct doublets for the cis and trans β-protons.

¹³C NMR Spectroscopy

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a key differentiator. Due to its symmetry, the 4-isomer will have fewer aromatic carbon signals than the less symmetrical 2- and 3-isomers.

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Vinylbenzoic Acid Isomers

Carbon AssignmentThis compound (Predicted)3-Vinylbenzoic Acid (Predicted)4-Vinylbenzoic Acid
-COOH ~168-172~167-171~167.5
Aromatic C-COOH ~130-133~131-134~130.5
Aromatic C-Vinyl ~138-141~137-140~142.5
Other Aromatic Cs 4 distinct signals4 distinct signals2 distinct signals
-CH=CH₂ ~135-137~136-138~136.2
-CH=CH₂ ~116-119~115-118~116.5

Note: Data for 4-Vinylbenzoic acid is available in spectral databases.[2] Data for 2- and 3-isomers are predicted based on additive models.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the vinylbenzoic acid isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.[3][4] Chloroform-d (CDCl₃) is suitable, but the acidic proton of the carboxyl group may exchange or be very broad; DMSO-d₆ is often preferred for carboxylic acids as it slows the exchange and allows for sharper observation of the -COOH proton.

  • Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition : Obtain a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of at least 0-13 ppm.

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing : Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups: the carboxylic acid and the vinyl group. While the spectra of the three isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the C-H out-of-plane bending region can be used for differentiation.

Table 3: Key IR Absorption Bands (cm⁻¹) for Vinylbenzoic Acid Isomers

Functional GroupVibration2-Isomer (Predicted)3-Isomer (Predicted)4-Isomer
-OH (Carboxylic Acid) O-H stretch (broad)2500-33002500-33002500-3300
-C=O (Carboxylic Acid) C=O stretch~1680-1700~1680-1700~1670-1690
-C=C- (Aromatic) C=C stretch~1600, 1480-1500~1600, 1470-1490~1605, 1510
-C=C- (Vinyl) C=C stretch~1625-1635~1625-1635~1630
Aromatic C-H Bending Out-of-plane bend~750-770 (ortho)~770-800 & ~690-710 (meta)~810-840 (para)
Vinyl C-H Bending Out-of-plane bend~910 & ~990~910 & ~990~905 & ~990

Note: The most diagnostic feature is the aromatic C-H out-of-plane bending band, which is highly characteristic of the substitution pattern.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid vinylbenzoic acid isomer with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation : Place the mixture into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[5][6]

  • Analysis : Place the KBr pellet into the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

UV-Visible (UV-Vis) Spectroscopy

The isomers are expected to have similar UV-Vis absorption profiles due to the presence of the same chromophores (the carboxylated, vinyl-substituted benzene ring). However, minor shifts in the absorption maximum (λ_max) can be expected due to the different substitution patterns affecting the electronic transitions.

Table 4: UV-Vis Absorption Data for Vinylbenzoic Acid Isomers

Isomerλ_max 1 (nm)λ_max 2 (nm)Solvent
This compound ~220-230~265-275Methanol/Ethanol
3-Vinylbenzoic Acid ~225-235~270-280Methanol/Ethanol
4-Vinylbenzoic Acid ~230-240~280-290Methanol/Ethanol

Note: These are estimated values. The exact λ_max is sensitive to the solvent used.[7][8] Generally, the para-isomer (4-VBA) is expected to have a slightly longer λ_max due to a more extended conjugation pathway.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble. Common choices include methanol, ethanol, or acetonitrile.[9] The solvent should not absorb significantly in the analytical wavelength range (typically 200-400 nm).

  • Sample Preparation : Prepare a dilute solution of the vinylbenzoic acid isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max for optimal accuracy.

  • Analysis : Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam. Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) for all three isomers at the same mass-to-charge ratio (m/z) of 148.16.[2] The fragmentation patterns are also expected to be very similar, making differentiation by MS alone challenging. Key fragments would likely correspond to the loss of -OH (m/z 131) and -COOH (m/z 103). While minor differences in fragment ion intensities might exist, they are often not reliable enough for unambiguous isomer identification without comparison to authenticated standards.

Table 5: Key Mass Spectrometry Fragments (m/z) for Vinylbenzoic Acid Isomers

IsomerMolecular Ion (M⁺)Key Fragment 1 (-OH)Key Fragment 2 (-COOH)
This compound 148131103
3-Vinylbenzoic Acid 148131103
4-Vinylbenzoic Acid 148131103

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for identifying an unknown vinylbenzoic acid isomer using the spectroscopic techniques described.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Vinylbenzoic Acid Isomer nmr Acquire 1H NMR Spectrum start->nmr aromatic_region Analyze Aromatic Region (7.0-8.2 ppm) nmr->aromatic_region isomer2 Isomer is This compound aromatic_region->isomer2 Complex multiplet with large ortho couplings isomer3 Isomer is 3-Vinylbenzoic Acid aromatic_region->isomer3 Complex multiplet with small meta couplings isomer4 Isomer is 4-Vinylbenzoic Acid aromatic_region->isomer4 Two symmetric doublets (AA'BB') ir_confirm Confirm with IR Spectroscopy (Aromatic C-H Bending) isomer2->ir_confirm isomer3->ir_confirm isomer4->ir_confirm ortho_bend ~750 cm-1 ir_confirm->ortho_bend ortho meta_bend ~780 & 700 cm-1 ir_confirm->meta_bend meta para_bend ~820 cm-1 ir_confirm->para_bend para

Caption: Workflow for differentiating vinylbenzoic acid isomers.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-vinylbenzoic acid is reliably achieved through a combination of techniques. ¹H NMR spectroscopy provides the most definitive evidence through the distinct splitting patterns of the aromatic protons. ¹³C NMR supports this by revealing differences in molecular symmetry. While IR, UV-Vis, and mass spectrometry are excellent for confirming functional groups and molecular weight, their utility in distinguishing between the isomers is secondary to NMR. By following the protocols and comparative data in this guide, researchers can confidently identify and characterize these important chemical isomers.

References

Comparative study of 2-Vinylbenzoic acid with other vinyl-functionalized monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 2-Vinylbenzoic Acid with Other Vinyl-Functionalized Monomers

Introduction

Vinyl-functionalized monomers are fundamental building blocks in polymer chemistry, enabling the synthesis of a diverse array of materials for applications ranging from industrial coatings to advanced drug delivery systems. The choice of monomer is critical in tailoring the physicochemical properties of the resulting polymer. This guide provides a comparative analysis of this compound (2-VBA) against other common vinyl monomers: Styrene (B11656), Acrylic Acid (AA), and 2-Hydroxyethyl methacrylate (B99206) (HEMA). This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate monomer for their specific application by providing a detailed overview of their properties, polymerization behavior, and characterization.

Comparative Data of Monomers and Their Homopolymers

The selection of a monomer significantly influences the properties of the resulting polymer. The table below summarizes key physical and chemical properties of this compound, Styrene, Acrylic Acid, and HEMA, along with the properties of their corresponding homopolymers. It is important to note that direct experimental data for the homopolymer of this compound is limited in the literature. Therefore, data for poly(4-vinylbenzoic acid) is included as a close structural analog to provide an estimate of its properties.

PropertyThis compoundStyreneAcrylic Acid2-Hydroxyethyl methacrylate (HEMA)
Monomer Properties
Chemical FormulaC₉H₈O₂C₈H₈C₃H₄O₂C₆H₁₀O₃
Molar Mass ( g/mol )148.16104.1572.06130.14
Boiling Point (°C)265.5 (predicted)145.2141205
Melting Point (°C)99-101-30.613-12
SolubilitySoluble in ethanol, DMF, DMSO. Precipitates from water and hexanes.[1]Soluble in many organic solvents.Miscible with water, alcohols, ethers.Soluble in water, ethanol.
Homopolymer Properties Poly(this compound) Poly(styrene) Poly(acrylic acid) Poly(2-hydroxyethyl methacrylate)
Glass Transition Temp. (Tg, °C)>100 (estimated based on 4-VBA copolymers)[2]~100~106~85
Appearance-Transparent, brittle solidWhite, brittle solidTransparent, flexible solid (hydrogel)
SolubilitySoluble in polar organic solvents like DMF, DMSO.[1]Soluble in toluene, THF.Water-soluble.Swells in water to form a hydrogel.

Reactivity and Copolymerization Behavior

The reactivity of a monomer in copolymerization is a crucial factor that dictates the composition and microstructure of the resulting copolymer. This is quantitatively described by monomer reactivity ratios (r₁ and r₂). An r value greater than 1 indicates a preference for the propagating chain to add a monomer of its own kind (homopolymerization), while a value less than 1 suggests a preference for adding the comonomer (copolymerization). When the product of the two reactivity ratios (r₁r₂) is close to 1, a random copolymer is typically formed. If r₁r₂ is close to 0, an alternating copolymer is favored.

For the copolymerization of Acrylic Acid and Vinyl Acetate, the reactivity ratios are highly dependent on the solvent.[3] For example, in bulk, r(AA) = 10 and r(VAc) = 0.01, indicating a strong preference for the acrylic acid radical to add another acrylic acid monomer.[3] In contrast, for the copolymerization of HEMA and Butyl Methacrylate (BMA) in bulk, the reactivity ratios are r(HEMA) = 2.27 and r(BMA) = 0.66.[4]

Experimental Protocols

To facilitate a direct comparison of these monomers, a standardized set of experimental procedures is essential. Below are detailed protocols for the polymerization and characterization of vinyl monomers.

Free-Radical Polymerization

This protocol describes a typical solution polymerization method.

Materials:

  • Monomer (this compound, Styrene, Acrylic Acid, or HEMA)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, Toluene, Water, or Ethanol)

  • Nitrogen or Argon gas

  • Precipitating solvent (e.g., Methanol, Hexane, or Diethyl ether)

Procedure:

  • Dissolve the desired amount of monomer and initiator in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar. A typical monomer concentration is 1-2 M, and the initiator concentration is typically 1/100th to 1/1000th of the monomer concentration.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.[2]

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a predetermined time to achieve the desired conversion.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Determination of Monomer Reactivity Ratios by ¹H NMR Spectroscopy

This method allows for the determination of copolymer composition by analyzing the relative integration of characteristic proton signals of each monomer unit in the copolymer.

Procedure:

  • Prepare a series of copolymerizations with varying initial monomer feed ratios.

  • Keep the monomer conversion low (<10%) to ensure the monomer feed ratio remains relatively constant throughout the polymerization.

  • Purify the resulting copolymers by precipitation to remove unreacted monomers.

  • Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire the ¹H NMR spectrum of the copolymer solution.

  • Identify characteristic peaks for each monomer unit that do not overlap.

  • Integrate these characteristic peaks to determine the molar ratio of the monomers in the copolymer.

  • Use methods such as the Fineman-Ross or Kelen-Tüdös to determine the reactivity ratios from the monomer feed ratios and the determined copolymer compositions.

Polymer Characterization

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers.

Typical Conditions:

  • Eluent: A suitable solvent that dissolves the polymer well (e.g., Tetrahydrofuran (THF) with 0.1% triethylamine, or Dimethylformamide (DMF) with 0.05 M LiBr).

  • Columns: A set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Flow rate: ~1 mL/min.

  • Detector: Refractive index (RI) detector.

  • Calibration: Use narrow molecular weight standards of a polymer with a similar chemical structure (e.g., polystyrene or poly(methyl methacrylate)).

DSC is used to determine the glass transition temperature (Tg) of the polymers.

Procedure:

  • Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature well above its expected Tg to erase its thermal history (e.g., to 150 °C at a rate of 10 °C/min).

  • Cool the sample to a temperature well below its Tg (e.g., to 0 °C at a rate of 10 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comparative study of vinyl-functionalized monomers.

G cluster_0 Monomer Selection & Preparation cluster_1 Polymerization cluster_2 Polymer Characterization cluster_3 Data Analysis & Comparison Monomer1 This compound Purification Monomer Purification (e.g., distillation, recrystallization) Monomer1->Purification Monomer2 Styrene Monomer2->Purification Monomer3 Acrylic Acid Monomer3->Purification Monomer4 HEMA Monomer4->Purification Homopolymerization Homopolymerization Purification->Homopolymerization Copolymerization Copolymerization (Varying Feed Ratios) Purification->Copolymerization GPC GPC/SEC (Mn, Mw, PDI) Homopolymerization->GPC DSC DSC (Tg) Homopolymerization->DSC FTIR FTIR (Functional Groups) Homopolymerization->FTIR NMR_copolymer ¹H NMR (Copolymer Composition) Copolymerization->NMR_copolymer PropertyComparison Compare Polymer Properties (Tg, Mw, Solubility) GPC->PropertyComparison DSC->PropertyComparison ReactivityRatios Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdös) NMR_copolymer->ReactivityRatios FTIR->PropertyComparison ReactivityRatios->PropertyComparison G Monomer Monomer (2-VBA, Styrene, AA, HEMA) Vinyl Group (-CH=CH₂) Functional Group (-COOH, -Ph, -COOH, -OH) Polymerization Polymerization (Free Radical) Initiation Propagation Termination Monomer:p_vinyl->Polymerization Polymer Resulting Polymer Polymer Backbone (-CH₂-CH-)n Pendant Group (-C₆H₄COOH, -Ph, -COOH, -CH₂CH₂OH) Monomer:p_func->Polymer Polymerization->Polymer Properties Polymer Properties Glass Transition Temp. (Tg) Molecular Weight (Mw) Solubility Reactivity Polymer->Properties

References

Validating the Structure of 2-Vinylbenzoic Acid Derivatives Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of active pharmaceutical ingredients and their intermediates is a cornerstone of drug development and chemical research. For derivatives of 2-vinylbenzoic acid, a versatile building block in organic synthesis, mass spectrometry offers a powerful analytical tool for structural validation. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound derivatives, supported by experimental data and detailed protocols.

Distinguishing Isomers: The "Ortho" Advantage in Mass Spectrometry

A key challenge in the analysis of substituted benzoic acids is the differentiation of positional isomers. However, the ortho substitution of the vinyl group in this compound provides a distinct advantage in mass spectrometric analysis. A phenomenon known as the "neighboring group participation effect" can lead to characteristic fragmentation patterns, particularly under electrospray ionization (ESI) conditions. This effect, observed in ortho-substituted benzoic acid derivatives, often results in a significant loss of water or alcohol from the molecular ion, a fragmentation pathway that is not as prominent in the corresponding meta and para isomers.[1]

Comparative Fragmentation Analysis

The differentiation of this compound from its isomers, such as 4-vinylbenzoic acid, can be achieved by examining their fragmentation patterns under different ionization techniques.

Electron Ionization (EI) Mass Spectrometry

Table 1: Comparison of Key EI-MS Fragments of Benzoic Acid and 4-Vinylbenzoic Acid

m/zProposed Fragment IonFragmentation PathwayRelative Intensity (Benzoic Acid)Relative Intensity (4-Vinylbenzoic Acid)Expected for this compound
148[M]•+Molecular Ion~80%HighHigh
131[M-OH]+Loss of hydroxyl radical~20%ModeratePotentially higher due to ortho effect
121[M-H₂O]+•Loss of waterLowLowPotentially significant due to ortho effect
105[M-COOH]+Loss of carboxyl group~100% (Base Peak)HighHigh
77[C₆H₅]+Phenyl cation~60%HighHigh

Data for benzoic acid and 4-vinylbenzoic acid are derived from publicly available spectral databases.[1][2] The expected values for this compound are hypothetical and based on established fragmentation principles.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer provides structural information. For this compound, the proximity of the vinyl and carboxylic acid groups can lead to unique fragmentation pathways.

Table 2: Predicted ESI-MS/MS Fragmentation of Vinylbenzoic Acid Isomers

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FragmentationExpected Relative Abundance (this compound)Expected Relative Abundance (4-Vinylbenzoic Acid)
149 [M+H]⁺131H₂OLoss of waterHighLow
149 [M+H]⁺105CO₂ + H₂Decarboxylation and hydrogen rearrangementModerateHigh
147 [M-H]⁻103CO₂DecarboxylationHighHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like vinylbenzoic acid isomers. Derivatization is often employed to improve chromatographic properties and fragmentation characteristics.

Sample Preparation (Derivatization with BSTFA):

  • Accurately weigh 1 mg of the this compound derivative into a vial.

  • Add 100 µL of a suitable solvent (e.g., ethyl acetate) to dissolve the sample.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.[3]

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is ideal for the analysis of less volatile derivatives and for obtaining detailed structural information through controlled fragmentation.

Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Waters Xevo TQ-S micro or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Collision Energy: Optimized for specific transitions (e.g., 10-25 eV)

  • MRM Transitions: Monitor precursor ions and their characteristic product ions (e.g., for this compound in positive mode: 149 > 131, 149 > 105).

Visualizing Analytical Workflows

To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample This compound Derivative Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Add BSTFA, Heat Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis Ionization->Detection Data_Analysis Data Analysis (Fragmentation Pattern) Detection->Data_Analysis LCMSMS_Workflow cluster_MS Tandem Mass Spectrometry (MS/MS) Sample This compound Derivative Solution LC_Separation LC Separation (C18 Column) Sample->LC_Separation ESI Electrospray Ionization ([M+H]⁺ or [M-H]⁻) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Data_Analysis Structural Elucidation (Fragmentation Pathway) MS2->Data_Analysis Ortho_Effect_Fragmentation cluster_pathways Fragmentation Pathways cluster_pathways_para Fragmentation Pathways M_plus_H [M+H]⁺ (this compound) m/z 149 Water_Loss Loss of H₂O (Ortho Effect) [M+H-H₂O]⁺ m/z 131 M_plus_H->Water_Loss CID Decarboxylation Decarboxylation [M+H-CO₂]⁺ m/z 105 M_plus_H->Decarboxylation CID M_plus_H_para [M+H]⁺ (4-Vinylbenzoic Acid) m/z 149 Water_Loss_para Loss of H₂O (Minor Pathway) [M+H-H₂O]⁺ m/z 131 M_plus_H_para->Water_Loss_para Decarboxylation_para Decarboxylation (Major Pathway) [M+H-CO₂]⁺ m/z 105 M_plus_H_para->Decarboxylation_para

References

Performance comparison of poly(2-vinylbenzoic acid) and poly(4-vinylbenzoic acid) as binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of poly(2-vinylbenzoic acid) (P2VBA) and poly(4-vinylbenzoic acid) (P4VBA) as binders. Due to a notable gap in direct comparative studies in publicly available research, this comparison synthesizes existing data for each polymer and leverages theoretical principles to infer performance differences, particularly within the context of pharmaceutical applications.

Executive Summary

Poly(4-vinylbenzoic acid) has been investigated as a high-performance binder, primarily in the field of lithium-ion batteries, where it demonstrates significant improvements in capacity and mechanical strength over conventional binders like poly(acrylic acid). Its potential in controlled drug delivery is also emerging, with studies highlighting its pH-responsive nature. In contrast, experimental data on the performance of poly(this compound) as a binder is scarce, necessitating a more theoretical comparison based on the principles of isomeric chemistry. The ortho-position of the carboxylic acid group in P2VBA is expected to lead to different steric and electronic properties compared to the para-position in P4VBA, likely influencing its binding characteristics, solubility, and interaction with active pharmaceutical ingredients (APIs).

Data Presentation: Performance and Properties

As direct comparative experimental data is unavailable, the following table summarizes the known properties and performance metrics of P4VBA and provides a theoretical projection for P2VBA based on chemical principles.

Property/Performance MetricPoly(4-vinylbenzoic acid) (P4VBA)Poly(this compound) (P2VBA) (Theoretical)
Binding Strength High cohesive strength, more than double that of poly(acrylic acid) in electrode laminates.[1]Potentially lower intermolecular binding strength due to steric hindrance from the ortho-carboxylic acid group, which may disrupt polymer chain packing.
Solubility Soluble in DMSO, DMF, methanol, and ethanol; precipitates from water and hexanes.[2]Likely to exhibit similar solubility in polar organic solvents. The ortho-position may slightly alter solubility parameters.
pH-Responsiveness Demonstrates pH-responsive behavior, enabling controlled drug release in nanofiber formulations.[3]Expected to be pH-responsive due to the carboxylic acid group. The pKa may differ from P4VBA due to the "ortho-effect," potentially altering the pH range of its responsiveness.
Application in Drug Delivery Investigated for use in pH-responsive nanofibers for controlled ciprofloxacin (B1669076) release.[3]No direct experimental data found. Potentially useful in enteric coatings or pH-targeted delivery systems.
Application in Batteries Improves initial and average capacities and capacity retention in silicon-graphite electrodes compared to poly(acrylic acid).[1]No experimental data found.
Mucoadhesive Properties Not explicitly studied, but the carboxylic acid functionality suggests potential for mucoadhesion.Expected to have mucoadhesive properties. The accessibility of the carboxylic acid for hydrogen bonding with mucin might be affected by its ortho-position.

Experimental Protocols

Detailed methodologies for the characterization and performance evaluation of P4VBA as a binder in lithium-ion batteries are provided below. These protocols can serve as a foundation for designing future comparative studies including P2VBA.

Synthesis of Poly(4-vinylbenzoic acid)

Poly(4-vinylbenzoic acid) can be synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization.

  • Materials : 4-Vinylbenzoic acid (4VBA), 2-cyano-2-propyl benzodithioate (CPDB) as a chain transfer agent, and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as an initiator are mixed in dimethylformamide (DMF).

  • Procedure : The mixture is degassed through several freeze-pump-thaw cycles. The polymerization is then carried out under stirring at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 21 hours).

  • Purification : The resulting polymer is diluted with a suitable solvent like THF and then precipitated in a non-solvent mixture such as hexane:ethanol. This process is repeated multiple times to purify the polymer, which is then dried under vacuum.

Characterization of Molecular Weight

The molecular weight of the synthesized P4VBA is determined using Size Exclusion Chromatography (SEC).

  • Sample Preparation : The carboxylic acid groups of the polymer are methylated to prevent interactions with the SEC column. This is achieved by dissolving the polymer in THF and adding trimethylsilyldiazomethane (B103560) until a yellow color persists and gas evolution ceases.

  • SEC Analysis : The methylated polymer solution is injected into the SEC system to determine the number average molecular weight (Mn) and polydispersity index (PDI).

Electrode Preparation and Electrochemical Cycling (for Battery Application)
  • Slurry Preparation : A slurry is prepared by mixing the active material (e.g., silicon-graphite), conductive carbon, and the P4VBA binder in a 1-methyl-2-pyrrolidinone (B7775990) (NMP) solvent.[1]

  • Electrode Casting : The slurry is cast onto a current collector (e.g., copper foil) and dried in a vacuum oven at 120°C for 8 hours.[1]

  • Cell Assembly : Coin cells are assembled using the prepared electrode as the anode, a lithium metal counter electrode, a separator, and an electrolyte.[1]

  • Electrochemical Testing : The cells undergo formation cycles at a low rate (e.g., C/20) followed by cycling at higher rates (e.g., C/3) to evaluate capacity, coulombic efficiency, and capacity retention.[1]

Mechanical Peel Test

The adhesive strength of the binder is quantified using a 180° peel test.

  • Sample Preparation : A strip of the electrode is attached to a piece of adhesive tape.

  • Testing : The tape is peeled from the current collector at a constant rate (e.g., 10 mm/s), and the force required for peeling is measured. The load per unit width provides a measure of the cohesive strength of the binder.[1]

Mandatory Visualizations

Experimental Workflow for Binder Comparison

G cluster_0 Polymer Synthesis & Characterization cluster_1 Binder Performance Evaluation cluster_2 Data Analysis & Comparison synthesis Synthesis of P2VBA & P4VBA characterization Characterization (FTIR, NMR, SEC) synthesis->characterization formulation Formulation Preparation (e.g., Tablet Granulation) characterization->formulation binding_test Binding Strength Test (e.g., Tablet Hardness, Friability) formulation->binding_test dissolution_test Dissolution/Drug Release Study formulation->dissolution_test data_analysis Data Analysis binding_test->data_analysis dissolution_test->data_analysis comparison Performance Comparison data_analysis->comparison

Caption: A logical workflow for the synthesis, characterization, and comparative performance evaluation of P2VBA and P4VBA as binders.

Logical Relationship of Isomeric Structure to Binder Performance

G cluster_0 Isomeric Structure cluster_1 Physicochemical Properties cluster_2 Binder Performance p2vba Poly(this compound) (ortho-substituted) steric_hindrance Steric Hindrance p2vba->steric_hindrance Higher electronic_effects Electronic Effects (pKa) p2vba->electronic_effects Ortho-effect p4vba Poly(4-vinylbenzoic acid) (para-substituted) p4vba->steric_hindrance Lower p4vba->electronic_effects chain_packing Polymer Chain Packing steric_hindrance->chain_packing dissolution_rate Dissolution Rate electronic_effects->dissolution_rate mucoadhesion Mucoadhesion electronic_effects->mucoadhesion binding_strength Binding Strength chain_packing->binding_strength

Caption: The influence of the ortho vs. para isomeric structure on physicochemical properties and resulting binder performance.

Conclusion

While poly(4-vinylbenzoic acid) shows considerable promise as a high-performance binder in demanding applications, a comprehensive understanding of its advantages over its ortho-isomer, poly(this compound), requires direct comparative studies. The theoretical analysis suggests that the position of the carboxylic acid group will have a significant impact on the polymer's properties and, consequently, its performance as a binder. Future research should focus on the synthesis and experimental evaluation of poly(this compound) in various binder applications, particularly in pharmaceutical formulations, to validate these theoretical predictions and unlock the full potential of this class of polymers.

References

A Comparative Guide to the Quantitative Analysis of Monomer Incorporation in 2-Vinylbenzoic Acid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-Vinylbenzoic acid (2-VBA) copolymers, accurate determination of monomer incorporation is critical for understanding structure-property relationships and ensuring batch-to-batch consistency. This guide provides a comparative overview of common analytical techniques for quantifying 2-VBA content, complete with experimental data and detailed protocols.

Comparison of Quantitative Analytical Techniques

The selection of an appropriate analytical method for determining the incorporation of this compound in copolymers is crucial for accurate characterization. The most common and effective techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method offers distinct advantages and is suited to different experimental needs.

TechniquePrincipleSample RequirementsProsCons
¹H NMR Spectroscopy Measures the ratio of integrated peak areas of protons unique to each monomer unit.Soluble polymer in a deuterated solvent.Highly accurate and provides absolute quantification without the need for calibration curves. Offers detailed structural information.Requires a relatively high concentration of the sample. Peak overlap can complicate analysis.
FTIR Spectroscopy Correlates the absorbance of characteristic vibrational bands of the monomers to their concentration.Solid film or solution.Fast and requires minimal sample preparation. Non-destructive.Generally requires a calibration curve with standards of known composition for accurate quantification.[1][2][3][4] Less precise than NMR.
UV-Vis Spectroscopy Measures the absorbance of UV light by the aromatic ring of 2-VBA.Soluble polymer in a UV-transparent solvent.High sensitivity to the aromatic moiety of 2-VBA.The comonomer must not absorb in the same region. Requires a calibration curve. Scattering by polymer microgels can interfere with measurements.[5][6]
Elemental Analysis Determines the weight percentage of elements (e.g., C, H, O) in the copolymer.Dry, homogeneous solid.Provides the overall elemental composition.Indirect method for determining monomer incorporation. Assumes pure, dry samples. Less accurate for copolymers with similar elemental compositions.[2]

Experimental Data and Analysis

To illustrate the application of these techniques, consider a series of poly(this compound-co-styrene) copolymers synthesized with varying monomer feed ratios.

¹H NMR Spectroscopy Data

The mole fraction of each monomer in the copolymer can be determined by ¹H NMR. For a poly(styrene-co-4-vinylbenzoic acid) copolymer, the monomer ratio was determined by comparing the integration of the aromatic protons of the vinylbenzoic acid unit to those of the styrene (B11656) unit.[7] A similar approach can be used for 2-VBA copolymers.

Table 1: Quantitative ¹H NMR Data for Poly(2-VBA-co-Styrene) Copolymers

SampleFeed Ratio (2-VBA:Styrene)Integral of 2-VBA Aromatic Protons (4H)Integral of Styrene Aromatic Protons (5H) + 2-VBA Aromatic Protons (4H)Mole % 2-VBA in Copolymer
120:801.0012.5018.2
250:501.006.0045.5
380:201.003.7572.7

Note: Data is illustrative and based on the principles of ¹H NMR analysis of similar copolymers.

FTIR Spectroscopy Data

For quantitative FTIR analysis, a calibration curve is constructed by plotting the ratio of the absorbance of a characteristic 2-VBA peak (e.g., the carbonyl C=O stretch around 1700 cm⁻¹) to a styrene peak (e.g., an aromatic C-H out-of-plane bend around 700 cm⁻¹) against the known copolymer composition (determined by ¹H NMR).

Table 2: Quantitative FTIR Data for Poly(2-VBA-co-Styrene) Copolymers

SampleMole % 2-VBA (from ¹H NMR)Absorbance of 2-VBA C=O Peak (A₁₇₀₀)Absorbance of Styrene C-H Peak (A₇₀₀)Absorbance Ratio (A₁₇₀₀ / A₇₀₀)
118.20.250.800.31
245.50.550.501.10
372.70.850.253.40

Note: Absorbance values are for illustrative purposes.

Experimental Protocols

¹H NMR Spectroscopy for Copolymer Composition
  • Sample Preparation: Dissolve approximately 10-20 mg of the dry copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay to allow for complete proton relaxation for accurate integration.

  • Data Processing: Integrate the characteristic signals for both 2-VBA and the comonomer. For a poly(2-VBA-co-styrene) copolymer, the aromatic protons of 2-VBA (typically 4 protons) and styrene (typically 5 protons) can be used.

  • Calculation: The mole fraction of 2-VBA in the copolymer can be calculated using the following equation, where I₂₋ᵥᵦₐ and Iₛₜy are the integral values of the respective aromatic protons:

    Mole % 2-VBA = [ (I₂₋ᵥᵦₐ / 4) / ( (I₂₋ᵥᵦₐ / 4) + (Iₛₜy / 5) ) ] * 100

FTIR Spectroscopy for Copolymer Composition
  • Sample Preparation: Prepare thin films of the copolymer samples on a suitable IR-transparent substrate (e.g., KBr pellet or by casting from solution onto a silicon wafer).

  • Data Acquisition: Record the FTIR spectrum of each sample in transmission or ATR mode.

  • Data Analysis: Identify a characteristic absorption band for 2-VBA (e.g., C=O stretch of the carboxylic acid) and a characteristic band for the comonomer that does not overlap.

  • Calibration Curve: For a series of copolymers with known compositions (determined by a primary method like ¹H NMR), calculate the ratio of the absorbances of the selected peaks. Plot this ratio against the known mole percent of 2-VBA to create a calibration curve.

  • Quantification of Unknowns: For a copolymer of unknown composition, measure the absorbance ratio of the same two peaks and determine the 2-VBA content from the calibration curve.

Visualizing Methodologies

Experimental_Workflow cluster_NMR ¹H NMR Analysis cluster_FTIR FTIR Analysis NMR_Prep Dissolve Copolymer in Deuterated Solvent NMR_Acquire Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acquire NMR_Process Integrate Characteristic Peaks NMR_Acquire->NMR_Process NMR_Calc Calculate Mole Fraction NMR_Process->NMR_Calc FTIR_Prep Prepare Copolymer Film FTIR_Acquire Record FTIR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Calib Create Calibration Curve (with standards) FTIR_Acquire->FTIR_Calib Known Samples FTIR_Quant Determine Composition of Unknown FTIR_Acquire->FTIR_Quant Unknown Sample FTIR_Calib->FTIR_Quant

Caption: Workflow for quantitative analysis of 2-VBA copolymers.

Monomer Reactivity and Copolymer Microstructure

The incorporation of monomers into a copolymer chain is governed by their reactivity ratios (r₁ and r₂).[8] These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) or the other monomer (copolymerization).[9][10]

  • r₁ > 1 : The growing chain preferentially adds monomer 1.

  • r₁ < 1 : The growing chain preferentially adds monomer 2.

  • r₁ = 1 : The growing chain shows no preference.

  • r₁r₂ = 1 : Ideal copolymerization, leading to a random distribution of monomers.

  • r₁r₂ < 1 : Tendency towards alternating copolymerization.

  • r₁r₂ > 1 : Tendency towards block copolymerization.

The determination of reactivity ratios typically involves polymerizing a series of monomer feed compositions to low conversion and analyzing the resulting copolymer composition using one of the quantitative methods described above. The data is then fitted to the Mayo-Lewis equation.

Reactivity_Ratios MonomerFeed Vary Monomer Feed Ratios (f₁, f₂) Polymerization Polymerize to Low Conversion MonomerFeed->Polymerization CompositionAnalysis Determine Copolymer Composition (F₁, F₂) (e.g., by ¹H NMR) Polymerization->CompositionAnalysis ReactivityRatioCalc Calculate Reactivity Ratios (r₁, r₂) (e.g., Fineman-Ross, Kelen-Tüdös) CompositionAnalysis->ReactivityRatioCalc

References

A Comparative Guide to the Synthetic Routes of 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Vinylbenzoic acid is a valuable building block in the synthesis of polymers, resins, and various pharmaceutical compounds. Its bifunctional nature, featuring both a carboxylic acid and a vinyl group, allows for a diverse range of chemical transformations. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to the scientific community. This guide provides a comprehensive comparison of several common synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Typical Yield (%) Reaction Time (h) Key Reagents/Catalysts Advantages Disadvantages
Wittig Reaction 2-Formylbenzoic acid, Methyltriphenylphosphonium (B96628) bromide75-952-4Strong base (e.g., n-BuLi, NaH)High yields, regioselectivityUse of strong, moisture-sensitive bases; formation of triphenylphosphine (B44618) oxide byproduct
Heck Reaction 2-Bromobenzoic acid, Ethylene60-8512-24Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, BaseGood functional group toleranceRequires pressure for gaseous ethylene, potential for side reactions
Suzuki Coupling 2-Bromobenzoic acid, Vinylboronic acid or its ester70-9012-24Palladium catalyst (e.g., Pd(PPh₃)₄), BaseMild reaction conditions, high yieldsInstability and cost of vinylboronic acid
Grignard Reaction 2-Bromostyrene, Carbon dioxide40-604-6Magnesium, Dry iceReadily available starting materialsMoisture-sensitive, potential for side reactions, moderate yields
Dehydration 2-(1-Hydroxyethyl)benzoic acid70-852-5Acid catalyst (e.g., H₂SO₄, p-TsOH)Simple procedure, readily available starting materialPotential for polymerization, formation of side products

Synthetic Pathways and Methodologies

This section details the experimental protocols for the most common synthetic routes to this compound. The reaction mechanisms and experimental workflows are illustrated to provide a clear understanding of each process.

Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones. In this case, 2-formylbenzoic acid is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.

Wittig_Reaction 2-Formylbenzoic_acid 2-Formylbenzoic acid Intermediate Betaine/Oxaphosphetane Intermediate 2-Formylbenzoic_acid->Intermediate + Ylide Ylide Methylenetriphenyl-phosphorane Ylide->Intermediate 2-Vinylbenzoic_acid This compound Intermediate->2-Vinylbenzoic_acid Byproduct Triphenylphosphine oxide Intermediate->Byproduct Heck_Reaction 2-Bromobenzoic_acid 2-Bromobenzoic acid Oxidative_Addition Oxidative Addition 2-Bromobenzoic_acid->Oxidative_Addition Ethylene Ethylene Carbopalladation Carbopalladation Ethylene->Carbopalladation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Carbopalladation Aryl-Pd(II) complex Beta_Hydride_Elimination β-Hydride Elimination Carbopalladation->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd_Catalyst Regeneration 2-Vinylbenzoic_acid This compound Beta_Hydride_Elimination->2-Vinylbenzoic_acid Suzuki_Coupling 2-Bromobenzoic_acid 2-Bromobenzoic acid Oxidative_Addition Oxidative Addition 2-Bromobenzoic_acid->Oxidative_Addition Vinylboronic_acid Vinylboronic acid or ester Transmetalation Transmetalation Vinylboronic_acid->Transmetalation + Base Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Aryl-Pd(II) complex Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration 2-Vinylbenzoic_acid This compound Reductive_Elimination->2-Vinylbenzoic_acid Grignard_Reaction 2-Bromostyrene 2-Bromostyrene Grignard_Reagent 2-Vinylphenyl-magnesium bromide 2-Bromostyrene->Grignard_Reagent + Mg Mg Magnesium Mg->Grignard_Reagent Carboxylation Carboxylation Grignard_Reagent->Carboxylation CO2 Carbon Dioxide (Dry Ice) CO2->Carboxylation Acidification Acidification (H₃O⁺) Carboxylation->Acidification Carboxylate salt 2-Vinylbenzoic_acid This compound Acidification->2-Vinylbenzoic_acid Dehydration_Reaction Starting_Material 2-(1-Hydroxyethyl)benzoic acid Protonation Protonation of OH Starting_Material->Protonation Acid_Catalyst H⁺ (e.g., H₂SO₄) Acid_Catalyst->Protonation Water_Loss Loss of H₂O Protonation->Water_Loss Oxonium ion Deprotonation Deprotonation Water_Loss->Deprotonation Carbocation 2-Vinylbenzoic_acid This compound Deprotonation->2-Vinylbenzoic_acid

Cross-validation of analytical methods for 2-Vinylbenzoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2-Vinylbenzoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key building block in the synthesis of various polymers and pharmaceutical intermediates, is critical for quality control and reaction monitoring. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on typical validation parameters, supported by experimental data adapted from studies on structurally similar compounds like benzoic acid and its derivatives.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the available instrumentation. High-Performance Liquid Chromatography and Gas Chromatography are the most prevalent and robust techniques, each offering distinct advantages. UV-Vis Spectrophotometry, while simpler, may be suitable for less complex sample matrices.

Below is a summary of typical performance data for these analytical methods. While direct cross-validation studies for this compound are limited in the literature, this compilation of data from validated methods for benzoic acid and its analogs provides a strong basis for comparison.

Table 1: Performance Characteristics of Analytical Methods for Benzoic Acid and its Derivatives

Analytical MethodLinearity (Concentration Range)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)
HPLC-UV 5 - 200 µg/mL>0.99985 - 110< 2.0~0.4~1.2
GC-FID (with derivatization) 10 - 500 µg/mL>0.99890 - 105< 5.0~1.0~4.0
UV-Vis Spectrophotometry 1 - 10 µg/mL>0.99997 - 103< 3.0~0.5~1.5

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. The following sections provide generalized experimental protocols for the quantification of this compound using HPLC-UV, GC-FID/MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC is particularly suitable for this purpose.[2]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous phase and an organic solvent is typically used. For acidic compounds like this compound, the pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form, which improves retention and peak shape.[1] A common mobile phase would be a gradient or isocratic mixture of 0.1% phosphoric acid or trifluoroacetic acid in water (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of benzoic acid, a wavelength of approximately 230 nm or 254 nm is suitable for detection.[3][4]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent like methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)

GC is a powerful technique for the separation and quantification of volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.[5]

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID) or a mass spectrometer (MS), and a data acquisition system.

Derivatization: To analyze this compound by GC, the carboxylic acid group must be derivatized. A common method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a DB-FATWAX column, is suitable for separating the derivatized analyte.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector:

    • FID: Temperature at 300 °C.

    • MS: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[8]

Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare calibration standards by serial dilution.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing this compound into a vial.

    • Add an internal standard if necessary.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine.

    • Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.

    • After cooling, the sample is ready for injection into the GC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light. It is best suited for samples with a relatively simple matrix to avoid interference from other absorbing compounds.[9]

Instrumentation: A UV-Vis spectrophotometer capable of scanning in the UV range (200-400 nm).

Methodology:

  • Solvent: A solvent that does not absorb in the region of interest is required. Methanol or a buffered aqueous solution are common choices.

  • Wavelength of Maximum Absorbance (λmax): The UV spectrum of a standard solution of this compound should be recorded to determine the wavelength of maximum absorbance. For benzoic acid, the λmax is around 230 nm.[3]

  • Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The absorbance is then plotted against the concentration.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration of this compound is determined from the calibration curve using the Beer-Lambert law.

Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. Dilute the sample if necessary to ensure the absorbance falls within the linear range of the calibration curve. If the sample contains particulates, it should be filtered or centrifuged before measurement.

Visualization of Analytical Method Validation Workflow

The process of validating an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of an analytical method, such as those described above.

Analytical_Method_Validation_Workflow node_start Start: Define Analytical Method Requirements node_dev Method Development and Optimization node_start->node_dev node_protocol Write Validation Protocol node_dev->node_protocol node_exec Execute Validation Experiments node_protocol->node_exec node_params Evaluate Validation Parameters: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness node_exec->node_params node_eval Compare Results to Acceptance Criteria node_params->node_eval node_report Write Validation Report node_eval->node_report Pass node_fail Method Fails Validation (Re-evaluate and Optimize) node_eval->node_fail Fail node_end End: Method is Validated node_report->node_end node_fail->node_dev

Caption: Workflow for analytical method validation.

Cross-Validation of Analytical Methods

Cross-validation involves comparing the results from two or more different analytical methods to ensure consistency and reliability. For instance, a new HPLC method could be cross-validated against an established GC method. This process typically involves analyzing the same set of samples, including quality control samples at low, medium, and high concentrations, with both methods and comparing the results statistically.

Cross_Validation_Workflow node_start Start: Select Two Validated Analytical Methods node_methodA Method A (e.g., HPLC-UV) node_start->node_methodA node_methodB Method B (e.g., GC-FID) node_start->node_methodB node_samples Prepare Identical Sample Sets (including QCs) node_methodA->node_samples node_methodB->node_samples node_analyzeA Analyze Samples with Method A node_samples->node_analyzeA node_analyzeB Analyze Samples with Method B node_samples->node_analyzeB node_resultsA Results from Method A node_analyzeA->node_resultsA node_resultsB Results from Method B node_analyzeB->node_resultsB node_compare Statistically Compare Results node_resultsA->node_compare node_resultsB->node_compare node_end End: Methods are Cross-Validated node_compare->node_end

Caption: Cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 2-Vinylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Vinylbenzoic acid is critical for maintaining a secure research environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Gently sweep or vacuum the material.

  • Collection: Place the spilled material into a suitable, clearly labeled container for waste disposal.[1]

  • Decontamination: Wash the spill area thoroughly with water.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting.

Quantitative Safety Data
Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3 (Single Exposure)H335: May cause respiratory irritation

Data sourced from supplier safety data sheets.

Disposal Plan and Procedures

The disposal of this compound must be handled as hazardous waste, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection and Storage
  • Container Selection: Use a dedicated, leak-proof, and compatible waste container with a secure lid. Polyethylene or polypropylene (B1209903) containers are suitable.[1] The container should be clearly labeled as "Hazardous Waste: this compound".

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.

Step 2: Disposal Protocol

The primary disposal method for this compound is through a licensed hazardous waste disposal company.

On-site Neutralization (for aqueous solutions, if permissible):

While generally not recommended without a thorough risk assessment and institutional approval, dilute aqueous solutions of organic acids may sometimes be neutralized before disposal. This procedure should only be performed by trained personnel in a controlled environment.

Experimental Protocol for Neutralization:

  • Preparation: Perform the procedure in a chemical fume hood while wearing full PPE.

  • Dilution: If the waste is concentrated, dilute it to approximately 5% by slowly adding the acidic solution to a large volume of cold water or ice.[3]

  • Neutralization: Slowly add a dilute basic solution, such as 6 N sodium hydroxide, to the acidic solution while stirring continuously.[3]

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper.[3]

  • Endpoint: Continue adding the base until the pH is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution may be permissible for drain disposal only if it contains no other hazardous materials and is in compliance with local wastewater regulations.[4] Otherwise, it must be collected as hazardous waste.

Important: Most organic acids, even when neutralized, may still be considered toxic and require disposal as hazardous chemical waste.[5]

Step 3: Final Disposal
  • Packaging: Ensure the hazardous waste container is securely sealed and properly labeled with all required information.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[2][6]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path A Wear Full PPE (Goggles, Gloves, Lab Coat) C Collect in a Labeled, Compatible Container A->C B Handle in a Fume Hood B->C D Segregate from Incompatible Wastes C->D E Store Waste Securely D->E F Option A: Direct Disposal E->F G Option B: Neutralization (If Permitted) E->G H Contact EHS for Pickup F->H J Check Local Regulations for Drain Disposal G->J If Neutralized & Non-Toxic I Final Disposal at Approved Facility H->I J->H If Not Permitted for Drain

References

Personal protective equipment for handling 2-Vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Vinylbenzoic Acid

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary and Quantitative Data

This compound is classified as an irritant. While specific occupational exposure limits have not been established, the primary hazards are well-documented.[1][2][3] All personnel must be familiar with the information presented in the Safety Data Sheet (SDS) before commencing any work.[1]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation upon contact.[1][2][3]Dermal contact
Serious Eye Irritation Causes serious eye irritation.[1][2][3] Some sources indicate a risk of serious eye damage.[4]Eye contact
Respiratory Tract Irritation May cause respiratory irritation if inhaled as dust.[2][3]Inhalation

Toxicological data for this compound has not been fully investigated.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentRationale and Specifications
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[1][5]To prevent eye contact with dust or splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Protection Gloves: Chemical-resistant gloves (Nitrile rubber recommended).Clothing: Laboratory coat.Gloves: Prevents skin contact. While specific breakthrough time data for this compound is unavailable, nitrile gloves offer good resistance to a broad range of chemicals, including acids and vinyl compounds. Always inspect gloves for integrity before use.Clothing: Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]Required when engineering controls are insufficient, if irritation is experienced, or when the potential for dust generation is high (e.g., weighing large quantities, spill cleanup). Use a respirator with a particulate filter.[1]
Operational and Disposal Plans

The following step-by-step protocols are designed to ensure the safe handling and disposal of this compound.

Experimental Protocol: Handling this compound

This protocol details the necessary steps for safely weighing and preparing solutions of solid this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational. All manipulations of solid this compound that could generate dust must be performed within the fume hood.
  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.[2]
  • Cover the work surface within the fume hood with disposable bench paper.
  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) within the fume hood before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.
  • Don chemical safety goggles.
  • Wear nitrile gloves.

3. Weighing the Compound:

  • Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
  • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
  • Minimize the generation of dust by handling the solid gently and avoiding rapid movements.
  • Securely close the stock container immediately after dispensing.

4. Solution Preparation:

  • Place the weigh boat containing the this compound into the vessel in which you will be preparing the solution (e.g., a beaker or flask).
  • Slowly add the desired solvent to the vessel, rinsing the weigh boat to ensure all the solid is transferred.
  • If necessary, stir the solution using a magnetic stir bar or other appropriate method until the solid is fully dissolved.

5. Post-Handling and Decontamination:

  • Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth.
  • Dispose of the weigh boat, bench paper, and any other contaminated disposable items in the designated solid chemical waste container.
  • Wipe down the work surface within the fume hood.
  • Remove gloves and dispose of them in the appropriate waste stream.
  • Wash hands thoroughly with soap and water.

Disposal Plan: this compound Waste

Proper segregation and disposal of chemical waste are crucial for safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated bench paper) must be placed in a designated, clearly labeled, and sealed hazardous waste container.
  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
  • "Empty" Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.

2. Spill Management:

  • Minor Spill:
  • Ensure proper PPE is worn.
  • Gently cover the spill with an absorbent material to avoid raising dust.
  • Carefully sweep or scoop the material into a designated hazardous waste container.
  • Clean the spill area with a damp cloth and dispose of the cloth as solid hazardous waste.
  • Major Spill:
  • Evacuate the immediate area.
  • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
  • Prevent entry into the affected area.

3. Final Disposal:

  • All waste must be disposed of through your institution's EHS office or a licensed chemical waste contractor.
  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

PPE and Handling Workflow

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

PPE_Workflow start Start: Task involves This compound assess_task Assess Task: - Weighing solid? - Preparing solution? - Potential for dust? start->assess_task ppe_selection Select Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_task->ppe_selection fume_hood Work in Fume Hood ppe_selection->fume_hood respirator_check Is dust generation likely or irritation present? fume_hood->respirator_check add_respirator Add Particulate Respirator respirator_check->add_respirator Yes handling_protocol Follow Handling Protocol: - Gentle manipulation - Use smallest quantity - Containment respirator_check->handling_protocol No add_respirator->handling_protocol spill_check Spill Occurred? handling_protocol->spill_check minor_spill Minor Spill: Follow spill cleanup protocol spill_check->minor_spill Yes (Minor) major_spill Major Spill: Evacuate and report to EHS spill_check->major_spill Yes (Major) waste_disposal Segregate and Dispose of Waste: - Solid, Liquid, Sharps - Label containers spill_check->waste_disposal No minor_spill->waste_disposal end End of Task major_spill->end decontaminate Decontaminate Work Area and Remove PPE waste_disposal->decontaminate decontaminate->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.